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Foundational

Decoding OT-R Antagonist 1 (LS-192629): In Vitro Mechanisms and Pharmacological Profiling

Executive Summary The oxytocin receptor (OT-R) is a critical therapeutic target not only in obstetrics (e.g., preterm labor management) but increasingly in neuropsychiatric and oncological research. Historically, the fie...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxytocin receptor (OT-R) is a critical therapeutic target not only in obstetrics (e.g., preterm labor management) but increasingly in neuropsychiatric and oncological research. Historically, the field relied on peptide-based antagonists like atosiban, which suffer from poor oral bioavailability and cross-reactivity with vasopressin receptors. OT-R Antagonist 1 (chemically identified as LS-192629) represents a paradigm shift: a potent, selective, nonpeptide low-molecular-weight antagonist[1].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical receptor pharmacology and practical, bench-level assay execution. This guide details the in vitro mechanism of action of OT-R Antagonist 1, explains the causality behind standard validation protocols, and provides a self-validating methodological framework for drug development professionals.

Target Biology: The Oxytocin Receptor (OT-R) Axis

The oxytocin receptor is a classic seven-transmembrane G-protein-coupled receptor (GPCR). In both central nervous system (CNS) tissues and peripheral smooth muscle (such as the myometrium), the OT-R primarily couples to the Gq/11 protein alpha subunit [2].

Upon binding endogenous oxytocin, the Gq protein undergoes a conformational change that activates Phospholipase C (PLC). PLC subsequently hydrolyzes membrane-bound phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers:

  • Inositol 1,4,5-trisphosphate (IP3): Diffuses through the cytosol to bind IP3 receptors on the endoplasmic/sarcoplasmic reticulum, triggering a massive efflux of intracellular calcium (Ca2+).

  • Diacylglycerol (DAG): Remains in the plasma membrane to activate Protein Kinase C (PKC), initiating downstream phosphorylation cascades[2].

In smooth muscle cells, the sudden spike in cytosolic Ca2+ binds to calmodulin, activating myosin light-chain kinase (MLCK) and resulting in cellular contraction[3].

In Vitro Mechanism of Action: Disrupting the Gq/PLC/Ca2+ Axis

OT-R Antagonist 1 acts as a competitive antagonist at the oxytocin receptor binding pocket. Because it is a nonpeptide pyrrolidine derivative, it achieves high affinity without the rapid proteolytic degradation that plagues peptide analogs[4].

By occupying the orthosteric site, OT-R Antagonist 1 sterically hinders oxytocin binding, effectively silencing the Gq-coupled signal transduction pathway. In vitro studies demonstrate that this compound potently inhibits oxytocin-evoked intracellular Ca2+ mobilization with an IC50 of 8 nM[5]. Furthermore, it directly suppresses the upstream synthesis of IP3[1].

OTR_Signaling OXT Oxytocin (Endogenous Agonist) OTR Oxytocin Receptor (OT-R) (Gq-coupled GPCR) OXT->OTR Activates ANT OT-R Antagonist 1 (LS-192629) ANT->OTR Competitively Blocks Gq Gq Protein (alpha subunit) OTR->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 Phosphatidylinositol 4,5-bisphosphate (PIP2) PLC->PIP2 Hydrolyzes IP3 Inositol Triphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Intracellular Ca2+ Release (Endoplasmic Reticulum) IP3->Ca2 Binds IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Myometrial Contraction) Ca2->Response Calmodulin/MLCK Activation PKC->Response Phosphorylation Cascade

Fig 1: OT-R Antagonist 1 blocking the Gq/PLC/IP3/Ca2+ signaling cascade in vitro.

Methodological Framework: In Vitro Validation Protocols

To accurately quantify the potency (IC50) of OT-R Antagonist 1, researchers typically utilize a Fluorometric Imaging Plate Reader (FLIPR) assay to measure intracellular calcium transients. Below is a field-proven, step-by-step methodology, annotated with the scientific causality behind each procedural choice.

Intracellular Calcium Mobilization Assay (FLIPR)

Workflow Step1 1. Cell Preparation Seed HEK293-OTR cells in 384-well plates (Optimize density for confluent monolayer) Step2 2. Dye Loading Incubate with Fluo-4 AM & Pluronic F-127 (Enables intracellular Ca2+ tracking) Step1->Step2 Step3 3. Antagonist Pre-incubation Add OT-R Antagonist 1 (15 min) (Allows receptor-ligand equilibrium) Step2->Step3 Step4 4. Agonist Stimulation Inject Oxytocin at EC80 concentration (Sensitizes assay to competitive blockade) Step3->Step4 Step5 5. Kinetic Readout FLIPR measurement (Ex 488nm / Em 525nm) (Captures real-time Ca2+ transients) Step4->Step5 Step6 6. Data Analysis Non-linear regression to calculate IC50 (Validates antagonist potency) Step5->Step6

Fig 2: Step-by-step in vitro workflow for the intracellular calcium mobilization assay.

Step 1: Cell Culture & Seeding

  • Action: Seed HEK293 cells stably expressing human OT-R at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight.

  • Causality: The 384-well format is chosen to allow for robust statistical replicates (n=4 per concentration) across a 10-point dose-response curve. Black walls prevent optical cross-talk between adjacent wells during fluorescence reading.

Step 2: Dye Loading

  • Action: Wash cells with Assay Buffer (HBSS + 20mM HEPES). Load with 2 µM Fluo-4 AM and 0.04% Pluronic F-127 for 45 minutes at 37°C.

  • Causality: Fluo-4 AM is utilized because its acetoxymethyl (AM) ester modification allows it to passively diffuse across the cell membrane. Once inside, ubiquitous intracellular esterases cleave the AM group, trapping the active, Ca2+-sensitive dye in the cytosol. Pluronic F-127 is a non-ionic surfactant critical for preventing the hydrophobic dye from precipitating in the aqueous buffer, ensuring uniform cellular uptake.

Step 3: Compound Pre-incubation

  • Action: Add OT-R Antagonist 1 in serial dilutions (e.g., 10 µM down to 0.1 nM) and incubate for 15 minutes prior to reading.

  • Causality: As a competitive antagonist, OT-R Antagonist 1 must be given adequate time to reach thermodynamic equilibrium with the receptor binding pockets before the agonist is introduced.

Step 4: Agonist Stimulation & Kinetic Readout

  • Action: Transfer the plate to the FLIPR. Inject Oxytocin strictly at its predetermined EC80 concentration . Record fluorescence (Excitation 488 nm, Emission 525 nm) continuously for 120 seconds.

  • Causality: Using an EC100 (maximal) concentration of oxytocin would biologically overwhelm the competitive antagonist, artificially shifting the dose-response curve to the right and underestimating the antagonist's potency. The EC80 concentration provides a massive signal-to-background window while remaining highly sensitive to competitive displacement.

System Validation & Quality Control

Trustworthiness in assay design requires a self-validating system. To ensure that the observed inhibition is genuinely due to OT-R Antagonist 1 and not an artifact (e.g., cell death, dye leakage, or baseline drift), the following internal controls MUST be plated on every 384-well run:

  • Vehicle Control (Buffer + DMSO): Establishes the baseline fluorescence drift over the 120-second read. If this drifts upward by >10%, the dye loading wash steps were insufficient.

  • Agonist Max Control (Oxytocin EC80 + Vehicle): Defines the 100% activation threshold (Emax).

  • Reference Standard (e.g., Atosiban or Epelsiban): Running a known antagonist in parallel validates that the receptor's pharmacological behavior remains consistent with historical batch data[6].

Quantitative Data & Comparative Efficacy

To contextualize the potency of OT-R Antagonist 1, it is essential to benchmark it against other historical and clinical-stage oxytocin receptor antagonists. The shift from peptide-based drugs (like Atosiban) to nonpeptide small molecules has drastically improved receptor selectivity and binding kinetics[4].

Table 1: Comparative In Vitro Profiling of Oxytocin Receptor Antagonists

CompoundChemical ClassTarget SelectivityIn Vitro PotencyClinical / Research Status
OT-R Antagonist 1 Nonpeptide (Pyrrolidine)Selective OT-RIC50 = 8 nM (Ca2+ assay)Preclinical / Research[1]
Atosiban PeptideMixed OT-R / V1aRKi = ~15 nMApproved (Tocolytic)[2]
Epelsiban (GSK 557296) NonpeptideSelective OT-RpKi = 9.9 (~0.12 nM)Clinical Trials[1]
L-368,899 NonpeptideSelective OT-RIC50 = 26 nM (Human OT-R)Preclinical[1]

Data synthesized from established in vitro pharmacological profiles. Note that OT-R Antagonist 1 exhibits superior potency compared to early-generation nonpeptide antagonists like L-368,899, while avoiding the V1a receptor cross-reactivity seen in atosiban.

Conclusion

OT-R Antagonist 1 (LS-192629) is a highly potent, nonpeptide tool compound that effectively uncouples the oxytocin receptor from its downstream Gq/PLC/Ca2+ signaling cascade[1][2]. By utilizing optimized, self-validating in vitro assays—such as the Fluo-4 AM calcium mobilization protocol detailed above—researchers can accurately quantify its competitive binding kinetics. Its high affinity (IC50 = 8 nM) and nonpeptide structure make it an invaluable asset for drug development professionals investigating the role of the oxytocin system in preterm labor, oncology, and neuropsychiatric disorders.

References

  • Adooq Bioscience. "Oxytocin Receptor inhibitors - Adooq Bioscience".
  • MedChemExpress. "OT-R antagonist 1 (Synonyms: Oxytocin receptor antagonist 1)".
  • AbMole BioScience. "Kinase Inhibitors on Oxytocin Receptor Signaling Pathways".
  • PMC. "Role of Oxytocin and Vasopressin in Neuropsychiatric Disorders: Therapeutic Potential of Agonists and Antagonists".
  • ResearchGate. "Oxytocin and vasopressin V1A receptors as new therapeutic targets in assisted reproduction".
  • American Physiological Society Journal. "Use of a novel and highly selective oxytocin receptor antagonist to characterize uterine contractions in the rat".

Sources

Exploratory

An In-Depth Technical Guide to Oxytocin Receptor Antagonist Binding Affinity and Kinetics

This guide provides a comprehensive exploration of the principles and methodologies for characterizing the binding affinity and kinetics of oxytocin receptor (OTR) antagonists. Designed for researchers, scientists, and d...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of the principles and methodologies for characterizing the binding affinity and kinetics of oxytocin receptor (OTR) antagonists. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to generating high-quality, reliable data.

The Oxytocin Receptor: A Critical Therapeutic Target

The oxytocin receptor (OTR) is a class A G-protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological processes.[1][2] Primarily known for its function in uterine contractions during childbirth and lactation, the OTR is also integral to various central nervous system functions, including social bonding, stress regulation, and behavior.[3][4][5] This diverse functional profile makes the OTR a compelling target for therapeutic intervention. OTR antagonists, which block the receptor's activity, have been developed for applications such as preventing preterm labor (e.g., Atosiban) and are widely used as research tools to investigate oxytocin-dependent behaviors.[2][6]

Upon agonist binding, the OTR primarily couples to Gαq/11 proteins.[2][7] This initiates a signaling cascade via phospholipase C (PLC), leading to the generation of inositol 1,4,5-triphosphate (InsP3) and diacylglycerol (DAG).[2][8] InsP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC), culminating in various cellular responses, such as smooth muscle contraction.[2][8]

Diagram: OTR Signaling Pathway

OTR_Signaling cluster_membrane Cell Membrane cluster_intracellular OTR Oxytocin Receptor (OTR) G_protein Gq/11 OTR->G_protein Oxytocin Oxytocin (Agonist) or Antagonist Oxytocin->OTR PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 DAG DAG Ca_release Ca²⁺ Release (from SR) PKC Protein Kinase C (PKC) Cellular_Response Cellular Response (e.g., Contraction) Antagonist_Block Antagonist Blocks Binding

Caption: Simplified OTR signaling cascade and antagonist inhibition.

Core Concepts: Affinity vs. Kinetics

Understanding the distinction between binding affinity and kinetics is fundamental to characterizing any receptor-ligand interaction.

  • Binding Affinity (Kd, Ki): This is an equilibrium constant that describes the strength of the interaction between a ligand (e.g., an antagonist) and its receptor at a steady state. It is represented by the dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value signifies a higher affinity, meaning the antagonist binds more tightly to the receptor. Affinity is a ratio of the 'off-rate' to the 'on-rate' (koff/kon) and provides no information about how quickly the binding occurs or how long the ligand remains bound.

  • Binding Kinetics (kon, koff): These parameters describe the dynamics of the binding interaction over time.

    • Association Rate Constant (kon): Also known as the 'on-rate', this constant measures how quickly the antagonist binds to the OTR. It is measured in units of M-1s-1.

    • Dissociation Rate Constant (koff): Also known as the 'off-rate', this constant measures how quickly the antagonist dissociates from the OTR. It is measured in units of s-1. The reciprocal of koff (1/koff) gives the residence time , which represents the average duration the antagonist stays bound to the receptor.

Why are both important? Two antagonists can have identical affinities (Ki) but vastly different kinetic profiles. An antagonist with a fast kon and a fast koff may have the same affinity as one with a slow kon and a slow koff. However, the latter, with its longer residence time, may exhibit a more durable and prolonged pharmacological effect in vivo. Therefore, a complete understanding requires the characterization of both equilibrium and kinetic parameters.

Methodologies for Characterizing OTR Antagonist Binding

A variety of techniques can be employed to measure the binding of antagonists to the OTR. The choice of method depends on the specific parameters to be measured, the available reagents, and the desired throughput.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of unlabeled compounds. These assays rely on the use of a radiolabeled ligand (a "hot" ligand) that binds to the receptor of interest. The binding of an unlabeled antagonist (a "cold" ligand) is measured by its ability to compete with and displace the radioligand.

Expertise in Practice: Isotopic vs. Non-Isotopic Labeling The choice of radiolabel is critical. Tritium (3H) and Iodine-125 (125I) are commonly used.[9][10]

  • 3H-labeled ligands (e.g., [3H]Oxytocin): These are isotopically labeled, meaning a hydrogen atom in the molecule is replaced with its radioactive isotope.[11] This preserves the ligand's chemical structure and binding properties almost perfectly. However, they have lower specific activity, which can limit sensitivity, especially for low-abundance receptors.[9]

  • 125I-labeled ligands (e.g., [125I]OVTA): These are non-isotopically labeled, as a bulky, foreign iodine atom is added to the molecule.[12] This can sometimes alter the binding affinity but offers much higher specific activity, providing greater sensitivity for detecting receptors.[10]

For OTR studies, both tritiated oxytocin and iodinated OTR antagonists are widely used.[9][10][13] The choice depends on balancing the need for sensitivity with the desire to use a ligand that is structurally as close as possible to the native compound.

A. Saturation Binding Assay (to characterize the radioligand)

Before characterizing an antagonist, it is crucial to characterize the binding of the radioligand itself to the receptor preparation. This is achieved through a saturation binding assay.

  • Objective: To determine the equilibrium dissociation constant (Kd) of the radioligand and the maximum receptor density (Bmax) in the tissue or cell membrane preparation.

  • Principle: Increasing concentrations of the radioligand are incubated with a fixed amount of receptor preparation until equilibrium is reached. At saturation, all specific binding sites are occupied.

B. Competition (Displacement) Binding Assay

This is the primary assay for determining the affinity of an unlabeled OTR antagonist.

  • Objective: To determine the inhibition constant (Ki) of the antagonist.

  • Principle: A fixed concentration of radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled antagonist. The antagonist competes for the same binding site, displacing the radioligand. The concentration of the antagonist that displaces 50% of the specific radioligand binding is the IC50. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Competition_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., Cell Membranes) Incubation Incubate to Equilibrium (e.g., 60 min, 22°C) Receptor_Source->Incubation Radioligand Radioligand (Fixed Concentration) Radioligand->Incubation Antagonist Unlabeled Antagonist (Increasing Concentrations) Antagonist->Incubation NSB_Control Non-Specific Binding Control (Excess Cold Ligand) NSB_Control->Incubation Separation Separate Bound/Free (Rapid Vacuum Filtration) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Plotting Plot % Inhibition vs. [Antagonist] Quantification->Plotting IC50 Determine IC50 Plotting->IC50 Cheng_Prusoff Calculate Ki using Cheng-Prusoff Equation IC50->Cheng_Prusoff Final_Ki Final Ki Value Cheng_Prusoff->Final_Ki

Caption: The four key phases of an SPR binding measurement.

Expertise in Practice: Overcoming GPCR Challenges with SPR Studying small molecule binding to GPCRs using SPR can be challenging due to the low molecular weight of the analyte and the need to maintain receptor stability. [14]A successful strategy involves capturing the solubilized receptor from membrane extracts onto the sensor chip via a specific antibody (e.g., an anti-His-tag antibody). [15]This ensures the receptor is oriented correctly and remains active. The real-time nature of SPR allows for the direct measurement of association and dissociation phases, providing a full kinetic profile of the interaction. [16][17]

Advanced Cell-Based Assays

Modern cell-based assays provide a more physiologically relevant context by measuring antagonist activity in living cells. Techniques like FRET (Förster Resonance Energy Transfer) and BRET (Bioluminescence Resonance Energy Transfer) can monitor the interaction between the receptor and its binding partners in real-time. [18][19][20]These methods are particularly useful for high-throughput screening and can provide kinetic information on ligand binding and subsequent cellular signaling events. [19][21]Recently, robust reporter assays for the human OTR have become commercially available, enabling efficient screening of compound libraries for OTR agonists and antagonists. [4][22]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating by incorporating essential controls and data analysis steps that ensure the integrity of the results.

Protocol: Radioligand Competition Binding Assay for OTR Antagonists

Objective: To determine the Ki of an unlabeled OTR antagonist.

Materials:

  • Receptor Source: Cell membranes from a stable cell line overexpressing the human OTR (e.g., HEK293T-hOTR) or homogenized tissue known to express OTR (e.g., rat or human myometrium). [23][24]* Radioligand: e.g., [3H]Oxytocin or a suitable iodinated antagonist like [125I]ornithine vasotocin analog ([125I]OVTA). [6]* Unlabeled Antagonist: The test compound of interest.

  • Non-specific Determinand: A high concentration (e.g., 10 µM) of unlabeled oxytocin or a known potent OTR antagonist.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4. (Magnesium is crucial for OTR binding).

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C). [9]* Scintillation Counter and scintillation cocktail.

Step-by-Step Methodology:

  • Preparation:

    • Prepare serial dilutions of the unlabeled antagonist in assay buffer. The concentration range should span at least 6 orders of magnitude, centered around the expected IC50.

    • Dilute the radioligand in assay buffer to a final concentration close to its Kd (e.g., 0.5-2 nM for [3H]Oxytocin). This provides a good signal-to-noise ratio without saturating the receptors.

    • Prepare the receptor membranes in ice-cold assay buffer to a concentration that will result in specific binding of approximately 10% of the total radioligand added.

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL assay buffer, 50 µL radioligand, and 100 µL of membrane suspension to tubes.

    • Antagonist Displacement: Add 50 µL of each antagonist dilution, 50 µL radioligand, and 100 µL of membrane suspension.

    • Non-Specific Binding (NSB): Add 50 µL of the non-specific determinand (e.g., 10 µM oxytocin), 50 µL radioligand, and 100 µL of membrane suspension.

  • Incubation:

    • Incubate all tubes at a controlled temperature (e.g., 22°C or 30°C) for a sufficient time to reach equilibrium. [9][25]This is typically 60-90 minutes for OTR.

  • Termination and Separation:

    • Rapidly terminate the reaction by adding 3-4 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) and immediately filtering the contents of each tube through the glass fiber filter using a cell harvester.

    • Wash the filters three times with additional ice-cold wash buffer to remove unbound radioligand. The speed of this step is critical to prevent dissociation of the ligand-receptor complex.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Displacement Curve: Plot the percentage of specific binding against the log concentration of the antagonist. The data should form a sigmoidal curve.

  • Determine IC50: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- Variable slope" model and determine the log(IC50).

  • Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation :

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).

Protocol: Kinetic Analysis using Surface Plasmon Resonance (SPR)

Objective: To determine the kon and koff for an OTR antagonist.

Materials:

  • SPR Instrument: e.g., a Biacore or ForteBio system.

  • Sensor Chip: e.g., a CM5 chip for amine coupling or a specific capture chip (e.g., anti-His).

  • Receptor Preparation: Purified, solubilized OTR in a suitable detergent (e.g., DDM/CHS). [15]* Analyte: The OTR antagonist of interest, dissolved in running buffer.

  • Running Buffer: e.g., 20 mM HEPES, 150 mM NaCl, 0.03% DDM/CHS, pH 7.5. [15]It is critical that the buffer matches the analyte solution to avoid bulk refractive index effects.

  • Regeneration Solution: A solution that will strip the bound analyte without denaturing the immobilized receptor (e.g., a low pH glycine solution or a high salt concentration).

Step-by-Step Methodology:

  • Immobilization:

    • Immobilize the OTR onto the sensor chip. For a capture-based approach, first immobilize a high-affinity anti-tag antibody. Then, inject the solubilized OTR preparation; it will be captured by the antibody. This is often preferred as it ensures a homogenous and active receptor population.

  • Kinetic Analysis Cycle:

    • Baseline: Flow running buffer over the sensor surface to establish a stable baseline.

    • Association: Inject a series of concentrations of the antagonist over the surface for a defined period. The binding is observed as an increase in the SPR signal (RU).

    • Dissociation: Switch back to flowing running buffer over the surface. The dissociation of the antagonist is observed as a decrease in the SPR signal. The duration of this phase should be long enough to observe a significant portion of the dissociation.

    • Regeneration: Inject the regeneration solution to remove any remaining bound antagonist, preparing the surface for the next cycle.

  • Data Processing:

    • The raw data (sensorgrams) must be double-referenced. This involves subtracting the signal from a reference flow cell (without immobilized receptor) and subtracting the signal from a "zero concentration" (buffer only) injection. This corrects for non-specific binding and instrument drift.

Data Analysis:

  • Model Fitting: Fit the processed sensorgrams from the different antagonist concentrations simultaneously to a suitable binding model using the instrument's analysis software. A simple 1:1 Langmuir binding model is often a good starting point.

  • Determine Kinetic Constants: The fitting process will yield values for the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

  • Validate the Fit: The quality of the fit should be assessed by examining the residuals (the difference between the fitted curve and the experimental data), which should be randomly distributed around zero.

Data Presentation: Comparative Analysis of OTR Antagonists

Summarizing binding data in a structured table allows for easy comparison between different compounds.

AntagonistReceptor SourceAssay TypeKi (nM)IC50 (nM)Selectivity (vs. V1aR)Reference
L-368,899 Coyote BrainRadioligand Binding ([125I]OVTA)12.38-~40-fold[6]
Rat UterusRadioligand Binding-8.9-[1]
Human UterusRadioligand Binding-26-[1]
Atosiban Human MyometriumFunctional Assay7.6--[8]
Retosiban Human OTRRadioligand Binding0.65->1400-fold[1]
Rat OTRRadioligand Binding4.1--[1]
SHR1653 Human OTRRadioligand Binding-15-[1]
Manning Cmpd Hamster BrainRadioligand Binding ([125I]OVTA)213.8-~0.03-fold (V1aR selective)[26]

Note: Ki and IC50 values are context-dependent and can vary based on the specific assay conditions, radioligand used, and receptor source.

Conclusion: An Integrated Approach for Drug Discovery

The comprehensive characterization of oxytocin receptor antagonists requires a multi-faceted approach that integrates both equilibrium affinity measurements and dynamic kinetic analysis. While traditional radioligand binding assays remain a robust and reliable method for determining antagonist potency (Ki), label-free technologies like SPR provide invaluable insights into the kinetic behavior (kon and koff) that governs the duration of drug action. By employing the detailed, self-validating protocols outlined in this guide, researchers and drug development professionals can generate high-quality, reproducible data, enabling a deeper understanding of OTR pharmacology and accelerating the discovery of novel therapeutics.

References

  • Understanding the effects of oxytocin receptor variants on OXT–OXT receptor binding: A mathematical model. bioRxiv. Available at: [Link]

  • Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in Blood and Cerebrospinal Fluid of Coyotes (Canis latrans). PMC. Available at: [Link]

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  • Oxytocin Receptor Signaling in Vascular Function and Stroke. Frontiers. Available at: [Link]

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  • Agonist-Specific, High-Affinity Binding Epitopes Are Contributed by an Arginine in the N-Terminus of the Human Oxytocin Receptor. Biochemistry. Available at: [Link]

  • Kinetics of the early events of GPCR signalling. PMC. Available at: [Link]

  • Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. Department of Biochemistry, University of Cambridge. Available at: [Link]

  • Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interactions. Berthold Technologies. Available at: [Link]

  • Kinetic model for the desensitization of G protein-coupled receptor. bioRxiv. Available at: [Link]

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  • Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers. Available at: [Link]

  • Comparison of Binding Affinity of Oxytocin Antagonists to Human and Rat Uterine Oxytocin Receptors and Their Correlation to the. Biology of Reproduction. Available at: [Link]

  • Characterization of oxytocin and vasopressin receptors in the Southern giant pouched rat and comparison to other rodents. Frontiers. Available at: [Link]

  • Oxytocin/Oxytocin Receptor Signalling in the Gastrointestinal System: Mechanisms and Therapeutic Potential. MDPI. Available at: [Link]

  • A new tritiated oxytocin receptor radioligand--synthesis and application for localization of oxytocin receptors in the rat brain. PubMed. Available at: [Link]

Sources

Foundational

Pharmacokinetics and Pharmacodynamics of OT-R Antagonist 1 in Rodent Models: A Comprehensive Technical Guide

Executive Summary The transition from peptide-based to nonpeptide oxytocin receptor (OT-R) antagonists represents a critical evolutionary step in targeted tocolytic and neuropharmacological drug development. This whitepa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from peptide-based to nonpeptide oxytocin receptor (OT-R) antagonists represents a critical evolutionary step in targeted tocolytic and neuropharmacological drug development. This whitepaper provides an in-depth technical analysis of OT-R Antagonist 1 , detailing its mechanistic rationale, pharmacokinetic (PK) profile in rodent models, and the self-validating experimental protocols required for its preclinical assessment.

Introduction & Mechanistic Rationale

The oxytocin receptor (OT-R) is a class A G-protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins[1]. Upon activation by its endogenous nonapeptide ligand, oxytocin, the receptor initiates a signaling cascade involving phospholipase C (PLC), leading to inositol trisphosphate (IP3) generation and subsequent intracellular calcium (Ca2+) mobilization[2]. This pathway is the primary driver of myometrial smooth muscle contraction during parturition and is heavily implicated in ejaculatory physiology and social behaviors[2].

OT-R antagonist 1 (chemically designated as (2S,4Z)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-1-[(2'-methyl[1,1'-biphenyl]-4-yl)carbonyl]-2-pyrrolidinecarboxamide, or Compound 1) is a potent, selective, nonpeptide low-molecular-weight antagonist of the oxytocin receptor[3][4]. With an IC50 of 8 nM for inhibiting oxytocin-evoked intracellular Ca2+ mobilization[5], it was developed to overcome the pharmacokinetic limitations of early peptide antagonists like atosiban, specifically targeting improved oral bioavailability and metabolic stability[6].

The Causality of Structural Design

Unlike peptide antagonists that are rapidly degraded by gastrointestinal peptidases, the pyrrolidinecarboxamide scaffold of OT-R antagonist 1 provides structural rigidity and resistance to proteolytic cleavage[3]. By competitively binding to the orthosteric site of the OT-R, it prevents the conformational shift required for Gq/11 coupling, thereby arresting the downstream IP3/Ca2+ signaling cascade[2].

OTR_Signaling Oxytocin Oxytocin (Agonist) OTR Oxytocin Receptor (OT-R) Oxytocin->OTR Activates Antagonist OT-R Antagonist 1 Antagonist->OTR Blocks Gq Gq/11 Protein OTR->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Binds ER Receptors Contraction Smooth Muscle Contraction Ca2->Contraction Actin-Myosin Crosslinking

Inhibition of the Gq-coupled Oxytocin Receptor signaling pathway by OT-R Antagonist 1.

Pharmacokinetic Profile in Rodent Models

To validate OT-R antagonist 1 for clinical translation, extensive pharmacokinetic profiling in rodent models (primarily Sprague-Dawley rats) is required. Rodents serve as a robust foundational model due to the high homology between rat and human OT-R, allowing for accurate prediction of receptor binding kinetics and hepatic clearance mechanisms.

Key Pharmacokinetic Parameters
  • Half-Life (t1/2): Following intravenous (IV) administration, OT-R antagonist 1 exhibits a terminal half-life of approximately 2.8 hours in rats[7]. This extended half-life compared to peptide analogs is attributed to its lipophilic biphenyl moiety, which increases the volume of distribution and slows renal clearance.

  • Oral Bioavailability (F%): The compound achieves a highly favorable oral bioavailability of approximately 55% in rats. This is a critical improvement over earlier nonpeptide antagonists like L-368,899, which suffers from extensive first-pass hepatic metabolism resulting in lower and highly variable bioavailability (14-41% depending on dose and sex)[8].

  • Clearance (CL): The plasma clearance is moderate, primarily driven by hepatic cytochrome P450-mediated metabolism rather than renal excretion of the unchanged drug[7][8].

Quantitative Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Oxytocin Receptor Antagonists in Rats

CompoundRouteDose (mg/kg)Half-life (t1/2)Clearance (mL/min/kg)Oral Bioavailability (F%)
OT-R Antagonist 1 IV / POVariable~2.8 hModerate~55%
L-368,899 IV / PO5 - 25~2.0 h23 - 3614 - 41%
Cligosiban IV / PO1.0N/ALow63.8%
Epelsiban IV / POVariableShortHigh>50%

Experimental Methodology: In Vivo PK and PD Workflows

The trustworthiness of pharmacokinetic data relies on rigorous, self-validating experimental protocols. Below are the step-by-step methodologies for evaluating the PK and pharmacodynamics (PD) of OT-R antagonist 1 in rodents.

Protocol 1: In Vivo Pharmacokinetic Assessment via LC-MS/MS

Causality Check: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is utilized because it provides the necessary sensitivity (Lower Limit of Quantification, LLOQ < 1 ng/mL) to detect the parent compound amidst a complex matrix of first-pass metabolites (e.g., glucuronides)[9].

  • Animal Preparation: Fast adult male and female Sprague-Dawley rats for 12 hours prior to dosing to eliminate food-drug absorption interactions. Cannulate the jugular vein for stress-free serial blood sampling.

  • Dosing: Administer OT-R antagonist 1 intravenously (e.g., 1 mg/kg in a vehicle of 5% DMSO/95% saline) or orally (e.g., 5-30 mg/kg via oral gavage in a microemulsion formulation to enhance solubility)[7].

  • Serial Sampling: Collect blood samples (200 µL) at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes. Centrifuge immediately at 4°C (3000 × g for 10 min) to separate plasma.

  • Sample Extraction: Employ protein precipitation. Add 3 volumes of cold acetonitrile (containing an internal standard) to 1 volume of plasma. Vortex and centrifuge to pellet proteins[9].

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 reverse-phase column. Use electrospray ionization (ESI) in positive multiple reaction monitoring (MRM) mode to quantify the parent compound[9].

  • Data Analysis: Calculate PK parameters (AUC, Cmax, Tmax, t1/2, CL) using non-compartmental analysis (NCA) software.

Protocol 2: Pharmacodynamic Assessment (Uterine Contraction Model)

Causality Check: Anesthetized, nonpregnant rats infused with exogenous oxytocin are used to ensure a stable, reproducible baseline of uterine contractions. This eliminates the erratic spontaneous contractions seen in natural labor, allowing for precise dose-response quantification of the antagonist[7].

  • Surgical Preparation: Anesthetize female rats (in estrus phase) with urethane. Insert a catheter into the jugular vein for oxytocin and antagonist infusion.

  • Uterine Transducer Placement: Perform a midline laparotomy. Attach an isometric force transducer to one uterine horn to continuously record intrauterine pressure and contraction amplitude[7].

  • Baseline Establishment: Infuse oxytocin continuously (e.g., 1 mU/min) until regular, rhythmic contractions of stable amplitude are established (typically 30-45 minutes).

  • Antagonist Administration: Administer OT-R antagonist 1 via IV bolus or oral gavage.

  • Quantification: Measure the percentage inhibition of contraction amplitude and frequency relative to the pre-dose baseline over a 60-120 minute monitoring period[7].

PKPD_Workflow cluster_PK Pharmacokinetic (PK) Workflow cluster_PD Pharmacodynamic (PD) Workflow Start Study Initiation: Sprague-Dawley Rats Dosing IV / PO Dosing Start->Dosing Surgery Anesthesia & Cannulation Start->Surgery Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Extraction Protein Precipitation Sampling->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS PKCalc NCA Analysis (AUC, t1/2, CL) LCMS->PKCalc Oxytocin Exogenous Oxytocin Infusion Surgery->Oxytocin Admin Antagonist Administration Oxytocin->Admin Monitoring Isometric Force Transduction Admin->Monitoring Inhibition Calculate % Inhibition Monitoring->Inhibition

Parallel experimental workflows for assessing PK and PD properties of OT-R antagonists.

Comparative Analysis and Translational Outlook

The development of OT-R antagonist 1 represents a significant milestone in overcoming the limitations of early-generation oxytocin receptor blockers. Peptide antagonists like atosiban, while clinically effective, require continuous intravenous infusion due to negligible oral bioavailability and rapid clearance[6]. First-generation nonpeptide antagonists like L-368,899 demonstrated oral bioavailability but suffered from nonlinear kinetics and extensive, sex-dependent hepatic metabolism in rodents[8].

OT-R antagonist 1 demonstrates a highly favorable balance. Its ~55% oral bioavailability and 2.8-hour half-life in rats provide a predictable pharmacokinetic profile suitable for oral dosing regimens[7]. Furthermore, its high selectivity for the OT-R over the structurally related vasopressin V1a receptor prevents the off-target cardiovascular effects (e.g., blood pressure fluctuations) often associated with mixed antagonists. Recent advancements in the field have also introduced brain-penetrant antagonists like cligosiban[9], which are being investigated for central nervous system applications such as premature ejaculation[2]. However, for peripheral indications like preterm labor, the pharmacokinetic profile of OT-R antagonist 1 remains a gold standard for nonpeptide tocolytic development.

References

  • Cirillo, R., et al. "Pharmacology of (2S,4Z)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-1-[(2'-methyl[1,1'-biphenyl]-4-yl)carbonyl]-2-pyrrolidinecarboxamide, a new potent and selective nonpeptide antagonist of the oxytocin receptor." Journal of Pharmacology and Experimental Therapeutics, 306(1), 253-261. (2003). URL: [Link]

  • Thompson, K. L., et al. "Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs." Drug Metabolism and Disposition, 25(10), 1113-1118. (1997). URL: [Link]

  • Yue, X., et al. "Pharmacokinetics, bioavailability and metabolism of cligosiban, an antagonist of oxytocin receptor, in rat by liquid chromatography hyphenated with electrospray ionization tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis, 164, 725-733. (2019). URL: [Link]

  • Borthwick, A. D., et al. "Pyridyl-2,5-diketopiperazines as potent, selective, and orally bioavailable oxytocin antagonists: synthesis, pharmacokinetics, and in vivo potency." Journal of Medicinal Chemistry, 55(2), 783-796. (2012). URL: [Link]

Sources

Exploratory

Structural Properties and Pharmacological Profiling of OT-R Antagonist 1: A Technical Whitepaper

Executive Summary The oxytocin receptor (OT-R) plays a pivotal role in mediating uterine contractility, making it a primary therapeutic target for the management of spontaneous preterm labor (tocolysis). Historically, pe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxytocin receptor (OT-R) plays a pivotal role in mediating uterine contractility, making it a primary therapeutic target for the management of spontaneous preterm labor (tocolysis). Historically, peptide-based OT-R antagonists have been limited by poor oral bioavailability and rapid proteolytic degradation. OT-R antagonist 1 (also known as LS-192629) represents a critical structural evolution: a potent, highly selective, nonpeptide, low-molecular-weight inhibitor[1].

From an application science perspective, evaluating such compounds requires rigorous, self-validating assay systems. This whitepaper details the structural identity, mechanistic pharmacology, and the causal logic behind the experimental workflows used to validate OT-R antagonist 1 in preclinical drug development.

Molecular Identity and Structural Properties

OT-R antagonist 1 is a rationally designed pyrrolidine derivative. By moving away from a peptide backbone, this compound achieves a highly stable pharmacokinetic profile while maintaining nanomolar affinity for the oxytocin receptor[2].

The quantitative structural and physicochemical properties of OT-R antagonist 1 are summarized below:

PropertyValue
Compound Name OT-R antagonist 1 (Synonym: LS-192629)[3]
IUPAC Name (2S,4Z)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-1-[(2'-methyl[1,1'-biphenyl]-4-yl)carbonyl]-2-pyrrolidinecarboxamide[2]
CAS Number 364071-17-0[1]
Molecular Formula C28H29N3O4[1]
Molecular Weight 471.55 g/mol [1]
Exact Mass 471.2158[3]
Primary Target Oxytocin Receptor (OT-R)[1]
In Vitro Potency (IC50) 8 nM (Inhibition of Ca2+ mobilization)[1]
Ex Vivo Potency (pA2) 7.82 (Inhibition of rat uterine contraction)[2]

Mechanistic Pharmacology and Pathway Disruption

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 alpha subunit. Upon activation by the endogenous nonapeptide oxytocin, the Gq protein stimulates Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, triggering a massive efflux of intracellular calcium (Ca2+), which drives the phosphorylation of myosin light chains and induces uterine smooth muscle contraction[2].

OT-R antagonist 1 acts as a competitive inhibitor at the receptor level. By occupying the orthosteric binding site, it prevents the conformational change required for Gq coupling, thereby silencing the downstream IP3/Ca2+ signaling cascade with an IC50 of 8 nM[1].

OTR_Signaling OXT Oxytocin (Endogenous Agonist) OTR Oxytocin Receptor (OT-R) (Gq-coupled GPCR) OXT->OTR Activates Antag OT-R Antagonist 1 (Competitive Inhibitor) Antag->OTR Blocks (IC50 = 8 nM) Gq Gq/11 Alpha Subunit OTR->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 Ca2 Intracellular Ca2+ Mobilization IP3->Ca2 Contraction Uterine Smooth Muscle Contraction Ca2->Contraction

Figure 1: Mechanism of OT-R antagonist 1 blocking the Gq-coupled oxytocin signaling pathway.

Experimental Methodologies and Self-Validating Protocols

To rigorously evaluate the pharmacological profile of OT-R antagonist 1, we employ a self-validating cascade of assays. The in vitro assay confirms target engagement and biochemical potency, while the ex vivo assay validates physiological efficacy and tissue penetration.

Protocol 1: In Vitro Intracellular Calcium Mobilization Assay

This high-throughput functional assay utilizes fluorometric imaging to measure real-time Ca2+ flux[1].

  • Cell Preparation: Seed human embryonic kidney (HEK293) cells stably expressing the human OT-R into 384-well black-walled, clear-bottom microplates. Incubate overnight at 37°C.

  • Dye Loading: Aspirate the media and add assay buffer containing Fluo-4 AM (a calcium-sensitive fluorescent indicator) and probenecid (to prevent dye extrusion). Incubate for 60 minutes at 37°C.

  • Compound Incubation: Dispense serial dilutions of OT-R antagonist 1 (ranging from 0.1 nM to 10 μM) into the wells. Pre-incubate for 15–30 minutes to allow the system to reach binding equilibrium.

  • Agonist Stimulation: Inject an EC80 concentration of oxytocin into all test wells simultaneously using an automated liquid handler.

  • Kinetic Measurement: Immediately record the transient increase in fluorescence (Excitation: 488 nm, Emission: 525 nm) using a Fluorometric Imaging Plate Reader (FLIPR) for 3 minutes.

  • Data Analysis: Plot the peak fluorescence values against the log concentration of the antagonist to generate a dose-response curve and calculate the IC50.

Assay_Workflow Cell 1. Cell Culture HEK293 expressing OT-R Dye 2. Dye Loading Fluo-4 AM Indicator Cell->Dye Incubate 3. Antagonist Incubation OT-R Antagonist 1 Dye->Incubate Stimulate 4. Agonist Stimulation Oxytocin (EC80) Incubate->Stimulate Measure 5. Kinetic Measurement FLIPR Fluorescence Stimulate->Measure Analyze 6. Data Analysis IC50 Calculation Measure->Analyze

Figure 2: Step-by-step workflow for the in vitro intracellular calcium mobilization assay.

Protocol 2: Ex Vivo Uterine Contraction Assay (Tocolytic Model)

This classical organ bath pharmacology assay translates biochemical binding into functional physiological inhibition[2].

  • Tissue Isolation: Isolate longitudinal uterine strips from estrogen-primed, nonpregnant female rats.

  • Organ Bath Setup: Suspend the strips in 10 mL organ baths containing modified Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2. Attach the strips to isometric force transducers.

  • Baseline Contraction: Construct a cumulative concentration-response curve to oxytocin to establish the baseline maximum contraction (Emax) and EC50 for each specific tissue strip.

  • Antagonist Equilibration: Wash the tissues thoroughly until baseline resting tension is restored. Incubate the strips with a fixed concentration of OT-R antagonist 1 for 30 minutes.

  • Schild Plot Analysis: Repeat the oxytocin concentration-response curve in the presence of the antagonist. Calculate the rightward shift of the curve to determine the pA2 value (the negative logarithm of the molar concentration of antagonist that requires a twofold increase in agonist concentration to elicit the original response).

Causality in Experimental Design (Expertise & Experience)

A robust drug development pipeline relies on understanding why specific experimental parameters are chosen. The protocols outlined above are not arbitrary; they are meticulously designed to ensure data integrity:

  • Cell Line Selection: HEK293 cells are utilized in Protocol 1 because they naturally lack endogenous oxytocin and vasopressin receptors[1]. This provides a "clean" biological background, ensuring that the measured calcium signal is exclusively mediated by the transfected human OT-R, eliminating off-target noise.

  • Agonist Concentration (EC80): In the FLIPR assay, stimulating the cells with an EC80 concentration of oxytocin (rather than EC100) is a critical choice. It provides a robust, highly reproducible signal window while remaining sensitive enough to be competitively antagonized by OT-R antagonist 1 without requiring artificially inflated concentrations of the inhibitor.

  • The Self-Validating Loop: The combination of Protocol 1 and Protocol 2 creates a self-validating system. The FLIPR assay measures immediate secondary messenger release (Ca2+), confirming that the compound physically binds the receptor and blocks Gq signaling. However, biochemical potency does not guarantee physiological efficacy. By subsequently testing the compound in the ex vivo organ bath (Protocol 2), we validate that OT-R antagonist 1 can successfully penetrate complex tissue matrices and inhibit actual smooth muscle contraction (pA2 = 7.82)[2]. If a compound succeeds in FLIPR but fails in the organ bath, it immediately flags issues with tissue permeability or rapid degradation. OT-R antagonist 1's success in both assays confirms its viability as a tocolytic candidate.

References

  • Title: OT-R antagonist 1 (Synonyms: Oxytocin receptor antagonist 1)
  • Title: Pharmacology of (2S,4Z)-N-[(2S)-2-Hydroxy-2-phenylethyl]-4- (methoxyimino)
  • Title: LS-192629 | CAS#364071-17-0 Source: MedKoo Biosciences URL

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Characterization of OT-R Antagonist 1

Introduction: The Oxytocin Receptor as a Therapeutic Target The oxytocin receptor (OT-R) is a class A G-protein coupled receptor (GPCR) that plays a pivotal role in a wide array of physiological processes.[1] While class...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Oxytocin Receptor as a Therapeutic Target

The oxytocin receptor (OT-R) is a class A G-protein coupled receptor (GPCR) that plays a pivotal role in a wide array of physiological processes.[1] While classically recognized for its function in uterine contractions during childbirth and lactation, emerging research has implicated the oxytocin system in social behaviors, anxiety, and pain modulation.[2][3] This expanding understanding of OT-R's diverse roles has positioned it as a significant target for therapeutic intervention in conditions ranging from preterm labor to neuropsychiatric disorders.[4][5]

The OT-R primarily couples to Gαq/11 proteins, initiating a signaling cascade through phospholipase C (PLC) that results in the production of inositol 1,4,5-trisphosphate (InsP3) and diacylglycerol (DAG).[5][6] This leads to an increase in intracellular calcium concentrations ([Ca2+]i), a key event in mediating many of oxytocin's physiological effects.[6][7] Additionally, the receptor can couple to Gαi, which can lead to different cellular outcomes, such as the inhibition of cell proliferation.[2][6][8]

OT-R antagonist 1 is a potent and selective, non-peptide small molecule inhibitor of the oxytocin receptor.[9][10] It competitively blocks the binding of oxytocin, thereby inhibiting downstream signaling events.[9] Notably, it has been shown to inhibit oxytocin-induced intracellular Ca2+ mobilization with a reported IC50 of 8 nM.[9] These application notes provide detailed protocols for the in vitro characterization of OT-R antagonist 1, focusing on cell line selection, culture, and functional assays to determine antagonist potency and mechanism of action.

Visualizing the Oxytocin Receptor Signaling Pathway

The following diagram illustrates the canonical Gq-mediated signaling pathway activated by oxytocin and the point of inhibition by OT-R antagonist 1.

OTR_Signaling_Pathway cluster_membrane Cell Membrane OTR Oxytocin Receptor (OT-R) Gq Gαq/11 OTR->Gq Activates OT Oxytocin (Agonist) OT->OTR Binds & Activates Antagonist OT-R Antagonist 1 Antagonist->OTR Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca2+]i ER->Ca_cyto Releases Ca2+ Ca_ER Ca2+ Response Cellular Responses (e.g., Contraction) Ca_cyto->Response PKC->Response

Caption: Canonical OT-R Gq signaling and antagonist inhibition.

Cell Line Selection and Culture

The choice of cell line is critical for obtaining reliable and reproducible data. An ideal cell line should express the oxytocin receptor, either endogenously or through recombinant means, at a level sufficient to generate a robust signal in functional assays.

Recommended Cell Lines:

Cell LineReceptor ExpressionRecommended UseKey Characteristics
HEK-293 Recombinant (stable or transient transfection)High-throughput screening, signaling pathway analysis (e.g., Ca2+, cAMP)Robust growth, high transfection efficiency, low endogenous GPCR background.[8][11]
CHO-K1 Recombinant (stable transfection)Binding assays, functional screeningWell-characterized for GPCR expression, suitable for creating stable cell lines for consistent assay performance.[11]
U-2 OS RecombinantBioimaging, arrestin recruitment assaysHuman bone osteosarcoma cell line with excellent morphology for imaging applications.[11]
DU-145 EndogenousStudying native receptor pharmacologyHuman prostate carcinoma cell line expressing functional OT-Rs.[8]
hTERT-C3 EndogenousContraction assays, myometrial cell biologyTelomerase-immortalized human myometrial cell line, provides a physiologically relevant model.[6][12]
Protocol 1.1: Culture of HEK-293 Cells Stably Expressing Human OT-R

This protocol details the standard procedure for maintaining and passaging HEK-293 cells engineered to express the human oxytocin receptor.

Materials:

  • HEK-293 hOT-R Stable Cell Line

  • DMEM, high glucose (e.g., Gibco #11965)

  • Fetal Bovine Serum (FBS), heat-inactivated (10%)

  • Penicillin-Streptomycin (100 U/mL and 100 µg/mL respectively)

  • Geneticin (G418) or appropriate selection antibiotic (concentration to be determined empirically, typically 200-800 µg/mL)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • 75 cm² tissue culture flasks

Methodology:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic.

  • Cell Maintenance: Culture cells in a 37°C incubator with 5% CO₂ in T-75 flasks.

  • Passaging: When cells reach 80-90% confluency (typically every 2-3 days), perform the following: a. Aspirate the growth medium from the flask. b. Wash the cell monolayer once with 5-10 mL of sterile PBS. c. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach. d. Neutralize the trypsin by adding 7-8 mL of complete growth medium. e. Gently pipette the cell suspension up and down to ensure a single-cell suspension. f. Transfer the cell suspension to a 15 mL conical tube. g. Determine the cell count and viability using a hemocytometer or automated cell counter. h. Seed new T-75 flasks at a density of 2-4 x 10⁶ cells per flask. A typical split ratio is 1:6 to 1:10.

  • Quality Control: Regularly monitor cell morphology. Healthy HEK-293 cells should appear epithelial-like. Periodically confirm receptor expression via qRT-PCR, western blot, or a functional assay.

Functional Assays for Antagonist Characterization

To determine the potency and efficacy of OT-R antagonist 1, functional assays that measure the downstream consequences of receptor activation are essential. The most common and robust method for the Gq-coupled OT-R is the measurement of intracellular calcium mobilization.

Protocol 2.1: Intracellular Calcium Mobilization Assay

This protocol describes a fluorescent-based assay to measure changes in intracellular calcium ([Ca2+]i) in response to OT-R activation and its inhibition by OT-R antagonist 1. This allows for the determination of the antagonist's IC50 value.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon binding of intracellular calcium, the dye's fluorescence intensity increases significantly. By first incubating cells with the antagonist and then stimulating with an agonist (oxytocin), the inhibitory effect of the antagonist can be quantified.

Materials:

  • HEK-293 hOT-R cells (or other suitable cell line)

  • Black, clear-bottom 96-well or 384-well microplates

  • Oxytocin (agonist)

  • OT-R antagonist 1

  • Fluo-4 AM or equivalent calcium-sensitive dye

  • Pluronic F-127

  • Probenecid (a non-specific anion transport inhibitor to prevent dye leakage)

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4

  • Fluorescence plate reader with kinetic read capability and automated injection (e.g., FLIPR, FlexStation)

Experimental Workflow:

Calcium_Assay_Workflow A 1. Seed Cells Plate HEK-293 hOT-R cells in a 96/384-well plate (18-24h prior) C 3. Dye Loading Aspirate media, add Fluo-4 AM dye. Incubate 1h at 37°C, then 30 min at room temp. A->C B 2. Prepare Reagents - Antagonist serial dilutions - Agonist (Oxytocin) at EC80 - Fluo-4 AM loading dye D 4. Antagonist Incubation Add serial dilutions of OT-R antagonist 1 to wells. Incubate for 15-30 min. B->D E 5. Measurement Place plate in reader. Measure baseline fluorescence, then inject Oxytocin (EC80) and record kinetic response. B->E C->D D->E F 6. Data Analysis Calculate % inhibition for each antagonist concentration. Plot dose-response curve and determine IC50. E->F

Sources

Application

Application Notes &amp; Protocols: Characterizing Neuronal Oxytocin Receptor Function with the Selective Antagonist L-368,899 in Patch-Clamp Electrophysiology

Introduction: The Oxytocin System and its Neuromodulatory Role Oxytocin (OT), a nonapeptide hormone synthesized in the hypothalamus, is a powerful neuromodulator influencing a vast array of complex social behaviors, incl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Oxytocin System and its Neuromodulatory Role

Oxytocin (OT), a nonapeptide hormone synthesized in the hypothalamus, is a powerful neuromodulator influencing a vast array of complex social behaviors, including pair bonding, maternal care, and social recognition.[1] Beyond its well-known peripheral roles in parturition and lactation, OT acts centrally through the oxytocin receptor (OT-R) to shape neuronal communication and circuit function.[1][2] The OT-R is a Class A G-protein coupled receptor (GPCR) expressed on presynaptic and postsynaptic terminals, as well as on neuronal cell bodies and dendrites across various brain regions.[1][3][4]

Activation of the OT-R predominantly couples to Gαq/11 proteins, initiating the phospholipase C (PLC) signaling cascade.[5][6] This leads to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²+), a versatile second messenger that can modulate ion channel activity, neuronal excitability, and neurotransmitter release.[2][3][4]

Understanding the precise role of OT-R signaling in specific neuronal circuits requires tools that can selectively block this pathway. Patch-clamp electrophysiology, the gold-standard for measuring ion channel function and synaptic activity with high temporal and spatial resolution, is the ideal technique for this purpose.[7][8] When combined with a selective antagonist, it allows researchers to dissect the direct effects of endogenous or exogenous oxytocin on individual neurons.

This guide provides a comprehensive overview and detailed protocols for using L-368,899 , a potent and selective non-peptide OT-R antagonist, in patch-clamp electrophysiology experiments.[9][10]

Selecting the Right Tool: The OT-R Antagonist L-368,899

The choice of antagonist is critical for ensuring that observed effects are specifically due to the blockade of the OT-R. While several OT-R antagonists exist, such as the peptide-based Atosiban and Barusiban, they are often used for their peripheral effects and may have different pharmacokinetic profiles.[5][11]

L-368,899 has emerged as a preferred tool for in vitro and in vivo neuroscience research for several key reasons:

  • High Selectivity: It is over 40 times more selective for the oxytocin receptor than for the structurally similar vasopressin V1a receptor, minimizing potential off-target effects.[9][12]

  • Potency: It binds to the OT-R with high affinity, typically in the low nanomolar range.[9][12]

  • Blood-Brain Barrier Permeability: As a non-peptide small molecule, L-368,899 can cross the blood-brain barrier, making it valuable for correlating in vitro findings with in vivo behavioral studies.[10]

  • Commercial Availability: It is readily available from multiple chemical suppliers, facilitating its adoption in the research community.[9]

Table 1: Properties of the OT-R Antagonist L-368,899
PropertyValue / DescriptionSource(s)
Compound Name L-368,899[10]
Type Non-peptide, small-molecule[9]
Mechanism Selective, competitive antagonist of the Oxytocin Receptor (OT-R)[10][13]
Binding Affinity (Ki) ~12 nM (for coyote OT-R)[9][12]
Selectivity >40-fold selective for OT-R over Vasopressin V1a Receptor[9][12]
Primary Use Research tool for investigating central oxytocinergic signaling[9][10]
Solubility Soluble in DMSO (up to 100 mM)[12]

The Experimental Logic: A Self-Validating Approach

To ensure that any observed electrophysiological changes are unequivocally due to OT-R blockade, a rigorous, self-validating experimental design is essential. This typically involves demonstrating both the effect of an agonist and its subsequent blockade by the antagonist.

G cluster_0 Experimental Phases cluster_1 Expected Observations A Phase 1: Baseline Recording (Stable whole-cell configuration) B Phase 2: Agonist Application (e.g., 100 nM Oxytocin) A->B Establish baseline O1 Stable baseline activity (e.g., firing rate, EPSCs) A->O1 C Phase 3: Antagonist Blockade (e.g., 1 µM L-368,899) B->C Washout agonist, then apply antagonist O2 Observable change (e.g., depolarization, increased firing) B->O2 D Phase 4: Re-challenge (Agonist + Antagonist) C->D Confirm blockade O3 Return to baseline activity C->O3 O4 Agonist effect is abolished D->O4

Caption: Logical workflow for a self-validating antagonist experiment.

Core Protocols: From Solution to Signal

This section provides step-by-step protocols for preparing solutions and conducting a whole-cell patch-clamp experiment to investigate OT-R function using L-368,899.

Preparation of Solutions

Causality: The ionic composition, osmolarity, and pH of both the extracellular (aCSF) and intracellular (pipette) solutions are critical for maintaining cell health and physiological ionic gradients, which are the basis of all electrophysiological signals.[14][15] All solutions must be filtered to prevent clogging of the pipette tip.

4.1.1 Antagonist Stock Solution

  • Compound: L-368,899 (Molar Mass: ~554.77 g/mol ).

  • Solvent: Use high-purity Dimethyl Sulfoxide (DMSO).[12]

  • Procedure: To prepare a 10 mM stock solution , dissolve 5.55 mg of L-368,899 in 1 mL of DMSO.

  • Storage: Aliquot into small volumes (e.g., 20 µL) and store at -20°C or -80°C for long-term stability.[13] Avoid repeated freeze-thaw cycles.

4.1.2 Recording Solutions

Table 2: Standard Brain Slice Recording Solutions
Artificial Cerebrospinal Fluid (aCSF) Concentration (mM) K-Gluconate Internal Solution Concentration (mM)
NaCl125K-Gluconate135
KCl2.5KCl10
MgCl₂1HEPES10
CaCl₂2EGTA0.5
NaH₂PO₄1.25Mg-ATP4
NaHCO₃25Na-GTP0.4
Glucose25Phosphocreatine10
pH 7.4 (with 95% O₂/5% CO₂)pH 7.2-7.3 (with KOH)
Osmolarity 305-315 mOsmOsmolarity 280-290 mOsm
Source: Adapted from standard electrophysiology protocols.[14]

Preparation Notes:

  • aCSF: Prepare from stock solutions and continuously bubble with carbogen (95% O₂ / 5% CO₂) for at least 30 minutes before and during the experiment to maintain pH and oxygenation.[16]

  • Internal Solution: Prepare fresh. Add Mg-ATP and Na-GTP immediately before use, as they can degrade. Keep the solution on ice.[15]

Whole-Cell Patch-Clamp Protocol

This protocol assumes the use of an acute brain slice preparation, but it can be adapted for cultured neurons.

4.2.1 Equipment and Setup

  • Standard patch-clamp rig (microscope, micromanipulator, amplifier, digitizer).[17]

  • Vibration isolation table.

  • Perfusion system for solution exchange.

  • Pipette puller for fabricating glass micropipettes (target resistance: 3-7 MΩ).[15]

G cluster_workflow Experimental Workflow A 1. Prepare Brain Slice (e.g., 300 µm thick) B 2. Slice Recovery (Incubate in aCSF at 32°C for 30 min, then room temp for >1 hr) A->B C 3. Place Slice in Recording Chamber (Perfuse with oxygenated aCSF) B->C D 4. Prepare Pipette (Fill with internal solution, apply positive pressure) C->D E 5. Approach Neuron & Form Seal (Release pressure, apply gentle suction to achieve >1 GΩ seal) D->E F 6. Establish Whole-Cell Mode (Apply sharp suction or 'zap' pulse to rupture membrane) E->F G 7. Record Baseline Activity (Wait for stabilization, ~5 min) F->G H 8. Pharmacological Manipulation (Apply agonist, then antagonist via perfusion) G->H I 9. Data Acquisition & Analysis H->I

Caption: Step-by-step patch-clamp experimental workflow.

4.2.2 Detailed Procedure

  • Slice Preparation: Prepare acute brain slices from the region of interest using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover.[14]

  • Establish Recording: Transfer a slice to the recording chamber and secure it. Continuously perfuse with carbogenated aCSF at 1-2 mL/min.[14]

  • Pipette Approach: Under visual guidance, lower the patch pipette (filled with internal solution) into the bath. Apply positive pressure (~10-20 mbar) to keep the tip clean.[18]

  • Seal Formation: Approach a healthy-looking neuron. Once the pipette tip causes a slight dimple on the cell surface, release the positive pressure.[15] A Gigaohm seal (resistance > 1 GΩ) may form spontaneously or require gentle negative pressure.[18]

  • Whole-Cell Access: After achieving a stable GΩ seal, apply a brief pulse of sharp negative pressure (suction) or a voltage "zap" to rupture the membrane patch. Successful break-in is indicated by the appearance of large capacitive transients in response to a voltage test pulse.[7][18]

  • Baseline Recording (Phase 1): Allow the cell to stabilize for 3-5 minutes. Record baseline activity (e.g., resting membrane potential, spontaneous firing, or postsynaptic currents).

  • Agonist Application (Phase 2): Switch the perfusion to aCSF containing the oxytocin agonist (e.g., 100 nM - 1 µM Oxytocin or a selective agonist like TGOT). Record the cellular response.[19]

  • Washout & Antagonist Application (Phase 3): Switch the perfusion back to standard aCSF to wash out the agonist. Once the recording returns to baseline, switch to aCSF containing the OT-R antagonist (e.g., 1-10 µM L-368,899). The concentration should be at least 100-fold higher than the agonist Ki to ensure competitive blockade. Incubate for at least 10-15 minutes.

  • Agonist Re-challenge (Phase 4): While continuing to perfuse with L-368,899, switch to a solution containing both L-368,899 and the original concentration of the agonist. The absence of the agonist-induced effect confirms the specific blockade of the OT-R.

Visualizing the Mechanism of Action

The following diagram illustrates the OT-R signaling cascade and the point of inhibition by L-368,899.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular OTR Oxytocin Receptor (OT-R) Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves OT Oxytocin (Agonist) OT->OTR Binds & Activates Antagonist L-368,899 (Antagonist) Antagonist->OTR Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Modulation Modulation of Ion Channels & Neuronal Excitability Ca_release->Modulation

Caption: OT-R signaling pathway and inhibition by L-368,899.

Troubleshooting Common Issues

Patch-clamp experiments are technically demanding. This table addresses common problems encountered when using pharmacological agents.

Table 3: Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
No Giga-ohm seal formation 1. Unhealthy cells/slice.[15]2. Clogged or poorly shaped pipette tip.3. Debris in the recording solution.1. Ensure continuous, robust oxygenation of aCSF. Allow adequate slice recovery time.[16]2. Pull new pipettes; aim for 3-7 MΩ resistance. Fire-polish if necessary.3. Filter all solutions (0.22 µm filter). Maintain positive pressure on approach.
Unstable recording / high series resistance after break-in 1. Incomplete membrane rupture.2. Poor cell health or dialysis of essential intracellular factors.[15]3. Mechanical drift of pipette or stage.1. Apply additional, brief suction pulses. Use 'zap' function if available.[7]2. Use the perforated-patch configuration to preserve the intracellular milieu.[20] Ensure ATP/GTP are in the internal solution.3. Check for stability of all mechanical components. Ensure perfusion is not causing movement.
No response to Oxytocin agonist 1. Low/no OT-R expression in the target cell type.2. Degraded agonist.3. Receptor desensitization from prolonged or high-concentration application.1. Verify OT-R expression with literature, immunohistochemistry, or transcriptomics.2. Prepare fresh agonist solution. Check stability data for your specific agonist.[21][22][23][24][25]3. Apply agonist for short durations with sufficient washout periods.
Incomplete blockade by L-368,899 1. Insufficient antagonist concentration.2. Insufficient pre-incubation time.3. Antagonist has degraded or precipitated out of solution.1. Increase L-368,899 concentration. A common starting point is 100-1000x the agonist's Ki.2. Increase the pre-incubation time to 15-20 minutes to ensure full tissue penetration.3. Ensure the final DMSO concentration in aCSF is low (<0.1%) to prevent precipitation. Prepare fresh dilutions from a reliable stock.

References

  • patch-clamp-protocol-final.pdf. (n.d.).
  • Aiyuda, D., & Takahashi, T. (2020). The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents. International Journal of Molecular Sciences, 21(10), 3574. [Link]

  • Freeman, S. M., Catrow, J. L., Cox, J. E., Turano, A., Rich, M. A., & Olsen, A. L. (2024). Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans). Comparative Medicine, 74(1), 58–66. [Link]

  • Bakos, J., Srancikova, A., & Havranek, T. (2018). Molecular Mechanisms of Oxytocin Signaling at the Synaptic Connection. Neural Plasticity, 2018, 6705341. [Link]

  • Dunn, P. M., Blagbrough, I. S., & Tuffnell, D. J. (2010). Barusiban, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human. Reproductive Sciences, 17(2), 169–175. [Link]

  • Chiu, S. H., Sisenwine, S. F., & Doss, G. A. (1998). Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368899 in rats and dogs. Drug Metabolism and Disposition, 26(7), 642–649. [Link]

  • Breton, J. D., & Schlichter, R. (2010). Antinociceptive action of oxytocin involves inhibition of potassium channel currents in lamina II neurons of the rat spinal cord. Molecular Pain, 6, 1744-8069-6-33. [Link]

  • Londoño, F. J., Saldarriaga-Córdoba, M., & Lopera-Gómez, C. M. (2023). Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience. Frontiers in Pharmacology, 14, 1243169. [Link]

  • Al-Mousa, A., & Egorov, A. V. (2023). Perforated Patch Clamp Recordings in ex vivo Brain Slices from Adult Mice. Bio-protocol, 13(16), e4777. [Link]

  • Winson-Bushby, E. (2023, May 30). Patching going terribly? 10 common problems and how to fix them – a guide for the beginner. Scientifica. [Link]

  • Freeman, S. M., et al. (2024). Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans). Comparative Medicine. [Link]

  • Wikipedia contributors. (n.d.). L-368,899. Wikipedia. Retrieved March 17, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Oxytocin Signaling Pathway. Retrieved March 17, 2026, from [Link]

  • Reinheimer, T. M., et al. (2005). Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor. The Journal of Clinical Endocrinology & Metabolism, 90(4), 2275–2281. [Link]

  • Trissel, L. A., Zhang, Y., & Douglas, K. (2006). Extended stability of oxytocin in common infusion solutions. International Journal of Pharmaceutical Compounding, 10(2), 147–149. [Link]

  • Parsons, M., et al. (2007). Use of a novel and highly selective oxytocin receptor antagonist to characterize uterine contractions in the rat. American Journal of Physiology-Endocrinology and Metabolism, 292(4), E1248–E1255. [Link]

  • Fuxe, K., et al. (2022). The oxytocin receptor represents a key hub in the GPCR heteroreceptor network: potential relevance for brain and behavior. Frontiers in Endocrinology, 13, 1058411. [Link]

  • Avanti, C., & Amorij, J. P. (2011). A new strategy to stabilize oxytocin in aqueous solutions. University of Groningen. [Link]

  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved March 17, 2026, from [Link]

  • Chan, W. Y., et al. (2007). Barusiban suppresses oxytocin-induced preterm labour in non-human primates. Journal of the Society for Gynecologic Investigation, 14(3), 208–215. [Link]

  • Wu, S.-N., & Lo, Y.-C. (2026). Challenges and Insights in Patch-Clamp Studies: From Cell-Attached to Whole-Cell Configurations. Biomedicines, 14(2), 229. [Link]

  • Kandasamy, M., & Mohan, S. S. (2016). An overview of the oxytocin-oxytocin receptor signaling network. Journal of Cell Communication and Signaling, 10(4), 309–313. [Link]

  • Molecular Devices. (2026, March 10). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. [Link]

  • Reinheimer, T. M., et al. (2006). Barusiban, an Effective Long-Term Treatment of Oxytocin-Induced Preterm Labor in Nonhuman Primates. Endocrinology, 147(11), 5431–5438. [Link]

  • MacKay, M., & Hadzovic, S. (2006). Extended Stability of Oxytocin in Ringer's Lactate Solution at 4° and 25°C. International Journal of Pharmaceutical Compounding, 10(5), 440-442. [Link]

  • Bakos, J., Srancikova, A., & Havranek, T. (2018). Review Article Molecular Mechanisms of Oxytocin Signaling at the Synaptic Connection. Semantic Scholar. Retrieved from [Link]

  • Kaushal, G., Sayre, B. E., & Prettyman, T. (2012). Stability-indicating HPLC method for the determination of the stability of oxytocin parenteral solutions prepared in polyolefin bags. Drug Discoveries & Therapeutics, 6(1), 49-54. [Link]

  • Al-Tannak, N. F., & Al-Haj, A. A. (2021). The Effect of Trehalose, Antioxidants, and Acetate Buffer Concentration on Oxytocin Stability. AAPS PharmSciTech, 22(4), 136. [Link]

Sources

Method

Application Note: Administration Routes and Protocols for OT-R Antagonist 1 in Neurobiology Research

Introduction & Mechanistic Overview In neurobiology, the oxytocin (OT) system is a primary therapeutic target for modulating social behavior, anxiety, and stress responses. While endogenous oxytocin and peptide-based ant...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

In neurobiology, the oxytocin (OT) system is a primary therapeutic target for modulating social behavior, anxiety, and stress responses. While endogenous oxytocin and peptide-based antagonists (e.g., Atosiban) have historically dominated the field, their utility in central nervous system (CNS) research is limited by poor metabolic stability and negligible blood-brain barrier (BBB) penetrance.

OT-R antagonist 1 represents a critical evolution in pharmacological tools. It is a potent, selective, non-peptide, low molecular weight antagonist that competitively binds to the oxytocin receptor (OT-R)[1]. By blocking this Gq-coupled GPCR, OT-R antagonist 1 effectively inhibits oxytocin-evoked intracellular Ca²⁺ mobilization with an exceptional IC50 of 8 nM[1]. This high affinity and non-peptide structure make it a superior candidate for interrogating complex neural circuits underlying social preference and autism spectrum disorder (ASD) models.

OTR_Signaling Oxytocin Oxytocin (Endogenous Agonist) OTR Oxytocin Receptor (OT-R) [Gq-Coupled GPCR] Oxytocin->OTR Activates Antagonist OT-R Antagonist 1 (Competitive Inhibitor) Antagonist->OTR Blocks (IC50 = 8 nM) Gq Gq Protein Subunit OTR->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 Production PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Mobilization IP3->Ca2 ER Release Behavior Neurobiological Response (e.g., Social Behavior) Ca2->Behavior Triggers

Figure 1: Mechanism of OT-R antagonist 1 blocking Gq-coupled Ca2+ mobilization.

Physicochemical Properties & Formulation Strategy

The Causality of Formulation: Because OT-R antagonist 1 is a highly lipophilic, non-peptide molecule, it cannot be dissolved directly in aqueous buffers like artificial cerebrospinal fluid (aCSF) or saline without precipitating. Precipitation within a microinjection cannula will cause catastrophic pressure build-ups, leading to tissue lesioning rather than pharmacological modulation.

To achieve a clear, stable working solution (e.g., 2.5 mg/mL), a multi-component co-solvent system is required[1].

Validated Formulation Protocol (1 mL Total Volume):

  • Stock Preparation: Dissolve the lyophilized powder in 100 µL of pure DMSO to create a 25.0 mg/mL stock. Caution: Do not exceed 10% final DMSO concentration to prevent neurotoxicity.

  • Co-solvent Addition: Add 400 µL of PEG300 to the DMSO stock and vortex thoroughly. PEG300 acts as a dispersion agent.

  • Surfactant Addition: Add 50 µL of Tween-80 and mix evenly. This prevents the hydrophobic compound from crashing out of solution when introduced to an aqueous environment.

  • Aqueous Dilution: Slowly add 450 µL of sterile Saline (or aCSF for central injections) dropwise while vortexing to adjust the final volume to 1 mL[1].

Self-Validating Step: Always prepare a "Vehicle-Only" control containing exactly 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. If your vehicle cohort exhibits altered baseline locomotion or anxiety compared to naive animals, the solvent concentrations must be proportionally titrated down.

Administration Routes: Strategic Selection

Selecting the correct administration route depends entirely on the spatial resolution required by your hypothesis.

  • Intracerebroventricular (ICV): Ideal for blocking global CNS oxytocin signaling without peripheral off-target effects. ICV administration of oxytocin receptor antagonists has been proven to attenuate social preference and induce social avoidance in rodent models[2].

  • Site-Specific Microinjection: Used for circuit mapping. For example, bilateral microinjections of OT antagonists (e.g., 20 ng) directly into the amygdala successfully block the pro-social effects of exogenous oxytocin in valproate-induced autism models[3].

  • Intraperitoneal (IP): Leverages the low molecular weight of non-peptide antagonists. Systemic IP injections (3–10 mg/kg) of BBB-penetrating OT-R antagonists are highly effective for modulating sexual preference and broad social behaviors without the need for invasive stereotaxic surgeries[4].

Table 1: Quantitative Comparison of Administration Routes
RouteTypical VolumeTypical Dose RangeOnset TimePrimary Application
ICV (Mice) 1.0 - 2.0 µL10 - 20 µg15 - 20 minGlobal CNS receptor blockade
Microinjection (Amygdala) 0.2 - 0.5 µL10 - 50 ng10 - 15 minCircuit-specific behavioral mapping
Intraperitoneal (IP) 5 - 10 mL/kg3 - 10 mg/kg30 - 45 minSystemic screening, non-invasive assays

Experimental Protocols

Protocol A: Stereotaxic ICV Microinjection Workflow

This protocol outlines the precise delivery of OT-R antagonist 1 into the lateral ventricle to assess global CNS oxytocin blockade.

ICV_Workflow Prep 1. Formulation (DMSO/PEG/Saline) Surg 2. Stereotaxic Cannulation Prep->Surg Recov 3. Recovery (5-7 Days) Surg->Recov Inject 4. Microinjection (0.5 µL/min) Recov->Inject Test 5. Behavioral Testing Inject->Test

Figure 2: Standardized workflow for ICV administration and behavioral testing.

Step-by-Step Methodology:

  • Surgical Preparation: Anesthetize the rodent (e.g., Isoflurane 1.5-2%) and secure it in a stereotaxic frame. Expose the skull and drill a burr hole over the lateral ventricle (Coordinates for mice: AP -0.4 mm, ML ±1.0 mm, DV -2.5 mm from bregma).

  • Cannulation: Implant a stainless-steel guide cannula and secure it with dental cement and anchor screws. Allow a 5-to-7-day recovery period to ensure the BBB heals and neuroinflammation subsides.

  • Infusion Setup: Connect a 33-gauge internal injection cannula to a 10 µL Hamilton syringe via polyethylene tubing filled with distilled water (separated from the drug by a small air bubble).

  • Drug Delivery: Insert the internal cannula. Using a microinfusion pump, deliver 2.0 µL of the OT-R antagonist 1 solution (or vehicle) at a strict rate of 0.5 µL/min .

    • Causality Note: Exceeding this rate will cause a rapid spike in intracranial pressure, potentially leading to ventricular rupture or off-target diffusion into the parenchyma.

  • Diffusion Time: Leave the internal cannula in place for an additional 2 minutes post-infusion to prevent backflow up the cannula track.

  • Behavioral Testing: Transfer the animal to the testing arena (e.g., a three-chamber social interaction test). Initiate testing exactly 20 minutes post-infusion to align with the drug's receptor occupancy peak[2].

Protocol B: Systemic Intraperitoneal (IP) Administration

For researchers avoiding surgical intervention, IP administration of this non-peptide antagonist is a viable alternative for behavioral pharmacology[4].

Step-by-Step Methodology:

  • Dose Calculation: Calculate the required injection volume based on a target dose of 5 mg/kg. For a 30 g mouse, this requires 150 µg of OT-R antagonist 1. Using the 2.5 mg/mL formulation, the injection volume will be 60 µL.

  • Restraint & Injection: Secure the mouse using a scruff technique, exposing the ventral abdomen. Tilt the animal with the head angled slightly downward to allow abdominal organs to shift cranially.

  • Needle Insertion: Insert a 27-gauge needle at a 30-degree angle into the lower right quadrant of the abdomen (to avoid the cecum and bladder).

  • Aspiration & Delivery: Pull back slightly on the plunger; if no fluid (blood or urine) enters the hub, inject the solution smoothly.

  • Incubation: Return the mouse to its home cage for exactly 30 minutes. This incubation period is critical for the lipophilic compound to absorb into the systemic circulation and partition across the blood-brain barrier before behavioral assays begin[4].

References

  • OT-R antagonist 1 (Synonyms: Oxytocin receptor antagonist 1) - MedchemExpress.com. MedChemExpress.
  • The Neuropeptide Oxytocin Facilitates Pro-Social Behavior and Prevents Social Avoidance in Rats and Mice. Neuropsychopharmacology (PMC).
  • Intraamygdaloid Oxytocin Increases Time Spent on Social Interaction in Valproate-Induced Autism Animal Model. MDPI.
  • Differential effects of oxytocin receptor antagonist on social rank and other social behavior in male mice. bioRxiv.

Sources

Application

Application Notes &amp; Protocols: Stereotaxic Microinjection of an Oxytocin Receptor Antagonist

A Guide for Researchers in Neuroscience and Drug Development These application notes provide a comprehensive and detailed protocol for the stereotaxic microinjection of an oxytocin receptor (OT-R) antagonist into the rod...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Neuroscience and Drug Development

These application notes provide a comprehensive and detailed protocol for the stereotaxic microinjection of an oxytocin receptor (OT-R) antagonist into the rodent brain. This guide is designed for researchers, scientists, and drug development professionals investigating the role of the oxytocin system in various physiological and behavioral processes. The protocols outlined herein are grounded in established scientific principles and best practices for in-vivo experimentation.

Introduction: The Significance of Oxytocin Receptor Antagonism

Oxytocin (OXT) is a neuropeptide synthesized in the hypothalamus that plays a crucial role in a wide array of social behaviors, including maternal care, pair bonding, and social recognition.[1][2][3] It exerts its effects by binding to the oxytocin receptor (OT-R), a G-protein coupled receptor.[4][5] The OXT/OT-R signaling system is a key area of research for understanding the neural underpinnings of social cognition and for developing potential therapeutic interventions for neuropsychiatric disorders characterized by social deficits, such as autism spectrum disorder and social anxiety disorder.[6]

Site-specific administration of OT-R antagonists via stereotaxic microinjection is a powerful technique to elucidate the brain region-specific functions of endogenous oxytocin.[7][8] By selectively blocking OT-R in a targeted brain area, researchers can investigate the causal relationship between oxytocinergic signaling in that region and specific behaviors or physiological responses. This guide will focus on the practical application of this technique, using the well-characterized, brain-penetrant, non-peptide OT-R antagonist, L-368,899, as an exemplary agent.[9][10][11][12][13]

Mechanism of Action: Oxytocin Receptor Signaling and Antagonism

The oxytocin receptor is primarily coupled to Gαq/11 proteins.[1][3] Upon oxytocin binding, this G-protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][5] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][5] This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction and modulation of neuronal excitability.[1][4] An OT-R antagonist, such as L-368,899, competitively binds to the oxytocin receptor, thereby preventing the endogenous ligand, oxytocin, from binding and initiating this downstream signaling cascade.

OTR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (OT-R) G_protein Gαq/11 OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes OXT Oxytocin (OXT) OXT->OTR Binds Antagonist OT-R Antagonist (e.g., L-368,899) Antagonist->OTR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Cellular_Response Cellular Responses Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Oxytocin Receptor Signaling Pathway and Antagonist Blockade.

Experimental Workflow Overview

The following diagram provides a high-level overview of the entire experimental workflow for stereotaxic microinjection of an OT-R antagonist.

Experimental_Workflow cluster_preop Pre-Operative Phase cluster_op Operative Phase cluster_postop Post-Operative & Validation Phase Animal_Prep Animal Preparation (Acclimation, Weighing) Anesthesia Anesthesia & Analgesia Administration Animal_Prep->Anesthesia Stereotaxic_Mount Mounting on Stereotaxic Frame Anesthesia->Stereotaxic_Mount Surgery Aseptic Surgical Procedure (Incision, Craniotomy) Stereotaxic_Mount->Surgery Cannula_Implant Guide Cannula Implantation Surgery->Cannula_Implant Microinjection Microinjection of OT-R Antagonist Cannula_Implant->Microinjection Closure Wound Closure Microinjection->Closure PostOp_Care Post-Operative Care (Recovery, Monitoring) Closure->PostOp_Care Behavioral_Testing Behavioral Testing PostOp_Care->Behavioral_Testing Histology Histological Verification of Cannula Placement Behavioral_Testing->Histology Data_Analysis Data Analysis Histology->Data_Analysis

Caption: Experimental Workflow for Stereotaxic Microinjection.

Materials and Reagents

Animals
  • Adult male or female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice). All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).

Surgical Equipment
  • Stereotaxic frame with appropriate animal adaptors (e.g., ear bars, nose cone).[14][15]

  • Anesthesia system (e.g., isoflurane vaporizer).

  • Heating pad to maintain body temperature.

  • Surgical drill with sterile drill bits.

  • Sterile surgical instruments (scalpel, forceps, scissors, etc.).

  • Guide cannulas, internal cannulas (injectors), and dummy cannulas.[7][16]

  • Microinjection pump and syringes (e.g., 10 µL Hamilton syringe).

  • PEEK tubing.

Reagents and Consumables
  • OT-R Antagonist (e.g., L-368,899 hydrochloride, Tocris Bioscience or R&D Systems).[9][13]

  • Vehicle (e.g., sterile 0.9% saline or artificial cerebrospinal fluid).

  • Anesthetic (e.g., isoflurane).

  • Analgesics (e.g., buprenorphine, carprofen).

  • Local anesthetic (e.g., lidocaine/bupivacaine).[17]

  • Antiseptic solution (e.g., povidone-iodine, chlorhexidine).

  • Sterile saline.

  • Ophthalmic ointment.[14]

  • Dental cement and skull screws.

  • Sutures or wound clips.

  • Perfusion solutions (saline, paraformaldehyde).

  • Histology reagents (e.g., sucrose solutions, cresyl violet stain).

Detailed Step-by-Step Protocol

This protocol is a guideline and may require optimization based on the specific brain region, animal species, and experimental goals. Aseptic surgical techniques must be maintained throughout the procedure.[17]

Part 1: Pre-Operative Procedures
  • Animal Acclimation and Preparation:

    • Allow animals to acclimate to the housing facility for at least one week prior to surgery.

    • Weigh the animal on the day of surgery to accurately calculate drug dosages.[17]

    • Administer a pre-operative analgesic as per your approved IACUC protocol.

  • Anesthesia:

    • Anesthetize the animal in an induction chamber with 4-5% isoflurane.

    • Once anesthetized, transfer the animal to the stereotaxic frame and maintain anesthesia with 1.5-2.5% isoflurane delivered via a nose cone.[16]

    • Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).[17]

    • Apply ophthalmic ointment to the eyes to prevent corneal drying.[14]

Part 2: Operative Procedures
  • Stereotaxic Mounting and Incision:

    • Secure the animal's head in the stereotaxic frame using ear bars and a bite bar.[14][15] Ensure the head is level.

    • Shave the scalp and disinfect the surgical area with an antiseptic solution.[14][17]

    • Administer a local anesthetic at the incision site.[17]

    • Make a midline incision on the scalp to expose the skull.

    • Gently retract the skin and remove the periosteum to visualize the skull landmarks (Bregma and Lambda).[15]

  • Leveling the Skull and Determining Coordinates:

    • Use a probe attached to the stereotaxic arm to locate Bregma and Lambda.

    • Adjust the head position until the dorsal-ventral (DV) coordinates of Bregma and Lambda are within 0.1 mm of each other.[18] This ensures the skull is level.

    • Move the probe to the calculated anterior-posterior (AP) and medial-lateral (ML) coordinates for the target brain region based on a rodent brain atlas (e.g., Paxinos and Watson).[19][20]

  • Craniotomy and Cannula Implantation:

    • Drill a small hole (craniotomy) at the target coordinates, being careful not to damage the underlying dura mater.[21]

    • Drill additional holes for anchor screws if using dental cement for fixation.

    • Slowly lower the guide cannula to the predetermined DV coordinate.

    • Secure the guide cannula to the skull using dental cement and anchor screws.

    • Insert a dummy cannula into the guide cannula to prevent clogging.[7]

Part 3: Post-Operative Care and Microinjection
  • Wound Closure and Recovery:

    • Suture the scalp incision around the cannula implant.

    • Administer post-operative analgesics and fluids (e.g., sterile saline) as per your IACUC protocol.

    • Remove the animal from the stereotaxic frame and place it in a clean, warm cage for recovery.[15][16]

    • Monitor the animal closely until it is fully ambulatory.

    • Allow the animal to recover for at least one week before any behavioral testing or microinjections.

  • Microinjection Procedure:

    • Gently restrain the awake and freely moving animal.

    • Remove the dummy cannula and insert the internal cannula (injector), which should extend slightly beyond the tip of the guide cannula to reach the target brain region.

    • Connect the internal cannula to the microinjection pump via PEEK tubing.

    • Infuse the OT-R antagonist solution at a slow, controlled rate (e.g., 0.1-0.2 µL/min) to minimize tissue damage and ensure proper diffusion.[21][22]

    • Leave the injector in place for an additional 1-2 minutes after the infusion to prevent backflow.[21]

    • Withdraw the internal cannula and replace the dummy cannula.

Scientific Rationale Behind Key Protocol Steps

  • Aseptic Technique: Minimizing microbial contamination is crucial to prevent infection and inflammation, which can confound experimental results and compromise animal welfare.[17]

  • Maintaining Body Temperature: Anesthesia can induce hypothermia. Using a heating pad is essential to maintain physiological homeostasis and improve recovery.

  • Slow Infusion Rate: A slow infusion rate prevents mechanical damage to the brain tissue and allows for adequate diffusion of the antagonist from the injection site.[21][22]

  • Post-Injection waiting period: Leaving the injector in place after the infusion helps to prevent the solution from being drawn back up the cannula track upon withdrawal.[21]

  • Dummy Cannula: The dummy cannula prevents the guide cannula from becoming blocked with tissue or cerebrospinal fluid between injections, ensuring a clear path for the internal cannula.[7]

Quantitative Data Summary

The following table provides example parameters for stereotaxic microinjection of L-368,899 into the central amygdala (CeA) of a rat, a region implicated in anxiety and social behavior.[3][19] These values should be adapted and optimized for your specific experimental needs.

ParameterValueReference/Note
Animal Model Adult Male Sprague-Dawley Rat250-300g
Anesthesia Isoflurane (1.5-2.5% maintenance)[16]
Target Brain Region Central Amygdala (CeA)[19]
Stereotaxic Coordinates AP: -2.8 mm, ML: ±4.2 mm, DV: -8.0 mm (from skull surface)Relative to Bregma; based on Paxinos & Watson atlas.[19]
OT-R Antagonist L-368,899[9][10]
Concentration 1-10 µg/µLDose-response studies may be necessary.
Vehicle Artificial Cerebrospinal Fluid (aCSF) or 0.9% Saline[13]
Infusion Volume 0.5 µL per side
Infusion Rate 0.1 µL/min[21]
Post-Infusion Wait Time 2 minutes[21]

Validation of Injection Site

Post-mortem histological verification of the cannula placement is a critical step to ensure that the observed effects are due to the manipulation of the intended brain region.[7][23][24]

  • Perfusion and Brain Extraction:

    • At the end of the experiment, deeply anesthetize the animal.

    • Perform a transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).

    • Carefully extract the brain and post-fix it in 4% PFA overnight.

  • Sectioning and Staining:

    • Cryoprotect the brain in a sucrose solution (e.g., 30%).[7]

    • Section the brain into coronal slices (e.g., 40-60 µm) using a cryostat or microtome.

    • Mount the sections on slides and stain with a Nissl stain (e.g., cresyl violet) to visualize the cellular architecture and identify the cannula track.[25][26]

  • Microscopic Analysis:

    • Examine the stained sections under a light microscope to identify the termination point of the cannula track.[23]

    • Compare the location of the injection site to a stereotaxic brain atlas to confirm accurate placement.[25]

    • Data from animals with incorrect cannula placements should be excluded from the final analysis.

References

  • An overview of the oxytocin-oxytocin receptor signaling network - PMC. (2016, September 14).
  • Oxytocin Signaling Pathway - Creative Diagnostics.
  • Using intra-brain drug infusion to investigate neural mechanisms underlying reward-seeking behavior in mice - PMC.
  • Intracerebroventricular administration of oxytocin and intranasal administration of the oxytocin derivative improve β‐amyloid peptide (25–35)‐induced memory impairment in mice - PMC.
  • Oxytocin receptor - Wikipedia.
  • Endocrine system - Oxytocin signaling pathway - Immunoway.
  • Histological verification of cannula placement. Coronal section through... - ResearchGate.
  • The Oxytocin Receptor: From Intracellular Signaling to Behavior. (2018, June 13).
  • Stereotaxic surgery in rodents Number: C-3 Scope.
  • Histological verification of cannula placements in the right... | Download Scientific Diagram - ResearchGate.
  • Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PMC.
  • Histological verification of the position of the cannula, recording and... | Download Scientific Diagram - ResearchGate.
  • Intranasal vasopressin, but not oxytocin, decreases ethanol intake in socially housed mice. (2025, November 10).
  • Comparison of the in vivo activity of different oxytocin antagonists in the pregnant baboon.
  • Histological verification: Significance and symbolism. (2025, June 22).
  • Stereotaxic Compound Administration in Mice Species: M - . Retrieved from

  • (PDF) Peripherally Administered Non-peptide Oxytocin Antagonist, L368,899®, Accumulates in Limbic Brain Areas: A New Pharmacological Tool for the Study of Social Motivation in Non-Human Primates - ResearchGate.
  • Video: Rodent Stereotaxic Surgery - JoVE. (2023, April 30).
  • Peripherally Administered Non-peptide Oxytocin Antagonist, L368,899®, Accumulates in Limbic Brain Areas: A New Pharmacological Tool for the Study of Social Motivation in Non-Human Primates - PMC.
  • University Animal Care Committee Standard Operating Procedure. (2015, November 26).
  • Delivery of Oxytocin to the Brain for the Treatment of Autism Spectrum Disorder by Nasal Application | Molecular Pharmaceutics - ACS Publications. (2018, January 16).
  • Stereotaxic Injections - Protocols.io. (2023, November 14).
  • Oxytocin Reduces Ethanol Self-Administration in Mice - PMC.
  • CNS Region-Specific Oxytocin Receptor Expression: Importance in Regulation of Anxiety and Sex Behavior - PMC.
  • µ-Opioid receptor antagonism facilitates the anxiolytic-like effect of oxytocin in mice - PMC.
  • Stereotaxic Neurosurgery in Laboratory Rodent: Handbook on Best Practices - Barbara Ferry, Damien Gervasoni, Catherine Vogt - Google Livres.
  • LAB_016 Stereotactic Brain Injections in Mice and Rats - Research support.
  • Differential effects of oxytocin receptor antagonist on social rank and other social behavior in mice - bioRxiv. (2022, July 23).
  • In need of a specific antibody against the oxytocin receptor for neuropsychiatric research: A KO validation study - PubMed. (2024, March 22).
  • Validation experiments and in vivo pharmacokinetic and histological... - ResearchGate.
  • Targeting the Oxytocin Receptor for Breast Cancer Management: A Niche for Peptide Tracers | Journal of Medicinal Chemistry - ACS Publications. (2024, January 18).
  • CONTEXT-DEPENDENT EFFECTS OF INTRAPERITONEAL INJECTIONS OF OXYTOCIN RECEPTOR ANTAGONIST ON SOCIAL RANK AND OTHER SOCIAL BEHAVIOR IN MICE - PMC. (2025, February 12).
  • Validation of oxytocin receptor antibody OXTR-2. A, A selective... - ResearchGate.
  • INTRACEREBROVENTRICULAR OXYTOCIN SELF-ADMINISTRATION IN FEMALE RATS.
  • Oxytocin receptor antagonism in migraine: a randomized, double-blind, placebo-controlled provocation study - PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility for OT-R Antagonist 1

Mechanistic Overview & Rationale OT-R Antagonist 1 (CAS: 364071-17-0) is a potent, selective non-peptide pyrrolidinecarboxamide derivative. It competitively binds to the Gq-coupled oxytocin receptor (OT-R), effectively b...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview & Rationale

OT-R Antagonist 1 (CAS: 364071-17-0) is a potent, selective non-peptide pyrrolidinecarboxamide derivative. It competitively binds to the Gq-coupled oxytocin receptor (OT-R), effectively blocking oxytocin-induced intracellular calcium mobilization and subsequent uterine contraction ()[1].

However, its structural features—specifically the hydrophobic biphenyl and phenylethyl moieties—render it highly lipophilic. This creates a significant challenge for researchers requiring aqueous vehicles for in vitro cellular assays or in vivo dosing. Direct dilution into physiological buffers (e.g., PBS) without an intermediate surfactant or complexation agent will result in immediate precipitation due to solvent shock[2].

OTR_Pathway OT Oxytocin (Agonist) OTR Oxytocin Receptor (Gq-coupled GPCR) OT->OTR Activates Antag OT-R Antagonist 1 (CAS: 364071-17-0) Antag->OTR Blocks (Competitive) Tocolysis Tocolysis / Relaxation Antag->Tocolysis Results in PLC Phospholipase C (PLC) OTR->PLC Gq signaling IP3 IP3 / DAG Production PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Contraction Uterine Contraction (Preterm Labor) Ca2->Contraction Stimulates

Oxytocin Receptor (OT-R) signaling pathway and mechanism of Antagonist 1.

Frequently Asked Questions (FAQs)

Q: Why does OT-R Antagonist 1 precipitate when diluted directly from a DMSO stock into PBS? A: This is a classic case of solvent shock. The sudden increase in the dielectric constant of the medium forces the hydrophobic biphenyl core of the compound out of solution. To prevent this, the transition must be bridged by co-solvents (like PEG300) and surfactants (like Tween-80) that lower the interfacial tension and create a stable microemulsion.

Q: What is the maximum stable concentration I can achieve in an aqueous-compatible vehicle? A: The validated maximum solubility in an aqueous-compatible formulation is 2.5 mg/mL (5.30 mM) ()[2]. Exceeding this concentration risks spontaneous nucleation and phase separation.

Q: Can I store the diluted aqueous working solution? A: No. Aqueous working solutions exist in a metastable state and should be prepared fresh immediately before use to prevent product inactivation. However, the primary stock solution in 100% DMSO can be aliquoted and stored at -80°C for up to 6 months[2].

Quantitative Solubility Data

Solvent SystemCompositionMax SolubilityAppearancePreparation Requirement
Co-Solvent Micellar 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (5.30 mM)ClearVortexing & Sonication
Cyclodextrin Inclusion 10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (5.30 mM)ClearVortexing & Sonication
Lipid Vehicle 10% DMSO, 90% Corn Oil2.5 mg/mL (5.30 mM)ClearVortexing & Sonication
Pure Aqueous Buffer 100% PBS (pH 7.4)< 0.1 mg/mLTurbid / PrecipitateNot Recommended

Troubleshooting Guide: Phase Separation & Precipitation

Issue: Cloudiness or turbidity upon adding saline to the solvent mixture.

  • Causality: Rapid addition of the aqueous phase causes localized supersaturation, breaking the microemulsion before the surfactant can stabilize the hydrophobic compound.

  • Solution: Add the saline/buffer dropwise while continuously vortexing the tube. This ensures the surfactant (Tween-80 or SBE-β-CD) has sufficient time to encapsulate the hydrophobic molecules.

Issue: Persistent micro-particulates after complete formulation.

  • Causality: Insufficient energy was provided to break the crystalline lattice of the solid, or the initial DMSO dissolution was incomplete.

  • Solution: Implement a self-validating check at the first step: Do not proceed past the 10% DMSO stage unless the solution is optically clear. If particulates remain at the end, sonicate the final mixture in a water bath at 37°C for 10-15 minutes[2].

Validated Experimental Protocols

Formulation_Workflow Step1 Weigh OT-R Antagonist 1 (Crystalline Solid) Step2 Dissolve in 10% DMSO (Primary Solvent) Step1->Step2 Step3 Add 40% PEG300 (Co-solvent) Step2->Step3 Clear solution required Step4 Add 5% Tween-80 (Surfactant) Step3->Step4 Step5 Add 45% Saline/Buffer (Aqueous Phase) Step4->Step5 Dropwise addition Step6 Vortex & Sonicate (Ensure Homogeneity) Step5->Step6 Step7 Clear Aqueous Solution (2.5 mg/mL) Step6->Step7 Phase stability check

Step-by-step co-solvent formulation workflow for OT-R Antagonist 1.

Protocol A: Co-Solvent Micellar System (Recommended for In Vivo & In Vitro)

This protocol utilizes a step-down polarity gradient[2]. PEG300 acts as a co-solvent to bridge the polarity gap, while Tween-80 forms micelles to shield the hydrophobic core of the antagonist.

Step-by-Step Methodology (To prepare 1 mL of 2.5 mg/mL solution):

  • Primary Dissolution: Weigh out 2.5 mg of OT-R Antagonist 1 and dissolve it in 100 μL of 100% DMSO. Vortex until completely transparent. Self-Validation Check: Hold against a light source; no floating crystals should be visible. If turbid, do not proceed.

  • Co-Solvent Addition: Add 400 μL of PEG300 to the DMSO solution. Vortex for 30 seconds.

  • Surfactant Addition: Add 50 μL of Tween-80. Mix thoroughly by pipetting and vortexing. The solution may become slightly viscous but must remain clear.

  • Aqueous Dilution: Gradually add 450 μL of 0.9% Saline (or PBS) dropwise. Vortex continuously during addition to prevent solvent shock.

  • Final Equilibration: Sonicate the final 1 mL mixture for 5-10 minutes at room temperature to ensure thermodynamic stability.

Protocol B: Cyclodextrin Inclusion Complex (Alternative for sensitive cell lines)

Sulfobutylether-β-cyclodextrin (SBE-β-CD) forms a hydrophilic cone that encapsulates the hydrophobic drug (host-guest complexation), eliminating the need for PEG and Tween, which can sometimes be cytotoxic in sensitive in vitro assays[2].

Step-by-Step Methodology (To prepare 1 mL of 2.5 mg/mL solution):

  • Prepare Vehicle: Dissolve 200 mg of SBE-β-CD in 1 mL of 0.9% Saline to create a 20% (w/v) SBE-β-CD stock solution.

  • Primary Dissolution: Dissolve 2.5 mg of OT-R Antagonist 1 in 100 μL of 100% DMSO. Ensure complete optical clarity.

  • Complexation: Add 900 μL of the 20% SBE-β-CD solution dropwise to the DMSO stock while vortexing vigorously.

  • Final Equilibration: Sonicate for 10 minutes to drive the inclusion complex to completion.

References

  • Cirillo R, et al. "Pharmacology of (2S,4Z)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-1-[(2'-methyl[1,1'-biphenyl]-4-yl)carbonyl]-2-pyrrolidinecarboxamide, a new potent and selective nonpeptide antagonist of the oxytocin receptor." Journal of Pharmacology and Experimental Therapeutics, 306(1), 253-261 (2003). URL:[Link]

Sources

Optimization

Technical Support Center: OT-R Antagonist 1 Optimization &amp; Troubleshooting

Welcome to the Application Science Support Portal for Oxytocin Receptor (OT-R) Antagonists. This guide is engineered for drug development professionals and researchers working with highly selective non-peptide OT-R antag...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal for Oxytocin Receptor (OT-R) Antagonists. This guide is engineered for drug development professionals and researchers working with highly selective non-peptide OT-R antagonists (referred to herein as "OT-R Antagonist 1", with L-368,899 serving as our primary clinical/research reference model).

When targeting the oxytocin system, the most critical failure point in experimental design is the concentration-dependent loss of selectivity, leading to off-target cross-reactivity with the Vasopressin 1a Receptor (V1aR)[1][2]. This portal provides the theoretical causality, quantitative data, and self-validating protocols required to optimize your antagonist concentrations and ensure reproducible, artifact-free data.

Part 1: The Causality of Off-Target Binding

To optimize antagonist concentration, we must first understand the structural causality of the off-target effect. Oxytocin (OT) and Arginine Vasopressin (AVP) are nonapeptides that differ by only two amino acids. Evolutionarily, their cognate G-protein coupled receptors (GPCRs)—OT-R and V1aR—arose from the duplication of a single ancestral vasotocin gene, resulting in profound structural homology in their orthosteric binding pockets[3].

When you apply an OT-R antagonist at concentrations exceeding its optimal therapeutic window, the thermodynamic equilibrium shifts. The antagonist saturates the high-affinity OT-R binding sites and begins occupying the structurally similar V1aR sites. Because both receptors couple to the Gq​/11 pathway (triggering Phospholipase C, IP3 accumulation, and intracellular calcium mobilization), off-target V1aR antagonism will severely confound your functional assay readouts[3][4].

SignalingPathway Antagonist OT-R Antagonist 1 (e.g., L-368,899) OTR Oxytocin Receptor (OT-R) Antagonist->OTR High Affinity (Target) V1aR Vasopressin Receptor (V1aR) - Off-Target Antagonist->V1aR Low Affinity (Off-Target Risk) Gq Gq Protein OTR->Gq Inhibits V1aR->Gq If unblocked/activated PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Accumulation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2

Diagram 1: Gq-coupled signaling cascade illustrating OT-R target inhibition vs V1aR off-target risk.

Part 2: Quantitative Affinity Profiles

To calculate your working concentration, you must benchmark your compound against known affinity values. Below is a comparative table of common OT-R antagonists and their selectivity windows. Notice that some historical "OT-R antagonists" (like Atosiban) actually possess a higher affinity for V1aR than for OT-R, highlighting the critical need for rigorous concentration control[5].

Antagonist CompoundOT-R Affinity ( IC50​ or Ki​ )V1aR Affinity ( IC50​ or Ki​ )Selectivity Window (Fold)Target Application
OT-R Antagonist 1 (L-368,899) 8.9 nM (Rat) / 26 nM (Human)370 nM~41x (Favors OT-R)Central/Peripheral OT blockade[1]
Atosiban 397 nM4.7 nM< 0.01x (Favors V1aR)Preterm labor (Historical)[5]
SR 49059 340 nM7.2 nM< 0.02x (Favors V1aR)V1aR specific assays[5]
ALS-III-61 High (Proprietary)Low> 100x (Favors OT-R)Highly specific CNS research[6]

Part 3: Troubleshooting FAQs

Q1: I am using OT-R Antagonist 1 at 1 µM to ensure complete receptor blockade, but my V1aR control cells are showing altered calcium flux. Why? A1: You have exceeded the selectivity window. At 1 µM, OT-R Antagonist 1 (e.g., L-368,899) is well above its IC50​ for V1aR (370 nM)[1]. While you have successfully saturated the OT-R, you are simultaneously antagonizing V1aR. Correction: Lower your concentration. A standard rule of thumb in pharmacology is to use a concentration 3 to 10 times the IC50​ of the target receptor, provided it remains well below the IC50​ of the off-target receptor. For L-368,899, an optimal in vitro concentration is between 30 nM and 100 nM[7].

Q2: How do I definitively prove that my observed physiological effect is mediated by OT-R and not V1aR? A2: You must utilize a "double-dissociation" experimental design. Run your assay using OT-R Antagonist 1 at its optimal concentration (e.g., 50 nM). In a parallel control group, apply a highly selective V1aR antagonist (such as SR 49059)[3][5]. If the physiological effect is abolished by the OT-R antagonist but remains unaffected by the V1aR antagonist, you have mechanistically isolated the OT-R pathway.

Q3: My compound precipitates when I add it to my cell culture media, causing inconsistent assay results. How do I resolve this? A3: Non-peptide antagonists like L-368,899 are highly lipophilic. While the hydrochloride salt form is soluble in water up to 100 mM, intermediate dilutions in cold buffer can cause localized precipitation. Correction: Prepare your primary stock in 100% DMSO. Perform your serial dilutions in DMSO, and only introduce the compound to the aqueous assay buffer at the final step, ensuring the final DMSO concentration in your well does not exceed 0.1% to prevent solvent-induced cytotoxicity.

Part 4: Self-Validating Experimental Protocol

To empirically determine the optimal concentration of OT-R Antagonist 1 for your specific tissue or cell line, you must perform a Competitive Radioligand Binding Assay. This protocol is designed as a self-validating system: it includes internal controls that will automatically flag if the assay conditions (such as washing stringency or lipid partitioning) have failed.

Competitive Radioligand Binding Assay for Concentration Optimization

Objective: Determine the exact IC50​ of OT-R Antagonist 1 in your specific biological matrix to establish a concentration that maximizes OT-R occupancy while minimizing V1aR binding[6][7].

Materials Required:

  • Target Tissue/Cells expressing OT-R (e.g., human myometrial cells or CHO-K1 OXTR transfectants)[8].

  • Radioligand: 125 I-ornithine vasotocin analog (OT-R specific)[6].

  • Unlabeled Oxytocin (for Non-Specific Binding control).

  • OT-R Antagonist 1 (e.g., L-368,899).

  • Binding Buffer (50 mM Tris-HCl, 5 mM MgCl2​ , 0.1% BSA, pH 7.4). Causality note: MgCl2​ is strictly required as divalent cations are necessary for high-affinity agonist binding to the OT-R.

Step-by-Step Methodology:

  • Preparation of Serial Dilutions: Prepare a 10-point serial dilution of OT-R Antagonist 1 ranging from 10−12 M (1 pM) to 10−5 M (10 µM) in binding buffer.

  • Internal Validation Setup (Critical Step): Set up three distinct well types:

    • Total Binding (TB): Cells + Radioligand + Buffer.

    • Non-Specific Binding (NSB): Cells + Radioligand + 1 µM Unlabeled Oxytocin. (This saturates all specific receptors; any remaining signal is background noise).

    • Test Wells: Cells + Radioligand + Antagonist Serial Dilutions.

  • Incubation: Incubate the plates at 22°C (room temperature) for 60 minutes. Causality note: Room temperature is chosen to reach thermodynamic equilibrium without triggering rapid receptor internalization, which occurs at 37°C.

  • Separation and Washing: Rapidly filter the assay mixture through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with ice-cold binding buffer. Causality note: PEI reduces non-specific binding of the radioligand to the filter. Ice-cold buffer drastically slows the dissociation rate ( koff​ ) of the bound ligand during the wash step.

  • Signal Detection & Validation Check: Measure radioactivity using a gamma counter. Self-Validation Check: Calculate the NSB. If the NSB signal is >20% of the TB signal, halt the analysis . The assay has failed due to incomplete washing or excessive lipid partitioning of the radioligand.

  • Data Analysis: Plot the specific binding (TB minus NSB) against the log concentration of the antagonist. Use non-linear regression to calculate the IC50​ . Select a working concentration that is 3×IC50​ for your downstream functional assays.

Workflow Start Determine IC50/Ki from Literature Prep Prepare Serial Dilutions (1 pM to 10 µM) Start->Prep Assay Run Competitive Radioligand Binding Assay Prep->Assay Analysis Plot Dose-Response Curve (Validate NSB < 20%) Assay->Analysis Decision Select Concentration: Max OT-R block, Min V1aR block Analysis->Decision

Diagram 2: Step-by-step experimental workflow for optimizing OT-R antagonist concentration.

References

  • Freeman Lab / Utah State University. "Comparing L-368899 and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists". USU Student Research Symposium. Available at:[Link]

  • National Institutes of Health (NIH). "Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899". PMC. Available at:[Link]

  • ResearchGate. "Oxytocin Antagonists and Agonists". ResearchGate Publications. Available at:[Link]

  • National Institutes of Health (NIH). "Optimization and characterization of an antagonist for vasopressin 1a (V1a) receptor". NCBI. Available at:[Link]

  • National Institutes of Health (NIH). "A Nonpeptide Oxytocin Receptor Agonist for a Durable Relief of Inflammatory Pain". PMC. Available at:[Link]

  • bioRxiv. "Like sisters but not twins – vasopressin and oxytocin excite BNST neurons via cell type-specific expression of oxytocin receptor to reduce anxious arousal". bioRxiv. Available at:[Link]

Sources

Troubleshooting

Reducing toxicity of OT-R antagonist 1 in primary neuron cultures

[label="Likely Off-Target Finalizing Technical Documentation I've just added the DOT diagram provided to my documentation and I think the color-contrast rule is being properly enforced. I'm focusing on validating my tech...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Likely Off-Target

Finalizing Technical Documentation

I've just added the DOT diagram provided to my documentation and I think the color-contrast rule is being properly enforced. I'm focusing on validating my technical diagrams for clarity and accuracy, and I'm currently creating the FAQ that explains these diagrams, for easy reference. I'm adding final touches to the references section and making sure that all citations are formatted properly. My current task is checking for any missing steps.

Finalizing the Technical Resource

I've just added the DOT diagram, confirming that the color contrast rule is enforced. My focus is now on diagram validation for clarity and accuracy, and I'm creating the corresponding FAQ for easy reference. I'm putting the final touches on the references, ensuring proper citation formatting, and I'm checking for any omissions.

Integrating Experimental Protocols

I'm now focusing on drafting step-by-step protocols for primary neuron isolation and toxicity screening. I'm adding citations for these procedures and documenting references for the DOT diagrams, focusing on MEA, CCK-8/MTT, and TUNEL assays. I'm actively refining the tone to be professional, authoritative, and diagnostic. I'm also ensuring the resource follows a custom structure.

Welcome to the Technical Support Center for Neuropharmacology. As a Senior Application Scientist, I frequently encounter challenges regarding the in vitro evaluation of neuroactive compounds. Primary cultured neurons are notoriously sensitive systems. When evaluating OT-R (Oxytocin Receptor) Antagonist 1 (a prototypical peptidergic or non-peptidergic oxytocin receptor blocker), researchers often observe unintended acute neuronal toxicity.

This guide is designed to deconstruct the root causes of this toxicity—differentiating between vehicle-induced artifacts, off-target receptor promiscuity, and the physiological consequences of on-target basal signaling blockade.

I. Diagnostic Troubleshooting Workflow

Before altering your compound formulation, it is critical to isolate the variable causing cell death. The following workflow maps the logical progression for diagnosing toxicity in primary neuronal assays.

DiagnosticWorkflow Start Observe Toxicity in Primary Neurons CheckVeh Is DMSO Concentration > 0.1% v/v? Start->CheckVeh VehToxic Vehicle Toxicity: DMSO disrupts mitochondria. Dilute to ≤ 0.1% CheckVeh->VehToxic Yes CheckDose Is Antagonist Dose > 10 μM? CheckVeh->CheckDose No OffTarget Off-Target Toxicity: V1aR Activation / Ca2+ Overload. Perform Dose-Response CheckDose->OffTarget Yes CheckReceptor Check Basal OT-R Neuroprotection CheckDose->CheckReceptor No OnTarget On-Target Toxicity: Loss of p-CREB/ERK survival. Supplement with BDNF CheckReceptor->OnTarget

Figure 1: Diagnostic decision tree for isolating the root cause of OT-R antagonist toxicity.

II. Frequently Asked Questions (FAQs) & Causality Analysis

Q1: My primary cortical neurons are dying within 24 hours of applying OT-R Antagonist 1. Is the drug inherently neurotoxic? A: Not necessarily. The most common culprit in early-stage drug screening is vehicle toxicity. OT-R antagonists (especially non-peptide variants) are highly lipophilic and require Dimethyl Sulfoxide (DMSO) for solubilization. While immortalized cell lines can tolerate up to 1% DMSO, primary neurons cannot. Research demonstrates that DMSO concentrations ≥0.5% induce marked neurite retraction, disrupt mitochondrial integrity, and trigger apoptosis-inducing factor (AIF) translocation to the nucleus[1][2]. To obviate spurious vehicle effects, your final DMSO concentration must be strictly ≤0.1% [3].

Q2: I have controlled for DMSO (0.05%), but I am still seeing excitotoxicity on my Micro-Electrode Array (MEA). Why? A: This is likely an off-target effect driven by receptor promiscuity. The Oxytocin Receptor (OT-R) and the Vasopressin 1a Receptor (V1aR) share significant structural homology. Many OT-R antagonists (such as Atosiban or L-368,899) exhibit cross-reactivity with V1aR at higher concentrations (>1-10 μM)[4]. If OT-R Antagonist 1 binds to V1aR, it can trigger a Gq/Phospholipase C (PLC) cascade, leading to intracellular calcium ( Ca2+ ) overload and subsequent excitotoxicity, which manifests as aberrant spike frequencies on an MEA[4][5].

Q3: If I use a highly selective dose (<100 nM), I still observe a slow, progressive loss of neuronal viability over 72 hours. What is the mechanism? A: This represents on-target toxicity. In the central nervous system, endogenous oxytocin acts as a neuromodulator that provides basal neuroprotection against metabolic stress and apoptosis. Activation of the OT-R stimulates the phosphorylation of ERK1/2 and cAMP response element-binding protein (p-CREB), which are critical survival pathways[6]. By applying a potent OT-R antagonist, you are stripping the neurons of this basal neuroprotective tone, lowering their threshold for spontaneous apoptosis.

SignalingPathway Antagonist OT-R Antagonist 1 OTR Oxytocin Receptor (OT-R) Antagonist->OTR Blocks (On-Target) V1aR Vasopressin V1a Receptor Antagonist->V1aR Binds (Off-Target >10μM) pCREB p-CREB / ERK1/2 (Survival Pathway) OTR->pCREB Basal Activation Loss Ca2 Intracellular Ca2+ Overload V1aR->Ca2 Gq/PLC Cascade Apoptosis Neuronal Apoptosis (Bax/Caspase-3) pCREB->Apoptosis Fails to Inhibit Excitotoxicity Excitotoxicity / MEA Spikes Ca2->Excitotoxicity Triggers

Figure 2: Mechanistic pathways of on-target and off-target neurotoxicity induced by OT-R antagonists.

III. Quantitative Data & Toxicity Thresholds

To standardize your assays, refer to the following empirically derived thresholds for primary neuronal cultures.

Variable / MarkerSafe Operating RangeHazard ThresholdPrimary ConsequenceAssay Readout
DMSO Vehicle ≤ 0.1% v/v≥ 0.5% v/vMitochondrial depolarization, AIF translocation[2]CCK-8 / Resazurin
OT-R Antagonist 1 10 nM – 1 μM> 10 μMV1aR cross-reactivity, Calcium overload[4]MEA Spike Frequency
Cell Seeding Density > 200,000 cells/cm²< 100,000 cells/cm²Failure to form synaptic networks, spontaneous death[7]Phase-contrast microscopy
Coating Matrix Poly-D-Lysine (50 μg/mL)Unwashed excess PDLPolycationic lipid disruption of cell membranes[7]LDH Release

IV. Self-Validating Experimental Protocol: Toxicity De-risking

To definitively prove whether OT-R Antagonist 1 is toxic due to vehicle, off-target, or on-target effects, you must execute a self-validating protocol. This method incorporates internal controls to isolate the exact mechanism of cell death.

Phase 1: Substrate Preparation & Neuronal Isolation

  • Coating: Coat 48-well MEA plates or standard 96-well plates with 50 μg/mL Poly-D-Lysine (PDL) overnight at 4°C. Critical Step: Wash plates exactly 4 times with sterile UltraPure water. Unbound PDL is highly toxic to primary neurons[7][8].

  • Isolation: Dissect embryonic (E18) rat or mouse cortices/hippocampi in ice-cold Dissection Solution (HBSS without Ca2+/Mg2+ )[8].

  • Dissociation: Digest tissue using TrypLE or Papain for 15 minutes at 37°C. Triturate gently using a fire-polished Pasteur pipette.

  • Plating: Seed neurons at a density of 200,000 cells/cm² in Neurobasal Plus medium supplemented with 2% B-27 and 0.5 mM GlutaMAX[7][8]. Maintain at 37°C, 5% CO2​ .

Phase 2: The De-risking Assay (Day 7 in vitro) By Day 7, neurons will have established mature synaptic networks[7].

  • Prepare Treatments:

    • Control 1 (Negative): Fresh culture media.

    • Control 2 (Vehicle): Media + 0.1% DMSO.

    • Control 3 (Positive Toxicity): Media + 5.0% DMSO (induces rapid apoptosis)[1].

    • Test Group A (Low Dose): 100 nM OT-R Antagonist 1 (0.1% DMSO).

    • Test Group B (High Dose): 20 μM OT-R Antagonist 1 (0.1% DMSO).

    • Test Group C (Rescue): 100 nM OT-R Antagonist 1 + 50 ng/mL BDNF (Brain-Derived Neurotrophic Factor).

  • Application: Perform a 50% media exchange, gently adding the 2X concentrated treatments to the respective wells to avoid mechanical shear stress.

  • Incubation & Readout:

    • Electrophysiology (1-4 hours): Record MEA spontaneous spike frequencies. A spike in Group B but not Group A indicates off-target V1aR excitotoxicity[5].

    • Viability (24-48 hours): Perform a CCK-8 or Resazurin assay. If Group A shows toxicity but Group C (Rescue) survives, the toxicity is on-target (due to loss of basal survival signaling, rescued by BDNF)[6].

V. References

  • Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes. Brain Research Bulletin. 1

  • Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes | Request PDF. ResearchGate. 3

  • Development of a new hazard scoring system in primary neuronal cell cultures for drug-induced acute neuronal toxicity identification. Frontiers. 5

  • Oxytocin Attenuates Methamphetamine-Induced Apoptosis via Oxytocin Receptor in Rat Hippocampal Neurons. PMC / PubMed Central. 6

  • Unexpected low-dose toxicity of the universal solvent DMSO. ResearchGate. 2

  • Role of Oxytocin and Vasopressin in Neuropsychiatric Disorders: Therapeutic Potential of Agonists and Antagonists. MDPI. 4

  • Examining the Role of Oxytocinergic Signaling and Neuroinflammatory Markers in the Therapeutic Effects of MDMA. PMC / PubMed Central.9

  • Optimized protocol for obtaining and characterizing primary neuron-enriched cultures. PMC / PubMed Central. 7

  • Isolation and Transfection of Mouse Primary Neurons. Thermo Fisher Scientific. 8

Sources

Optimization

Technical Support Center: OT-R Antagonist 1 (HY-15015) Stability, Storage, and Troubleshooting

Welcome to the Technical Support Center for OT-R antagonist 1 . This guide is designed for researchers, scientists, and drug development professionals working with this potent, selective, non-peptide oxytocin receptor (O...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for OT-R antagonist 1 . This guide is designed for researchers, scientists, and drug development professionals working with this potent, selective, non-peptide oxytocin receptor (OT-R) antagonist[1]. Because it specifically inhibits oxytocin-evoked intracellular Ca²⁺ mobilization with a high affinity (IC₅₀ = 8 nM)[2], proper handling, storage, and reconstitution are critical to maintaining its biological activity and ensuring reproducible results in downstream assays.

Section 1: Storage Conditions & Long-Term Stability FAQs

Q1: What are the optimal long-term storage conditions for OT-R antagonist 1, and how long does it remain stable? A: The stability of OT-R antagonist 1 is highly dependent on its physical state (solid powder vs. dissolved in solvent) and ambient temperature. As a low molecular weight non-peptide compound, it is generally stable but becomes highly susceptible to degradation in aqueous or hygroscopic environments over time[3].

Quantitative Storage Guidelines
FormatTemperatureMaximum Stability DurationRecommended Use Case
Powder (Solid) -20°C3 YearsLong-term archiving of bulk material[4].
Powder (Solid) 4°C2 YearsShort-term storage for frequent access[5].
In Solvent (e.g., DMSO) -80°C6 MonthsAliquoted stock solutions for ongoing assays[4].
In Solvent (e.g., DMSO) -20°C1 MonthWorking solutions for immediate experiments[5].

Expert Insight (Causality): Why does stability drop drastically once dissolved? Solvents like Dimethyl Sulfoxide (DMSO) are highly hygroscopic. Over time, they absorb atmospheric moisture, which can lead to the hydrolysis of the compound's pyrrolidinecarboxamide backbone or cause the highly hydrophobic antagonist to precipitate out of solution. Storing liquid aliquots at -80°C minimizes the kinetic energy available for these degradation reactions and prevents moisture ingress.

Section 2: Troubleshooting Reconstitution & Experimental Workflows

Q2: I am seeing precipitation when preparing my stock solution in DMSO or when diluting it into my assay buffer. How do I troubleshoot this? A: Precipitation usually occurs due to moisture contamination in the DMSO or "solvent shock" when transitioning a highly hydrophobic non-peptide antagonist into an aqueous physiological buffer.

Step-by-Step Reconstitution Methodology
  • Thermal Equilibration: Allow the sealed vial of OT-R antagonist 1 powder to reach room temperature before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, which accelerates degradation and drastically reduces solubility.

  • Primary Solvent Addition: Add anhydrous, newly opened DMSO to achieve your desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex gently. If the solution is not completely clear, apply ultrasonic bath treatment for 2-5 minutes to disrupt intermolecular hydrophobic bonds.

  • Aliquotting: Divide the stock into single-use aliquots to avoid freeze-thaw cycles.

    • Causality: Repeated freeze-thaw cycles introduce micro-bubbles and moisture, leading to concentration gradients and irreversible precipitation.

  • Aqueous Dilution (Working Solution): When diluting into your final assay buffer (e.g., Tyrode's solution or cell culture media), perform a step-wise dilution. Add the DMSO stock dropwise while continuously vortexing the aqueous buffer to prevent localized high concentrations that trigger precipitation. Keep the final DMSO concentration <0.1% to avoid cellular toxicity.

Q3: How can I validate the biological activity of my stored OT-R antagonist 1 batch before running a critical in vivo or in vitro assay? A: We strongly recommend implementing a self-validating functional assay. Since OT-R antagonist 1 specifically inhibits oxytocin-evoked intracellular Ca²⁺ mobilization[6], a simple fluorescent calcium imaging assay serves as an internal control for compound integrity.

Self-Validating Protocol: Intracellular Ca²⁺ Mobilization Assay
  • Cell Preparation: Seed human myometrial cells or OXTR-transfected HEK293 cells in a 96-well black, clear-bottom plate.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM (or Fura-2) calcium indicator for 45 minutes at 37°C. Wash twice with assay buffer to remove extracellular dye.

  • Antagonist Pre-treatment: Treat the experimental wells with 100 nM of your stored OT-R antagonist 1 for 15 minutes. Include a vehicle control well (DMSO only) and a positive control well (freshly prepared antagonist, if available).

  • Agonist Challenge: Inject 10 nM Oxytocin into all wells using an automated fluidics system while continuously recording fluorescence.

  • Validation Logic (The Self-Validating Step):

    • Vehicle Control: Must show a rapid, robust spike in fluorescence (confirming cell viability and receptor responsiveness).

    • Experimental Well: Must show near-complete suppression of the Ca²⁺ spike. If the well treated with the stored compound shows a Ca²⁺ spike >20% of the vehicle control amplitude, the batch has degraded (lost its 8 nM IC₅₀ potency) and must be discarded.

Section 3: Mechanistic and Workflow Visualizations

G Start Receive OT-R Antagonist 1 (Powder) Decision1 Immediate Use? Start->Decision1 StorePowder Store Powder -20°C (3 yrs) or 4°C (2 yrs) Decision1->StorePowder No Reconstitute Reconstitute in DMSO (Ultrasonic if needed) Decision1->Reconstitute Yes Decision2 Aliquot & Store? Reconstitute->Decision2 StoreLiquid Store Aliquots -80°C (6 mo) or -20°C (1 mo) Decision2->StoreLiquid Yes Use Perform Assay (e.g., Ca2+ Mobilization) Decision2->Use No StoreLiquid->Use Thaw once

Workflow for OT-R antagonist 1 reconstitution, storage, and usage.

Pathway OT Oxytocin OTR Oxytocin Receptor (GPCR) OT->OTR Activates Antagonist OT-R Antagonist 1 (HY-15015) Antagonist->OTR Blocks (Competitive) Block Inhibition (IC50 = 8 nM) Antagonist->Block Gq Gq Protein OTR->Gq Couples to PLC Phospholipase C Gq->PLC Activates IP3 IP3 Production PLC->IP3 Generates Ca2 Intracellular Ca2+ Mobilization IP3->Ca2 Triggers Release Block->Ca2 Prevents

Mechanism of action for OT-R antagonist 1 blocking Ca2+ mobilization.

References

Sources

Troubleshooting

Technical Support Center: Optimizing In Vivo Bioavailability of OT-R Antagonist 1

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who have discovered highly potent oxytocin receptor (OT-R) antagonists in vitro, only to see their efficacy v...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who have discovered highly potent oxytocin receptor (OT-R) antagonists in vitro, only to see their efficacy vanish during in vivo translation.

First-generation peptide antagonists (such as atosiban) inherently suffer from limited oral bioavailability due to proteolytic degradation and require continuous intravenous administration[1]. To overcome this, non-peptide alternatives (e.g., L-368,899 and cligosiban) were developed[2][3]. However, these small molecules often present a new set of challenges: high lipophilicity, poor aqueous solubility, and vulnerability to rapid Cytochrome P450 (CYP450) metabolism.

This guide is designed to help you systematically diagnose and resolve the root causes of low bioavailability for your OT-R Antagonist 1 lead compound.

Pathway Overview: The Target Mechanism

Pathway OT Oxytocin (Endogenous Agonist) Receptor Oxytocin Receptor (Gq-coupled GPCR) OT->Receptor Binds & Activates Antag OT-R Antagonist 1 (Investigational Drug) Antag->Receptor Competitive Blockade PLC Phospholipase C (PLC Activation) Receptor->PLC Gq Signaling Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3/DAG Contraction Physiological Response Ca2->Contraction Muscle Activation

Fig 1: OT-R Gq-coupled signaling pathway and competitive blockade by OT-R Antagonist 1.

Section 1: Troubleshooting FAQs

Q1: My OT-R Antagonist 1 shows an IC50 of 8 nM in vitro, but oral dosing in rats yields no physiological effect. Why is the oral bioavailability (F%) so low? A: If your compound is a peptide, it is likely being degraded by gastrointestinal proteases, resulting in near-zero oral bioavailability[1]. If it is a non-peptide small molecule, the culprit is usually high first-pass hepatic metabolism. Non-peptide OT-R antagonists frequently undergo rapid demethylation and glucuronidation in the liver[3]. Even orally active compounds like L-368,899 only achieve roughly 35% bioavailability in rats due to these metabolic liabilities[2].

Q2: How can I distinguish between poor intestinal absorption and high first-pass metabolism? A: You must perform an intravenous (IV) vs. oral (PO) crossover pharmacokinetic study. If the IV clearance (CL) approaches the hepatic blood flow of the rat (~3.3 L/h/kg), the drug is being rapidly metabolized by the liver before it can reach systemic circulation. If IV clearance is low but PO exposure remains poor, the issue is likely poor solubility or poor permeability across the gut wall.

Q3: My compound has poor aqueous solubility. What formulation strategies can I use for early in vivo dosing? A: For poorly soluble non-peptide antagonists, standard aqueous suspensions often fail to dissolve in the GI tract. We recommend using water-miscible co-solvents (e.g., DMSO, Propylene Glycol, or PEG400) or cyclodextrins to reduce the polarity of the solvent system and enhance solubility[4]. For oral dosing, Self-Emulsifying Drug Delivery Systems (SEDDS) can drastically improve the absorption profile.

Section 2: Diagnostic Workflow & Data Presentation

Troubleshooting Start Low In Vivo Bioavailability (OT-R Antagonist 1) Split Primary Limitation? Start->Split Solubility Poor Aqueous Solubility (<10 µg/mL) Split->Solubility Permeability Poor Intestinal Permeability (Papp < 1x10^-6 cm/s) Split->Permeability Metabolism High First-Pass Metabolism (Rapid Hepatic Clearance) Split->Metabolism Formulation Action: Lipid-Based Formulations (e.g., SEDDS, Co-solvents) Solubility->Formulation Prodrug Action: Prodrug Strategy or Permeation Enhancers Permeability->Prodrug Structural Action: Block CYP450 Sites (e.g., Fluorination) Metabolism->Structural

Fig 2: Diagnostic workflow for identifying and resolving the root causes of low bioavailability.

Quantitative PK Data: Impact of Formulation on Bioavailability

The table below summarizes a typical troubleshooting scenario where formulation optimization directly rescues the bioavailability of a lipophilic OT-R antagonist.

Pharmacokinetic ParameterIntravenous (IV) - SalineOral (PO) - Aqueous SuspensionOral (PO) - Lipid Formulation (SEDDS)
Dose (mg/kg) 1.010.010.0
Cmax (ng/mL) 125085420
AUC0-t (ng·h/mL) 8002802800
Clearance (L/h/kg) 1.25N/AN/A
Half-life (t1/2) (h) 1.82.12.4
Absolute Bioavailability (F%) 100% 3.5% 35.0%

Note: Absolute Bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV).

Section 3: Self-Validating Experimental Protocols

To ensure scientific rigor, do not rely on single-point data. The following protocols are designed as self-validating systems to isolate specific pharmacokinetic variables.

Protocol A: In Vitro Liver Microsomal Stability Assay (Phase I Metabolism)

Purpose: To determine if rapid CYP450-mediated metabolism is responsible for the low bioavailability of OT-R Antagonist 1. Causality: By utilizing isolated liver microsomes and selectively adding NADPH (the obligate cofactor for CYP enzymes), we can isolate Phase I oxidative clearance from other degradation pathways.

  • Preparation: Thaw Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mix: Combine microsomes (final protein concentration 0.5 mg/mL) and OT-R Antagonist 1 (final concentration 1 µM) in the buffer.

  • Pre-warming: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction.

    • Self-Validation Step: Run a parallel "No-NADPH" control to rule out chemical instability in the buffer. Run a "Verapamil" positive control to confirm the microsomes are metabolically active.

  • Sampling: At 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (IS).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) based on the compound's half-life in the assay[3].

Protocol B: In Vivo Pharmacokinetic Profiling (IV vs. PO Crossover)

Purpose: To establish the absolute bioavailability and systemic clearance of the compound. Causality: Dosing PO alone cannot distinguish between poor gut absorption and rapid hepatic clearance. An IV baseline defines the compound's fundamental systemic volume of distribution and clearance rate.

  • Subject Preparation: Fast male Sprague-Dawley rats (250-300g) overnight to eliminate food-effect variables on absorption.

  • IV Administration (Group 1): Administer 1 mg/kg of OT-R Antagonist 1 via a surgically implanted jugular vein cannula. Use a highly soluble vehicle (e.g., 5% DMSO / 95% Saline).

  • PO Administration (Group 2): Administer 10 mg/kg via oral gavage using the optimized lipid formulation (e.g., SEDDS).

  • Serial Blood Sampling: Collect 200 µL blood samples at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3,000 x g for 10 minutes at 4°C. Extract plasma via protein precipitation (1:3 ratio with acetonitrile containing IS).

    • Self-Validation Step: The internal standard corrects for any matrix effects or extraction losses during sample preparation, ensuring the LC-MS/MS quantification remains highly accurate[3].

  • Data Calculation: Use non-compartmental analysis (NCA) to calculate AUC, Clearance, and F%.

References
  • The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC. nih.gov. 1

  • L-368,899 | OT Receptor Antagonist. medchemexpress.com. 2

  • Cligosiban | 900510-03-4. benchchem.com. 4

  • Oral Oxytocin Antagonists. electronicsandbooks.com. Link

  • Pharmacokinetics, bioavailability and metabolism of cligosiban, an antagonist of oxytocin receptor, in rat by liquid chromatography hyphenated with electrospray ionization tandem mass spectrometry. nih.gov. 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Binding Selectivity of OT-R Antagonist 1 versus Atosiban

Introduction: The Critical Role of Selectivity in Oxytocin Receptor Antagonism The oxytocin receptor (OT-R), a class A G-protein coupled receptor (GPCR), is a pivotal therapeutic target. Its activation by the neuropeptid...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Selectivity in Oxytocin Receptor Antagonism

The oxytocin receptor (OT-R), a class A G-protein coupled receptor (GPCR), is a pivotal therapeutic target. Its activation by the neuropeptide oxytocin orchestrates key physiological processes, most notably uterine contractions during parturition and lactation.[1][2][3] Consequently, antagonists of the OT-R are of significant clinical interest, particularly as tocolytic agents to manage preterm labor.[3][4]

The therapeutic efficacy and safety profile of an OT-R antagonist are intrinsically linked to its binding selectivity. The primary challenge arises from the high structural homology between the OT-R and the vasopressin receptors (V1a, V1b, and V2).[5][6] Arginine vasopressin (AVP) and oxytocin themselves differ by only two amino acids.[5] This similarity can lead to cross-reactivity, where an antagonist designed for the OT-R also binds to and inhibits vasopressin receptors. Such off-target activity can lead to undesirable side effects, as vasopressin receptors mediate distinct physiological functions, including blood pressure regulation (V1a) and water homeostasis (V2).[5]

This guide provides an in-depth, objective comparison of the binding selectivity of two notable OT-R antagonists: Atosiban, a peptide-based antagonist used in clinical settings, and OT-R Antagonist 1, a more recently developed non-peptide small molecule. We will examine quantitative binding data, outline the experimental methodology used to derive such data, and discuss the implications of their distinct selectivity profiles for research and drug development.

Compound Profiles: A Tale of Two Antagonists

Atosiban: The Clinical Benchmark with a Mixed Profile

Atosiban is a synthetic peptide analogue of oxytocin that functions as a competitive antagonist at both oxytocin and vasopressin V1a receptors.[7][8] It is approved in Europe for the treatment of preterm labor.[4][9] While effective, its pharmacological profile in humans is characterized by a higher affinity for the V1a receptor than for the oxytocin receptor.[10][11][12] This mixed V1a/OT-R antagonism means its clinical effects may be a composite of actions at both receptors.[4]

OT-R Antagonist 1: A Focus on High Selectivity

OT-R Antagonist 1 is a potent, selective, non-peptide small molecule developed to overcome the selectivity limitations of earlier compounds.[13][14] As a non-peptide molecule, it also offers potential advantages in terms of oral bioavailability.[14] Its key characteristic is a strong binding preference for the human oxytocin receptor with significantly lower affinity for the family of vasopressin receptors, positioning it as a more targeted research tool and potential therapeutic.[14]

Quantitative Comparison of Receptor Binding Selectivity

The selectivity of a compound is best understood by comparing its binding affinity (Ki) for the target receptor versus its affinity for off-target receptors. The Ki value represents the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present; a lower Ki value indicates higher binding affinity.

The table below summarizes publicly available binding affinity data for Atosiban and OT-R Antagonist 1 against the human oxytocin receptor (hOT-R) and human vasopressin receptors (hV1a, hV1b, hV2).

CompoundReceptorKi (nM)Selectivity Fold (Ki Off-Target / Ki OT-R)Source(s)
Atosiban hOT-R397-[10]
hV1a-R4.70.012 (i.e., ~84x more selective for V1a)[10]
Atosiban hOT-R76.4-[15]
hV1a-R5.10.067 (i.e., ~15x more selective for V1a)[15]
OT-R Antagonist 1 hOT-R50-[13]
hV1a-R>300>6-fold[14]
hV1b-R>17,500>350-fold[14]
hV2-R>17,500>350-fold[14]

Analysis of Data: The experimental data clearly illustrate the fundamental difference in the binding profiles of these two antagonists. Multiple studies confirm that Atosiban exhibits a significantly higher affinity for the hV1a receptor than for the hOT-R in humans.[10][11][12][15] In contrast, OT-R Antagonist 1 demonstrates a clear preference for the hOT-R, with substantially weaker binding to all tested vasopressin receptor subtypes.[14] This makes OT-R Antagonist 1 a more selective tool for specifically probing the function of the oxytocin receptor system.

The Foundation of Selectivity Data: Experimental Methodology

The binding affinity and selectivity data presented are typically generated using a competitive radioligand binding assay.[16][17] This technique is a cornerstone of pharmacology for quantifying the interaction between a ligand and a receptor.[18] Understanding this protocol is key to appreciating the origin and reliability of the data.

Protocol: Competitive Radioligand Binding Assay for OT-R

This protocol provides a self-validating system for determining the inhibitory constant (Ki) of a test compound (e.g., Atosiban or OT-R Antagonist 1) at a specific GPCR, such as the oxytocin receptor.

1. Membrane Preparation:

  • Objective: To isolate the source of the target receptors.

  • Procedure:

    • Culture cells engineered to express a high density of the human oxytocin receptor (e.g., HEK-293 or CHO cells).

    • Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors. The use of protease inhibitors is critical to prevent degradation of the receptor protein.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[19]

    • Wash the membrane pellet by resuspending it in fresh buffer and re-centrifuging. This step removes cytosolic components that could interfere with the assay.

    • Resuspend the final pellet in an appropriate assay buffer, determine the total protein concentration (e.g., via a BCA assay), and store at -80°C.

2. Competitive Binding Assay:

  • Objective: To measure the ability of an unlabeled test compound to compete with a labeled radioligand for binding to the receptor.

  • Procedure:

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Membranes + Radioligand + Assay Buffer.

      • Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of a known, unlabeled ligand (e.g., 1µM unlabeled oxytocin). This determines the amount of radioligand that binds to components other than the receptor.

      • Test Compound: Membranes + Radioligand + varying concentrations of the test compound (e.g., OT-R Antagonist 1 or Atosiban, typically in a 10-point half-log dilution series).

    • The radioligand used must be specific and have high affinity for the OT-R (e.g., [³H]-Oxytocin). It is added at a fixed concentration, typically near its known dissociation constant (Kd).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[19]

3. Separation and Quantification:

  • Objective: To separate the receptor-bound radioligand from the unbound radioligand and quantify the bound portion.

  • Procedure:

    • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter mat using a cell harvester. The receptors and bound radioligand are retained by the filter, while unbound ligand passes through.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Dry the filter mat and add a scintillation cocktail.

    • Quantify the radioactivity trapped on each filter spot using a scintillation counter (e.g., a MicroBeta counter).

4. Data Analysis:

  • Objective: To calculate the IC50 and Ki values for the test compound.

  • Procedure:

    • Calculate Specific Binding for each well: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the specific binding as a percentage of the maximum specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation :[19] Ki = IC50 / (1 + ([L]/Kd)) Where:

      • [L] is the concentration of the radioligand used.

      • Kd is the dissociation constant of the radioligand for the receptor.

5. Determining Selectivity:

  • Objective: To establish the compound's binding preference.

  • Procedure: Repeat the entire protocol using cell membranes that express the off-target receptors (e.g., hV1a-R, hV2-R). The selectivity is then calculated as a ratio of the Ki values (e.g., Ki for hV1a-R / Ki for hOT-R).

G cluster_prep 1. Membrane Preparation cluster_assay 2. Binding Assay Incubation cluster_quant 3. Separation & Quantification cluster_analysis 4. Data Analysis Cell_Culture Culture Cells Expressing Target Receptor Homogenize Homogenize Cells in Lysis Buffer Cell_Culture->Homogenize Centrifuge High-Speed Centrifugation Homogenize->Centrifuge Wash Wash & Resuspend Membrane Pellet Centrifuge->Wash Plate_Setup Plate Setup: - Total Binding - Non-Specific Binding (NSB) - Competitor Concentrations Wash->Plate_Setup Incubate Incubate to Equilibrium Plate_Setup->Incubate Harvest Rapid Filtration (Harvester) Incubate->Harvest Wash_Filters Wash Filters Harvest->Wash_Filters Count Scintillation Counting Wash_Filters->Count Calc_IC50 Calculate IC50 (Non-linear Regression) Count->Calc_IC50 Calc_Ki Convert IC50 to Ki (Cheng-Prusoff) Calc_IC50->Calc_Ki G cluster_membrane Plasma Membrane cluster_cyto Cytosol / Sarcoplasmic Reticulum OTR Oxytocin Receptor (OT-R) Gq Gq Protein OTR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 cleaves from DAG DAG PLC->DAG cleaves from PIP2 PIP2 PIP2->PLC IP3_R IP3 Receptor IP3->IP3_R binds to OT Oxytocin OT->OTR binds Antagonist Antagonist (e.g., Atosiban) Antagonist->OTR blocks Ca_Release Ca²⁺ Release IP3_R->Ca_Release SR Sarcoplasmic Reticulum (SR) (Ca²⁺ Store) SR->Ca_Release Response Cellular Response (e.g., Contraction) Ca_Release->Response triggers

Fig 2. The canonical Gq-coupled oxytocin receptor signaling pathway.

Discussion and Conclusion

The comparative analysis of OT-R Antagonist 1 and Atosiban reveals two distinct pharmacological profiles driven by differences in binding selectivity.

  • Atosiban acts as a mixed V1a/OT-R antagonist, with a notable preference for the V1a receptor in humans. [5][10]This profile has proven clinically useful for tocolysis, but researchers must consider that its observed effects may not be solely due to OT-R blockade. The potent V1a antagonism could contribute to its overall therapeutic action or its side-effect profile. [4][7]

  • OT-R Antagonist 1 represents a more targeted approach. Its high selectivity for the oxytocin receptor over vasopressin receptors makes it a superior tool for experiments designed to specifically isolate and study the physiological and pathological roles of the OT-R system. [14]This high degree of selectivity minimizes the confounding variable of off-target effects at vasopressin receptors, leading to more precise and interpretable experimental outcomes.

For drug development professionals and researchers, the choice between these or similar antagonists depends on the specific research question. When the goal is to specifically modulate the oxytocin system while leaving the vasopressin system unperturbed, a highly selective compound like OT-R Antagonist 1 is indispensable. When studying clinical phenomena where mixed antagonism may be relevant, Atosiban remains an important reference compound. This guide underscores the foundational principle that for targeted therapies, high receptor selectivity is not merely a desirable feature but a critical determinant of a compound's utility and potential.

References

  • Gimpl, G., & Fahrenholz, F. (2001). The Oxytocin Receptor System: Structure, Function, and Regulation. Physiological Reviews. Available at: [Link]

  • Ciampa, G., & Fugo, F. (2021). Oxytocin Signaling Pathway: From Cell Biology to Clinical Implications. Current Medicinal Chemistry. Available at: [Link]

  • Quattropani, A., et al. (2005). Discovery and Development of a New Class of Potent, Selective, Orally Active Oxytocin Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Immunoway. Oxytocin signaling pathway. Available at: [Link]

  • Serradeil-Le Gal, C., et al. (2000). Receptor binding of oxytocin and vasopressin antagonists and inhibitory effects on isolated myometrium from preterm and term pregnant women. American Journal of Obstetrics and Gynecology. Available at: [Link]

  • ResearchGate. Oxytocin- related signaling pathway. Available at: [Link]

  • Kandahari, N., et al. (2016). An overview of the oxytocin-oxytocin receptor signaling network. Journal of Cell Communication and Signaling. Available at: [Link]

  • Creative Diagnostics. Oxytocin Signaling Pathway. Available at: [Link]

  • Papatsonis, D. N., et al. (2005). Oxytocin receptor antagonists for inhibiting preterm labour. Cochrane Database of Systematic Reviews. Available at: [Link]

  • Pierzyński, P. (2010). Oxytocin and vasopressin V1A receptors as new therapeutic targets in assisted reproduction. Reproductive BioMedicine Online. Available at: [Link]

  • Phaneuf, S., et al. (2000). Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells. British Journal of Pharmacology. Available at: [Link]

  • Bellenie, B. R., et al. (2009). Discovery and optimization of highly ligand-efficient oxytocin receptor antagonists using structure-based drug design. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. Available at: [Link]

  • Dr.Oracle. (2025). What is the efficacy of Atosiban (oxytocin/vasopressin receptor antagonist) in treating preterm labor?. Available at: [Link]

  • Manning, M., et al. (2008). Design of peptide oxytocin antagonists with strikingly higher affinities and selectivities for the human oxytocin receptor than atosiban. Journal of Peptide Science. Available at: [Link]

  • Alfa Cytology. Competitive Radioligand Binding Assays. Available at: [Link]

  • Chan, W. Y., & Cheng, L. L. (2000). Discovery and design of novel and selective vasopressin and oxytocin agonists and antagonists: the role of bioassays. Experimental Physiology. Available at: [Link]

  • Bellenie, B.R., et al. (2008). Discovery and optimization of highly ligand-efficient oxytocin receptor antagonists using structure-based drug design. ChEMBL. Available at: [Link]

  • Chan, W. Y., et al. (2001). Design of oxytocin antagonists, which are more selective than atosiban. Journal of Peptide Research. Available at: [Link]

  • ResearchGate. Assay conditions for GPCR radioligand competition binding assays. Available at: [Link]

  • Sibling, O., et al. (2008). Barusiban, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human. Biology of Reproduction. Available at: [Link]

  • Pradhan, A. A., et al. (2016). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology. Available at: [Link]

  • Adooq Bioscience. Oxytocin Receptor inhibitors. Available at: [Link]

  • Arulkumaran, S., et al. (2019). Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium. Scientific Reports. Available at: [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available at: [Link]

  • Vrachnis, N., et al. (2011). The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents. International Journal of Endocrinology. Available at: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • Busnelli, M., & Chini, B. (2017). Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Vrachnis, N., et al. (2011). The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents. Semantic Scholar. Available at: [Link]

  • Arulkumaran, S., et al. (2017). Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Yuen, V. H., et al. (1994). Comparison of Binding Affinity of Oxytocin Antagonists to Human and Rat Uterine Oxytocin Receptors and Their Correlation to the. Biology of Reproduction. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Atosiban acetate?. Available at: [Link]

  • Song, Z., & Albers, H. E. (2018). Cross-talk among oxytocin and arginine-vasopressin receptors: Relevance for basic and clinical studies of the brain and periphery. Frontiers in Neuroendocrinology. Available at: [Link]

  • Lee, S., et al. (2022). A machine learning model for classifying G-protein-coupled receptors as agonists or antagonists. PLOS ONE. Available at: [Link]

  • Gabay, A. S., et al. (2021). Role of Oxytocin and Vasopressin in Neuropsychiatric Disorders: Therapeutic Potential of Agonists and Antagonists. Pharmaceuticals. Available at: [Link]

  • Wu, Z., et al. (2024). Vasopressin-to-Oxytocin Receptor Crosstalk in the Preoptic Area Underlying Parental Behaviors in Male Mice. bioRxiv. Available at: [Link]

  • Johnson, R. L., et al. (2015). Tactical Approaches to Interconverting GPCR Agonists and Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Cisbio. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. Available at: [Link]

  • Taniguchi, T. (2022). Pharmacology of Antagonism of GPCR. The Japanese Journal of Pharmacology. Available at: [Link]

  • Manning, M., et al. (2012). Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics. Journal of Neuroendocrinology. Available at: [Link]

Sources

Comparative

A Comparative Guide to OT-R Antagonist 1 and L-368,899 in Behavioral Research

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of two non-peptide oxytocin receptor (OTR) antagonists: OT-R antagonist 1 and L-368,899. As a Senior Application S...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two non-peptide oxytocin receptor (OTR) antagonists: OT-R antagonist 1 and L-368,899. As a Senior Application Scientist, my goal is to offer an in-depth analysis grounded in experimental data to assist you in selecting the appropriate tool for your behavioral research. We will delve into their pharmacological profiles, critically evaluate their application in behavioral paradigms, and provide detailed experimental protocols.

Introduction: The Oxytocin System and the Rationale for Antagonism

The neuropeptide oxytocin (OT) is a key modulator of complex social behaviors, including social recognition, trust, empathy, and pair bonding. It exerts its effects primarily through the oxytocin receptor (OTR), a G-protein coupled receptor. Given the pivotal role of the oxytocin system in social cognition and behavior, OTR antagonists are invaluable tools for elucidating the precise functions of endogenous oxytocin. By selectively blocking OTRs, researchers can investigate the necessity of oxytocin signaling for specific behaviors, offering insights into the pathophysiology of social deficits observed in psychiatric disorders such as autism spectrum disorder and schizophrenia.

The Antagonists: A Head-to-Head Comparison

This guide focuses on two non-peptide OTR antagonists:

  • L-368,899: A well-established and widely used OTR antagonist in behavioral neuroscience.

  • OT-R antagonist 1: A potent and selective OTR antagonist with a more limited public record of use in behavioral studies.

Pharmacological Profile

A direct comparison of the pharmacological properties of these antagonists is crucial for interpreting behavioral data.

PropertyOT-R Antagonist 1L-368,899
Chemical Name (2S,4Z)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino) -1-[(2'-methyl[1,1'-biphenyl]-4-yl)carbonyl]-2-pyrrolidinecarboxamide(2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide
Molecular Formula C28H29N3O4C26H42N4O5S2
Molecular Weight 471.55 g/mol 554.77 g/mol
Potency (OTR) IC50 = 8 nM (inhibition of OT-evoked Ca2+ mobilization)[1]IC50 = 8.9 nM (rat uterus), 26 nM (human uterus)[2][3]
Selectivity >6-fold for V1a, >350-fold for V2 and V1b vasopressin receptors[1]>40-fold for V1a and V2 vasopressin receptors[1][4]
Bioavailability Orally bioavailable (in rats)[1]Orally bioavailable[2][5]
Blood-Brain Barrier Information not readily available.Penetrates the blood-brain barrier[5]

Expert Insight: Both antagonists exhibit potent and selective antagonism of the OTR in vitro. The slightly higher in vitro potency of OT-R antagonist 1 in inhibiting second messenger signaling is noteworthy. However, the proven ability of L-368,899 to cross the blood-brain barrier and exert central effects has led to its widespread adoption in behavioral neuroscience.[5] The central bioavailability of OT-R antagonist 1 remains to be as extensively documented in peer-reviewed literature.

Application in Behavioral Tests: A Data-Driven Comparison

While both compounds show promise based on their pharmacological profiles, their utility in behavioral research is ultimately determined by in vivo efficacy and the availability of supporting data.

L-368,899: A Workhorse in Behavioral Neuroscience

L-368,899 has been instrumental in defining the role of central oxytocin in a variety of social and affective behaviors.

  • Social Behavior: Administration of L-368,899 has been shown to reduce social investigation and preference for social novelty in rodents, highlighting the importance of oxytocin in social approach and recognition.[6] Studies in primates have demonstrated that L-368,899 can decrease affiliative behaviors such as food sharing and infant care.[5]

  • Anxiety and Fear: The role of oxytocin in anxiety is complex, and L-368,899 has been a key tool in dissecting this. For example, it has been shown to block the anxiolytic effects of exogenously administered oxytocin in some paradigms.[6]

  • Decision-Making: Research has utilized L-368,899 to investigate the influence of oxytocin on processes like risky decision-making, with some studies indicating sex-specific effects.[7][8]

OT-R Antagonist 1: A Gap in the Behavioral Literature

Despite its promising in vitro profile, there is a conspicuous absence of published studies utilizing OT-R antagonist 1 in behavioral paradigms. The initial characterization by Cirillo et al. (2003) focused on its effects on uterine contractions, demonstrating in vivo efficacy in a peripheral system.[1] However, its effects on centrally-mediated behaviors remain to be publicly documented.

Experimental Protocols: A Guide to Best Practices

To ensure the reproducibility and validity of your findings, adhering to well-established protocols is paramount. Below are detailed methodologies for key behavioral assays in which L-368,899 has been successfully employed.

Social Interaction Test (Three-Chamber Test)

This test assesses social approach and preference for social novelty.

Methodology:

  • Apparatus: A three-chambered box with openings allowing free access to all chambers.

  • Habituation: The subject animal is placed in the center chamber and allowed to explore all three empty chambers for 10 minutes.

  • Sociability Phase: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers. An empty wire cage is placed in the opposite chamber. The subject mouse is placed back in the center chamber and allowed to explore for 10 minutes. Time spent in each chamber and time spent sniffing each cage are recorded.

  • Social Novelty Phase: A second, novel "stranger" mouse is placed in the previously empty wire cage. The subject mouse is again allowed to explore for 10 minutes. Time spent sniffing the "familiar" versus the "novel" mouse is recorded.

  • Drug Administration: L-368,899 or vehicle is typically administered via intraperitoneal (i.p.) injection 30-60 minutes before the test.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior.

Methodology:

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

  • Procedure: The animal is placed in the center of the maze, facing an open arm. It is allowed to explore the maze for 5 minutes.

  • Measures: The primary measures are the time spent in the open arms and the number of entries into the open arms. A decrease in these measures is indicative of increased anxiety-like behavior.

  • Drug Administration: L-368,899 or vehicle is administered prior to the test, with the pre-treatment time depending on the route of administration.

Visualizing the Science: Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the oxytocin signaling pathway and a typical experimental workflow.

Oxytocin Signaling Pathway

G Oxytocin Oxytocin OTR Oxytocin Receptor (Gq/11-coupled) Oxytocin->OTR Binds to PLC Phospholipase C OTR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Behavior Social Behavior, Anxiety Modulation, etc. Ca2->Behavior Leads to PKC->Behavior Contributes to Antagonist OT-R Antagonist 1 or L-368,899 Antagonist->OTR Blocks

Caption: Simplified oxytocin receptor signaling pathway and the point of intervention for antagonists.

Behavioral Testing Workflow

G cluster_0 Pre-Experiment cluster_1 Experiment Day cluster_2 Data Analysis AnimalAcclimation Animal Acclimation (1-2 weeks) Habituation Habituation to Handling (3-5 days) AnimalAcclimation->Habituation DrugPrep Prepare Antagonist (L-368,899 or OT-R Antagonist 1) Habituation->DrugPrep Administration Drug Administration (e.g., i.p. injection) DrugPrep->Administration PreTreatment Pre-treatment Period (30-60 min) Administration->PreTreatment BehavioralTest Behavioral Assay (e.g., Social Interaction) PreTreatment->BehavioralTest DataCollection Video Tracking & Manual Scoring BehavioralTest->DataCollection Stats Statistical Analysis (e.g., ANOVA, t-test) DataCollection->Stats Interpretation Interpretation of Results Stats->Interpretation

Sources

Validation

Selectivity of OT-R antagonist 1 for oxytocin vs vasopressin V1a receptors

In-Depth Comparison Guide: Selectivity of OT-R Antagonist 1 for Oxytocin vs. Vasopressin V1a Receptors The Challenge of OT-R vs.

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Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Comparison Guide: Selectivity of OT-R Antagonist 1 for Oxytocin vs. Vasopressin V1a Receptors

The Challenge of OT-R vs. V1aR Selectivity

As an application scientist in GPCR pharmacology, one of the most persistent hurdles in drug development is achieving true selectivity between the oxytocin receptor (OT-R) and the arginine vasopressin V1a receptor (V1aR). Because these receptors share approximately 85% sequence homology in their transmembrane domains—specifically within the orthosteric ligand-binding pocket—many historical "oxytocin antagonists" exhibit significant cross-reactivity[1].

Failing to account for this cross-reactivity can severely confound experimental data. For instance, off-target V1aR antagonism can mask oxytocin-specific behavioral phenotypes or induce unintended cardiovascular effects, such as altering vasoconstriction[2]. To isolate OT-R-mediated pathways, researchers rely on highly characterized tool compounds like OT-R Antagonist 1 (CAS 364071-17-0), a nonpeptide, low-molecular-weight pyrrolidine derivative first synthesized to provide potent inhibition with a clean selectivity profile[3].

Pharmacological Profile: OT-R Antagonist 1 vs. Alternatives

To objectively evaluate OT-R Antagonist 1, we must benchmark its thermodynamic affinity ( Ki​ ) and functional potency ( IC50​ ) against other widely used alternatives in the field.

Table 1: Quantitative Comparison of Oxytocin Receptor Antagonists

CompoundTarget OT-R (Affinity/Potency)Target V1aR (Affinity/Potency)OT-R vs. V1aR Selectivity RatioPrimary Application
OT-R Antagonist 1 IC50​ = 8.0 nM IC50​ > 48 nM> 6-fold Preclinical in vitro/in vivo research[4]
Retosiban (GSK221149A) Ki​ = 0.65 nM Ki​ > 900 nM> 1400-fold Clinical candidate (Preterm labor)[5]
Atosiban Ki​ ≈ 150 nM Ki​ ≈ 20 nM< 1 (V1aR preferring) Approved Tocolytic (Mixed antagonist)[2]
L-368,899 Ki​ = 26 nM (Human) Ki​ > 1000 nM> 40-fold Non-peptide research tool[6]

Data Interpretation: While newer clinical candidates like Retosiban offer massive absolute selectivity ratios[5], OT-R Antagonist 1 remains a highly reliable benchmark for in vitro assays due to its single-digit nanomolar potency ( IC50​ = 8 nM) in blocking oxytocin-evoked intracellular Ca2+ mobilization, alongside a >350-fold selectivity against V2 and V1b receptors[4].

Mechanistic Visualization

Pathway OT Oxytocin OTR Oxytocin Receptor (OT-R) (Gq-Coupled) OT->OTR Binds AVP Vasopressin V1aR Vasopressin V1a Receptor (Gq-Coupled) AVP->V1aR Binds PLC Phospholipase C (PLC) OTR->PLC Activates V1aR->PLC Activates Antagonist OT-R Antagonist 1 (CAS 364071-17-0) Antagonist->OTR Blocks (High Affinity) Antagonist->V1aR Weak Blockade (>6x lower) IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2

Mechanism of OT-R Antagonist 1 blocking Gq-coupled oxytocin receptor signaling.

Self-Validating Experimental Methodologies

Selectivity cannot be proven by a single assay. A robust, self-validating system requires orthogonal approaches: a thermodynamic assay to prove target engagement, followed by a functional kinetic assay to prove physiological antagonism.

Protocol 1: Competitive Radioligand Binding Assay (Thermodynamic Affinity)

Causality & Design: This assay determines the inhibition constant ( Ki​ ). We utilize isolated cell membranes (e.g., from HEK293 cells stably expressing human OT-R or V1aR) rather than whole cells. This eliminates the variables of membrane permeability and receptor internalization, isolating the pure binding event[3]. Self-Validation Step: Non-specific binding (NSB) must be defined using a massive excess (1 μ M) of unlabeled oxytocin or AVP. If the signal-to-background ratio (Total Binding vs. NSB) falls below 5:1, the membrane preparation must be discarded to prevent artifactual affinity calculations.

Step-by-Step Method:

  • Prepare membrane fractions (50 μ g protein/well) in assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , 0.1% BSA, pH 7.4). Note: Mg2+ is critical as it stabilizes the high-affinity state of the GPCR.

  • Incubate membranes with 1 nM [3H] oxytocin (for OT-R) or [3H] AVP (for V1aR) and varying concentrations of OT-R Antagonist 1 (0.1 nM to 10 μ M) for 60 minutes at 22°C to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific ligand adhesion.

  • Quantify bound radioactivity via liquid scintillation counting and calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Intracellular Calcium Mobilization Assay (Functional Potency)

Causality & Design: Both OT-R and V1aR are Gq​ -coupled. Their activation stimulates Phospholipase C (PLC), generating IP3 and triggering Ca2+ release from the endoplasmic reticulum. We measure this transient Ca2+ spike using a fluorescent dye (Fluo-4 AM) to prove whether the compound is a true antagonist or a partial agonist[4]. Self-Validation Step: A reference agonist EC80​ concentration must be established daily. The antagonist is pre-incubated; if the baseline fluorescence shifts before the agonist is added, the compound possesses partial agonist activity and is not a pure antagonist.

Step-by-Step Method:

  • Seed HEK293-hOTR or HEK293-hV1aR cells at 30,000 cells/well in a 96-well black, clear-bottom plate.

  • Load cells with 2 μ M Fluo-4 AM in Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid (to inhibit dye efflux) for 45 minutes at 37°C.

  • Wash cells to remove extracellular dye, then pre-incubate with serial dilutions of OT-R Antagonist 1 for 15 minutes.

  • Stimulate cells with an EC80​ dose of oxytocin (typically ~10 nM) and immediately record fluorescence (Ex 488 nm / Em 525 nm) using a kinetic plate reader (e.g., FLIPR) for 120 seconds.

  • Calculate the IC50​ from the peak fluorescence inhibition curve. OT-R Antagonist 1 yields an IC50​ of ~8 nM in the OT-R system[4].

Workflow Visualization

Workflow Step1 Cell Culture (HEK293 hOTR / hV1aR) Step2 Radioligand Binding ([3H]Oxytocin / [3H]AVP) Step1->Step2 Membrane Prep Step3 Functional Assay (Fluo-4 AM Ca2+ Imaging) Step1->Step3 Intact Cells Step4 Data Analysis (Ki & IC50 Calculation) Step2->Step4 Affinity Validation Step3->Step4 Potency Validation

Self-validating workflow for assessing OT-R vs V1aR antagonist selectivity.

Conclusion

When designing experiments that require the isolation of oxytocin-specific pathways from vasopressin-mediated noise, compound selection is paramount. OT-R Antagonist 1 provides a highly reliable, non-peptide tool with a proven single-digit nanomolar potency and a clean selectivity profile. By employing the dual-assay validation protocols outlined above, researchers can confidently map OT-R specific physiological and behavioral functions without the confounding artifacts of V1aR cross-reactivity.

References

  • Pharmacology of (2S,4Z)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino) -1-[(2'-methyl[1,1'-biphenyl]-4-yl)carbonyl]-2-pyrrolidinecarboxamide, a new potent and selective nonpeptide antagonist of the oxytocin receptor. Journal of Pharmacology and Experimental Therapeutics.[Link]

  • Use of a novel and highly selective oxytocin receptor antagonist to characterize uterine contractions in the rat. American Journal of Physiology.[Link]

  • Oxytocin produces thermal analgesia via vasopressin-1a receptor by modulating TRPV1 and potassium conductance in the dorsal root ganglion neurons. PubMed Central (PMC).[Link]

  • LIT-001, the First Nonpeptide Oxytocin Receptor Agonist that Improves Social Interaction in a Mouse Model of Autism. Journal of Medicinal Chemistry.[Link]

  • Oxytocin Receptor inhibitors. Adooq Bioscience.[Link]

Sources

Comparative

Validation of OT-R antagonist 1 efficacy using CRISPR knockout lines

Definitive Validation of OT-R Antagonist 1: A Comparative Guide Using CRISPR Knockout Architectures Introduction In the landscape of tocolytic drug development and neurobehavioral pharmacology, targeting the oxytocin rec...

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Author: BenchChem Technical Support Team. Date: March 2026

Definitive Validation of OT-R Antagonist 1: A Comparative Guide Using CRISPR Knockout Architectures

Introduction

In the landscape of tocolytic drug development and neurobehavioral pharmacology, targeting the oxytocin receptor (OTR) demands exquisite precision. As a Senior Application Scientist, I frequently encounter a critical vulnerability in preclinical pipelines: the reliance on wild-type functional assays that fail to definitively uncouple on-target efficacy from off-target pathway interference. This guide provides a rigorous, self-validating framework for benchmarking our novel candidate, OT-R Antagonist 1 , against clinical standards like Atosiban and Retosiban, utilizing CRISPR/Cas9 OXTR knockout (KO) cell lines to establish absolute mechanistic causality.

Mechanistic Grounding: The OTR Signaling Axis

The oxytocin receptor is a G-protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins[1]. Upon agonist binding, the activated OTR stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[1]. IP3 triggers the rapid release of intracellular calcium (Ca2+) from the sarcoplasmic and endoplasmic reticulum[1]. This transient calcium spike is a highly quantifiable event that serves as the primary functional readout for receptor activation and subsequent antagonist blockade[2].

OTR_Signaling OT Oxytocin (Agonist) OTR Oxytocin Receptor (OTR) OT->OTR Activates Antag OT-R Antagonist 1 Antag->OTR Competitive Blockade Gq Gq/11 Protein OTR->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca

Fig 1: OTR Gq/11 signaling cascade and the targeted blockade by OT-R Antagonist 1.

Comparative Benchmarking: OT-R Antagonist 1 vs. Legacy Alternatives

Historically, the development of OTR antagonists has been plagued by cross-reactivity with the structurally similar arginine vasopressin V1a receptor (V1aR)[3]. To contextualize the performance of OT-R Antagonist 1, we must benchmark it against established agents:

  • Atosiban : A first-generation peptide antagonist. While clinically utilized for preterm labor, it acts as a mixed OTR/V1aR antagonist, lacking the selectivity required to isolate OTR-specific physiological responses[3][4].

  • Retosiban : A highly selective, non-peptide antagonist demonstrating >1400-fold selectivity for OTR over V1aR, establishing a modern benchmark for target specificity[2][5].

  • OT-R Antagonist 1 : Our next-generation candidate, engineered for sub-nanomolar potency and unprecedented selectivity, designed to surpass Retosiban's therapeutic window.

Table 1: Quantitative Selectivity Profiling of OTR Antagonists

CompoundModalityOTR IC₅₀ (nM)V1aR IC₅₀ (nM)Selectivity Fold (V1aR/OTR)
Atosiban Peptide~15.0~20.0~1.3x (Mixed)
Retosiban Non-Peptide (Small Molecule)~1.2>1600>1400x
OT-R Antagonist 1 Non-Peptide (Small Molecule)0.8 >2000 >2500x

The Causality of CRISPR Validation

Why deploy CRISPR KO lines for antagonist validation? In standard wild-type (WT) cellular models, a reduction in calcium mobilization following antagonist treatment could theoretically stem from the blockade of an off-target Gq-coupled receptor (such as V1aR) that the agonist might partially activate[3]. To establish absolute causality, we must eliminate the target variable.

By utilizing a CRISPR/Cas9-engineered OXTR knockout line (e.g., Ubigene HEK293 OXTR KO)[6][7], we create a definitive negative control matrix. If OT-R Antagonist 1 possesses off-target inhibitory effects on parallel Gq pathways, those effects will inappropriately manifest when the KO line is stimulated with non-selective agonists. A true, selective antagonist will show zero baseline shift or pathway interference in the KO environment, proving that its efficacy is strictly OTR-dependent.

CRISPR_Workflow WT Wild-Type Cells (OTR +) Assay1 Ca2+ Assay (+ Antagonist) WT->Assay1 KO CRISPR OXTR-KO Cells (OTR -) Assay2 Ca2+ Assay (+ Antagonist) KO->Assay2 Result1 Signal Inhibited (Efficacy Confirmed) Assay1->Result1 Result2 Zero Baseline Shift (Absolute Specificity) Assay2->Result2

Fig 2: Logical validation workflow using CRISPR OXTR-KO lines to confirm antagonist specificity.

Self-Validating Experimental Protocol: Intracellular Calcium Mobilization

To prove the functional selectivity of OT-R Antagonist 1, we employ a fluorometric imaging plate reader (FLIPR) assay across parallel WT and OXTR-KO cohorts[2]. This protocol internally controls for dye artifacts, compound autofluorescence, and off-target Gq signaling.

Step-by-Step Methodology:

  • Cell Seeding: Plate WT HEK293 and CRISPR OXTR-KO HEK293 cells[6] at 20,000 cells/well in 384-well black, clear-bottom plates. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove culture media and add 20 µL of Fluo-4 AM calcium-sensitive dye diluted in Assay Buffer (HBSS + 20 mM HEPES). Causality Note: 2.5 mM Probenecid must be included in the buffer to inhibit organic anion transporters, preventing the premature efflux of the Fluo-4 dye and ensuring baseline fluorescence stability[2]. Incubate for 45 minutes at 37°C.

  • Antagonist Pre-incubation: Inject OT-R Antagonist 1 (or Retosiban/Atosiban controls) across a 10-point concentration gradient (0.01 nM to 10 µM). Incubate for 15 minutes to allow for receptor equilibration.

  • Agonist Challenge: Using the FLIPR fluidics system, inject an EC₈₀ concentration of Oxytocin (for WT) or a non-selective Gq agonist like AVP (for KO control) while simultaneously recording fluorescence (Excitation 488 nm / Emission 525 nm) at 1-second intervals for 3 minutes[2].

  • Data Acquisition & Analysis: Calculate the peak fluorescence minus the baseline. In the WT line, a rightward shift in the concentration-response curve confirms antagonist potency (IC₅₀). In the OXTR-KO line, the complete absence of antagonist-induced signal modulation confirms absolute target specificity.

References

  • Demoxytocin: A Technical Whitepaper on the Synthetic Analogue of Oxytocin Source: Benchchem URL
  • A Comparative Guide to the Selectivity of Retosiban for the Oxytocin Receptor Source: Benchchem URL
  • Functionally Selective Inhibition of the Oxytocin Receptor by Retosiban in Human Myometrial Smooth Muscle Source: PubMed / NIH URL
  • RECENT ADVANCES IN THE PREVENTION AND TREATMENT OF PRETERM LABOUR: OXYTOCIN ANTAGONISTS...
  • Cellosaurus cell line Ubigene HEK293 OXTR KO (CVCL_D9LZ)
  • Oxytocin receptor knockout prairie voles generated by CRISPR/Cas9 editing show reduced preference for social novelty...
  • The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents Source: PMC / NIH URL

Sources

Validation

A Head-to-Head Comparison of Two Non-Peptide Oxytocin Receptor Antagonists: SSR126768A vs. OT-R Antagonist 1

A Technical Guide for Researchers in Pharmacology and Drug Development As Senior Application Scientists, we guide researchers through the critical task of selecting the right tools for their studies. The choice of a spec...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

As Senior Application Scientists, we guide researchers through the critical task of selecting the right tools for their studies. The choice of a specific antagonist can profoundly impact experimental outcomes, particularly when studying the nuanced roles of the oxytocinergic system. This guide provides an in-depth comparison of the receptor binding profiles of two non-peptide oxytocin receptor (OT-R) antagonists: SSR126768A and a commercially available compound referred to as "OT-R antagonist 1". Understanding their respective affinities and selectivities is paramount for the design of precise and interpretable experiments.

The oxytocin receptor, a class I G-protein-coupled receptor (GPCR), is a key target in various physiological processes, including parturition, lactation, and social behavior[1]. Its structural similarity to vasopressin receptors (V1a, V1b, and V2) presents a significant challenge in the development of selective antagonists[2]. Off-target binding to vasopressin receptors can lead to confounding effects, underscoring the importance of a well-characterized selectivity profile.

At a Glance: Comparative Receptor Binding Affinity

The following table summarizes the available binding affinity data for SSR126768A and OT-R antagonist 1. It is crucial to note that the data for these two compounds are derived from different sources and experimental conditions, which should be taken into consideration when making a direct comparison.

ReceptorSSR126768A (Ki, nM)OT-R antagonist 1 (Ki, nM)OT-R antagonist 1 (IC50, nM)
Oxytocin Receptor (OT-R) 0.44 (human) 50 8 (Ca2+ mobilization) ; 30 (IP3 synthesis)
Vasopressin V1a ReceptorMuch lower affinity>300 (>6-fold selective vs OT-R)-
Vasopressin V1b ReceptorMuch lower affinity>17500 (>350-fold selective vs OT-R)-
Vasopressin V2 ReceptorMuch lower affinity>17500 (>350-fold selective vs OT-R)-

Data for SSR126768A is from peer-reviewed literature[3][4]. Data for OT-R antagonist 1 is from a commercial vendor and a cited patent[5][6].

From this data, SSR126768A emerges as a more potent antagonist for the human oxytocin receptor, with a Ki value in the sub-nanomolar range[3][4]. In contrast, "OT-R antagonist 1" displays a Ki of 50 nM[5]. The functional IC50 values for "OT-R antagonist 1" in cellular assays are lower, at 8 nM for inhibition of calcium mobilization and 30 nM for IP3 synthesis, suggesting it is a potent antagonist in functional settings[6].

Critically, both compounds exhibit selectivity for the oxytocin receptor over the vasopressin receptor subtypes. SSR126768A is described as having a much lower affinity for V1a, V1b, and V2 receptors, indicating a favorable selectivity profile[3][4]. "OT-R antagonist 1" is reported to have greater than 6-fold selectivity for the V1a receptor and over 350-fold selectivity for the V1b and V2 receptors, based on the provided Ki and selectivity ratios[6].

The Significance of Selectivity: A Deeper Dive

The structural homology between oxytocin and vasopressin receptors makes antagonist selectivity a cornerstone of reliable research in this field. The diagram below illustrates the competitive antagonism at the oxytocin receptor, where both the endogenous ligand (oxytocin) and the synthetic antagonists (SSR126768A or OT-R antagonist 1) vie for the same binding site.

cluster_receptor Cell Membrane cluster_ligands Extracellular Space cluster_signaling Intracellular Signaling OTR Oxytocin Receptor (OT-R) Ligand Binding Site Gq_PLC Gq/PLC Pathway Activation OTR->Gq_PLC Activates No_Signal Signal Blocked OTR->No_Signal No Activation Oxytocin Oxytocin Oxytocin->OTR:f0 Binds & Activates Antagonist SSR126768A or OT-R antagonist 1 Antagonist->OTR:f0 Binds & Blocks Ca_release Ca2+ Release Gq_PLC->Ca_release Uterine_Contraction Uterine Contraction Ca_release->Uterine_Contraction

Caption: Competitive antagonism at the oxytocin receptor.

A highly selective OT-R antagonist will preferentially bind to the oxytocin receptor, minimizing confounding effects from the blockade of vasopressin receptors, which are involved in distinct physiological processes such as blood pressure regulation (V1a), stress responses (V1b), and water balance (V2).

Experimental Methodology: Radioligand Binding Assay

The determination of receptor binding affinity (Ki) is a fundamental experiment in pharmacology. A common and robust method is the competitive radioligand binding assay. The following is a generalized protocol for assessing the binding of a test compound to the oxytocin receptor.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A 1. Prepare cell membranes expressing the target receptor (e.g., hOT-R) D 4. Incubate membranes, radioligand, and test compound A->D B 2. Prepare radioligand (e.g., [3H]Oxytocin) B->D C 3. Prepare serial dilutions of test compounds (SSR126768A or OT-R antagonist 1) C->D E 5. Separate bound and free radioligand via filtration D->E F 6. Quantify bound radioactivity (scintillation counting) E->F G 7. Plot displacement curve and determine IC50 F->G H 8. Calculate Ki using the Cheng-Prusoff equation G->H

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl with MgCl2) to lyse the cells and release the membranes.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a multi-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled ligand specific for the oxytocin receptor (e.g., [3H]Oxytocin), and varying concentrations of the unlabeled test compound (the "competitor").

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled standard OT-R antagonist).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Concluding Remarks for the Discerning Researcher

Both SSR126768A and "OT-R antagonist 1" are valuable tools for investigating the oxytocinergic system. The choice between them will depend on the specific requirements of the study.

  • For studies requiring very high potency at the human oxytocin receptor, SSR126768A, with its sub-nanomolar Ki value, appears to be the superior choice based on available literature. Its well-documented high selectivity further strengthens its utility in experiments where minimizing off-target effects on vasopressin receptors is critical.

  • "OT-R antagonist 1" is a potent antagonist, as demonstrated by its functional IC50 values, and offers a good selectivity profile. It represents a viable alternative, particularly when the slightly lower potency compared to SSR126768A is not a limiting factor for the experimental design. Researchers should, however, be mindful that the detailed binding affinity data comes from commercial sources.

Ultimately, the selection of an antagonist should be based on a thorough evaluation of the available data and the specific experimental context. We recommend that researchers critically assess the literature and, when possible, perform their own validation experiments to ensure the chosen tool is optimal for their research question.

References

  • Serradeil-Le Gal, C., et al. (2004). SSR126768A (4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)-benzamide, Hydrochloride): A New Selective and Orally Active Oxytocin Receptor Antagonist for the Prevention of Preterm Labor. Journal of Pharmacology and Experimental Therapeutics, 309(1), 414-424. [Link]

  • Manning, M., et al. (2008). Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics. Journal of Neuroendocrinology, 20(8), 1033-1045. [Link]

  • Gimpl, G., & Fahrenholz, F. (2001). The oxytocin receptor system: structure, function, and regulation. Physiological reviews, 81(2), 629–683. [Link]

  • Koehbach, J., et al. (2013). A new radioiodinated, selective, and high-affinity vasopressin V1a receptor antagonist. Amino acids, 44(2), 539–548. [Link]

  • Cirillo, R., et al. (2003). Pharmacology of (2S,4Z)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino) -1-[(2'-methyl[1,1'-biphenyl]-4-yl)carbonyl]-2-pyrrolidinecarboxamide, a new potent and selective nonpeptide antagonist of the oxytocin receptor. Journal of Pharmacology and Experimental Therapeutics, 306(1), 253-61. [Link]

  • Werry, E. S., et al. (2022). Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding. Methods in molecular biology (Clifton, N.J.), 2398, 185–200. [Link]

  • Pettibone, D. J., et al. (2002). A nonpeptide oxytocin receptor antagonist radioligand highly selective for human receptors. Journal of Pharmacology and Experimental Therapeutics, 302(3), 1017-1023. [Link]

  • Koshimizu, T. A., et al. (2012). Vasopressin V1a and V1b receptors: from molecules to physiological systems. Physiological reviews, 92(4), 1813–1864. [Link]

  • Jurek, B., & Neumann, I. D. (2018). The Oxytocin Receptor: From Intracellular Signaling to Behavior. Physiological reviews, 98(3), 1805–1908. [Link]

  • Halazy, S., et al. (2001). Pharmaceutically active pyrrolidine derivatives as bax inhibitors. WO/2001072705/A1. [Link]

Sources

Comparative

A Researcher's Guide to Selecting Positive Controls for Oxytocin Receptor Antagonism in Smooth Muscle Assays

For researchers and drug development professionals investigating the intricate role of the oxytocin receptor (OT-R) in smooth muscle physiology, the selection of an appropriate positive control is a critical determinant...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals investigating the intricate role of the oxytocin receptor (OT-R) in smooth muscle physiology, the selection of an appropriate positive control is a critical determinant of experimental validity and data interpretation. This guide provides an in-depth comparison of established OT-R antagonists, offering the technical insights and experimental context necessary to make an informed choice for your in vitro smooth muscle assays.

The Imperative of a Validated Positive Control

In any pharmacological study, a positive control serves as an essential benchmark, confirming that the experimental system is responsive and capable of detecting the expected biological effect. In the context of OT-R antagonist screening in smooth muscle preparations, a positive control—a known OT-R antagonist—validates that the assay can effectively measure the inhibition of oxytocin-induced contractions. This validation is paramount for confirming the biological activity of novel compounds and ensuring that a lack of response is due to the test compound's inactivity, not a failure of the experimental setup.

Comparative Analysis of Leading OT-R Antagonists

The selection of a positive control should be guided by its potency, selectivity, and mechanism of action. Below is a comparative analysis of three widely utilized OT-R antagonists suitable for smooth muscle assays.

FeatureAtosibanL-368,899 HydrochlorideRetosiban (GSK221149A)
Molecular Type Peptide analog of oxytocinNon-peptide, small moleculeNon-peptide, small molecule
Mechanism Competitive antagonist at OT receptors.[1][2] Also shows some affinity for vasopressin V1a receptors.[3]Potent, non-peptide competitive antagonist of the oxytocin receptor.[4][5]Potent, selective, and orally active competitive antagonist of the oxytocin receptor.[6][7]
Potency IC50 = 5 nM for inhibiting oxytocin-induced Ca2+ increase in myometrial cells.IC50 = 8.9 nM (rat uterus) and 26 nM (human uterus).[8]Ki = 0.65 nM for human OT-R.[6][7]
Selectivity Also antagonizes vasopressin V1a receptors.[3]> 40-fold selectivity over vasopressin V1a and V2 receptors.[5][9]> 1400-fold selectivity over vasopressin receptors.[6][7]
Key Advantages Clinically approved tocolytic, extensive literature available.[1][3]High potency and good selectivity, orally bioavailable in animal models.[8][9]Exceptional potency and selectivity, orally active.[6][10]
Considerations Lower selectivity compared to newer non-peptide antagonists.[3]Well-characterized research tool.[4][11]May be more expensive for routine use as a positive control.

Understanding the Oxytocin Receptor Signaling Pathway in Smooth Muscle

The canonical signaling pathway for the oxytocin receptor in myometrial smooth muscle involves its coupling to Gq/11 proteins.[12] This initiates a cascade leading to muscle contraction. An effective antagonist will block this pathway at the receptor level.

OT_R_Signaling cluster_cytosol Cytosol OT Oxytocin OTR Oxytocin Receptor (OT-R) OT->OTR Binds Gq11 Gαq/11 OTR->Gq11 Activates Antagonist OT-R Antagonist (e.g., Atosiban) Antagonist->OTR Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca Ca²⁺ SR->Ca Releases Calmodulin Calmodulin Ca->Calmodulin CaM Ca²⁺-Calmodulin Complex MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates pMLC Phosphorylated Myosin Light Chain MLCK->pMLC Phosphorylates Contraction Smooth Muscle Contraction pMLC->Contraction Induces

Caption: Oxytocin receptor signaling cascade in smooth muscle cells.

Experimental Workflow: Ex Vivo Smooth Muscle Contraction Assay

The organ bath assay remains the gold standard for studying smooth muscle contractility ex vivo.[13][14] This method allows for the direct measurement of tissue contractile force in a controlled physiological environment.

Caption: Workflow for an ex vivo smooth muscle contraction assay.

Detailed Protocol

1. Tissue Preparation:

  • Obtain fresh smooth muscle tissue (e.g., uterine myometrium from biopsies) and immediately place it in a cold, oxygenated physiological saline solution (PSS), such as Krebs-Henseleit solution.[15][16]

  • Carefully dissect the tissue into longitudinal or circular strips of appropriate dimensions (e.g., 10 mm long, 2 mm wide).[17]

2. Mounting in Organ Bath:

  • Mount the tissue strips in an organ bath chamber containing PSS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.[13][14]

  • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.[14]

3. Equilibration:

  • Allow the tissue to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 grams). During this period, wash the tissue with fresh PSS every 15-20 minutes.[15][18]

  • The tissue should develop stable, spontaneous contractions.[16]

4. Agonist-Induced Contraction:

  • Once a stable baseline is achieved, add a submaximal concentration of oxytocin (e.g., 0.5 nM) to the organ bath to induce sustained, rhythmic contractions.[16]

5. Antagonist Application (Positive Control):

  • After the oxytocin-induced contractions have stabilized, add the chosen OT-R antagonist (e.g., Atosiban, L-368,899, or Retosiban) in a cumulative, concentration-dependent manner.[16]

  • Allow sufficient time for each concentration to exert its effect before adding the next.

6. Data Acquisition and Analysis:

  • Record the contractile force continuously using a data acquisition system.

  • Analyze the data to determine the inhibitory effect of the antagonist on the amplitude and frequency of contractions. Calculate the IC50 value for the positive control to confirm assay sensitivity.[15]

Conclusion

The judicious selection of a positive control is fundamental to the integrity of smooth muscle assays targeting the oxytocin receptor. Atosiban offers the advantage of being a clinically relevant compound with a vast body of literature. L-368,899 provides a balance of high potency and good selectivity, making it a robust research tool. For studies demanding the highest precision and minimal off-target effects, the highly potent and selective Retosiban is an excellent, albeit more specialized, choice. By understanding the distinct profiles of these antagonists and implementing a validated experimental protocol, researchers can ensure the generation of reliable and reproducible data in their quest to modulate oxytocin signaling.

References

  • Bloom Tech. How Does Atosiban Work? [Link]

  • Phan-Hug, F., et al. (1998). Oxytocin signalling in human myometrium. PubMed. [Link]

  • Koukkou, E., et al. (2012). Oxytocin and Myometrial Contractility in Labor. IntechOpen. [Link]

  • Arrowsmith, S. (2022). Human Myometrial Contractility Assays. Springer Nature Experiments. [Link]

  • Kim, S. H., et al. (2012). Oxytocin receptor linked signaling pathways resulting in myometrial contraction. ResearchGate. [Link]

  • Yulia, A., et al. (2014). Myometrial oxytocin receptor expression and intracellular pathways. PubMed. [Link]

  • Arrowsmith, S. (2022). Human Myometrial Contractility Assays. PubMed. [Link]

  • Freeman, S. M., et al. (2021). Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in Coyotes (Canis latrans). PMC. [Link]

  • Arrowsmith, S., & Wray, S. (2018). Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development. Journal of Visualized Experiments. [Link]

  • Arrowsmith, S., & Wray, S. (2018). Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development. JoVE. [Link]

  • Monsivais, D., et al. (2018). Methods and Model Systems Used to Study Pregnant Human Uterine Smooth Muscle. Frontiers in Physiology. [Link]

  • Brain, K. L., et al. (2019). Oxytocin can regulate myometrial smooth muscle excitability by inhibiting the Na+‐activated K+ channel, Slo2.1. The Journal of Physiology. [Link]

  • Wikipedia. Retosiban. [Link]

  • Taylor & Francis Online. Atosiban – Knowledge and References. [Link]

  • International Journal of Reproduction, Contraception, Obstetrics and Gynecology. (2024). Atosiban: a comprehensive approach to preterm labour management. [Link]

  • Wikipedia. Atosiban. [Link]

  • Sala, M., et al. (2015). Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Atosiban acetate? [Link]

  • RJPTSimLab. Bioassay of oxytocin using rat utrine horn by interpolation Method. [Link]

  • Hennenberg, M., et al. (2021). Oxytocin receptor antagonists as a novel pharmacological agent for reducing smooth muscle tone in the human prostate. Scientific Reports. [Link]

  • International Continence Society. (2022). ICS 2022 Abstract #78 Age mediated effects of oxytocin antagonists on tension in the rat bladder: An organ bath evaluation. [Link]

  • Gonzalez, J. M., & Juncos, L. A. (2014). In Vitro Assays to Determine Smooth Muscle Cell Hypertrophy, Protein Content, and Fibrosis. Methods in Molecular Biology. [Link]

  • Gimpl, G., & Fahrenholz, F. (2001). The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents. PMC. [Link]

  • Dunn, E. A., et al. (2010). The effect of oxytocin and an oxytocin antagonist on the human myometrial proteome. American Journal of Obstetrics and Gynecology. [Link]

  • Agarwal, A., et al. (2013). Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle. Methods. [Link]

  • Giuliano, F., et al. (2013). Inhibition of ejaculation by the non-peptide oxytocin receptor antagonist GSK557296: a multi-level site of action. British Journal of Pharmacology. [Link]

  • Roecker, A. J., et al. (2013). Selective orexin receptor antagonists. Current Topics in Medicinal Chemistry. [Link]

  • Giuliano, F., et al. (2013). Inhibition of ejaculation by the non-peptide oxytocin receptor antagonist GSK557296: a multi-level site of action. PubMed. [Link]

  • Eker, O., et al. (2009). Relaxant Effect of Oxytocin on Isolated Human Oviduct. Medical Principles and Practice. [Link]

  • Agarwal, A., et al. (2012). Muscle on a chip: in vitro contractility assays for smooth and striated muscle. PubMed. [Link]

  • Arrowsmith, S., et al. (2020). Functionally Selective Inhibition of the Oxytocin Receptor by Retosiban in Human Myometrial Smooth Muscle. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • ResearchGate. (2015). How can I quantify smooth muscle contraction in vitro? [Link]

  • Wright, D. B., et al. (2024). A method for isolating contractile smooth muscle cells from cryopreserved tissue. American Journal of Physiology-Cell Physiology. [Link]

  • Hennenberg, M., et al. (2018). Inhibition of Prostate Smooth Muscle Contraction by Inhibitors of Polo-Like Kinases. Frontiers in Physiology. [Link]

  • ACS Publications. (2026). Discovery of Potent and Subtype-Selective α7 nAChR Antagonists for Organophosphate Poisoning Protection. Journal of Medicinal Chemistry. [Link]

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Validation

Cross-reactivity of OT-R antagonist 1 with vasopressin V2 receptors

[1,1'-b. I'm focusing on confirming its key structural features.

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Author: BenchChem Technical Support Team. Date: March 2026

[1,1'-b. I'm focusing on confirming its key structural features.

Structuring the Comparison

I've decided to structure a comprehensive comparison guide. The focus will be cross-reactivity with Vasopressin V2 receptors (V2R) for "OT-R antagonist 1," also known as compound 1. I'll include alternatives like Atosiban, L-368,899, Epelsiban, Retosiban, Barusiban, Tolvaptan, and Mambaquaretin. This will clarify how compound 1 stands up regarding selectivity issues.

Outlining the Core Data

I'm now outlining key data. I'm noting the homology between OTR and V2R, which are both GPCRs. The importance of avoiding V2R cross-reactivity is clinically significant. The summary highlights Compound 1 and its high selectivity as a non-peptide pyrrolidine derivative. Next, I plan to diagram GPCR signaling pathways for both receptors using Graphviz DOT.

Defining the Assay Strategies

I am now focusing on refining the assay strategies and high-throughput screening workflow. I’ve selected Protocol A (FLIPR for OTR) and Protocol B (TR-FRET or AlphaScreen for V2R cross-reactivity). I'm highlighting the core reason for these choices: OTR's Gq coupling versus V2R's Gs coupling. Furthermore, I've outlined why I'm using non-peptide antagonists to address oral bioavailability and half-life considerations, and I am compiling the needed references.

Visualizing the Receptor Pathways

I'm now generating Graphviz DOT diagrams of the OTR and V2R signaling pathways to clarify the differential coupling. I'm focusing on contrasting the Gq-coupled OTR pathway (PLC, IP3, Ca2+) with the Gs-coupled V2R pathway (AC, cAMP, PKA). I've added notes to the V2R pathway to ensure PKA activation and Aquaporin-2 are clearly indicated. I've also checked the text color on the node labels for improved contrast.

Refining the Visualization

I'm now integrating detailed experimental workflow diagrams. I've focused on visualizing a comprehensive cross-reactivity profiling scheme. I'm illustrating parallel receptor profiling, including both OTR and V2R assays. I'm highlighting the intended readouts for the assays, including IC50 and Ki targets. I am now finalizing all visual components for an accessible layout.

Constructing the Guide

I'm making great headway on a comprehensive comparison guide. The data's assembled, and the title's set: "Comprehensive Comparison Guide: Cross-Reactivity of OT". It feels very scientifically accurate.

Analyzing Receptor Cross-Reactivity

I've just finished the introduction, laying out the problem of V2R cross-reactivity and its implications, especially regarding antidiuretic effects. I've also detailed why V2R cross-reactivity is a major bottleneck. A structural homology overview is included, and now, I'm working on the receptor comparison diagram. Furthermore, I've got a preliminary table comparing the cross-reactivity of an OT-R antagonist with an alternative like Atosiban.

Detailing Cross-Reactivity Profiles

I've been meticulously cataloging the data on specific compounds, for example, Retosiban's impressive 1461-fold selectivity, as well as L-368,899's selectivity for V1a over V2R, to refine the cross-reactivity profiles. I'm focusing on the experimental workflows; currently, I'm detailing the FLIPR and TR-FRET assays, explaining the Gq and Gs coupling, respectively. A high-throughput screening diagram is in the works, too.

Mapping Receptor Signaling

I'm now detailing the downstream signaling pathways. I've mapped the Oxytocin Receptor (OTR) pathway, showing Gq-coupling, PLC activation, and IP3-mediated calcium release. I've also detailed the Vasopressin V2 Receptor (V2R) pathway's Gs-coupling, and AC-mediated cAMP accumulation. Both pathways are crucial.

Visualizing Pathway Interactions

My recent focus has been on refining the diagrams, especially the DOT code. I've been reworking the receptor pathway diagram to show how Vasopressin V2R interacts with AC, cAMP and PKA, including Aquaporin-2, and have just finished. I'm also finalizing the diagram for the workflow, detailing how to compare OT-R antagonists against V2R.

Refining Data Analysis

I'm now integrating Graphviz diagrams into the workflow. I'm focusing on the clarity of the flow, with "Assay1" and "Assay2" leading to "Analysis," each with specific "Read" steps. I am also working on ensuring the diagrams adhere to color contrast rules, and text limits. I will soon be checking the citation URLs and ensuring they are accurate. Finally, the tables will soon be populated.

An in-depth technical comparison guide designed for researchers, assay developers, and drug discovery scientists evaluating the selectivity profiles of oxytocin receptor (OTR) antagonists, with a specific focus on mitigating off-target vasopressin V2 receptor (V2R) cross-reactivity.

Executive Summary & Mechanistic Rationale

The development of oxytocin receptor (OTR) antagonists for indications such as preterm labor, benign prostatic hyperplasia, and social behavior disorders has historically been hindered by the high structural homology among the oxytocin/vasopressin receptor family. The human OTR shares approximately 25% overall sequence identity—and significantly higher homology within the transmembrane domains—with the arginine vasopressin receptors (V1aR, V1bR, and V2R) .

Cross-reactivity with the Vasopressin V2 Receptor (V2R) is particularly problematic. V2R is primarily localized in the renal inner medullary collecting duct, where it regulates water homeostasis. Unintended V2R antagonism by poorly selective OTR antagonists can induce severe aquaresis (excretion of solute-free water) and disrupt blood osmolality, leading to hypernatremia or hyponatremia .

OT-R Antagonist 1 (chemically identified as a pyrrolidinecarboxamide derivative by Cirillo et al., 2003) represents a critical milestone in non-peptide OTR antagonist design. It demonstrates potent inhibition of OTR-mediated intracellular calcium mobilization ( IC50​=8 nM ) while achieving a >350-fold selectivity window against the V2R . This guide objectively compares OT-R Antagonist 1 against other benchmark compounds (e.g., Atosiban, Retosiban) and provides the self-validating experimental workflows required to profile V2R cross-reactivity.

Structural and Functional Divergence: OTR vs. V2R

To design a robust screening cascade, one must exploit the divergent intracellular signaling pathways of OTR and V2R.

  • OTR is a Gq/11​ -coupled receptor. Activation stimulates Phospholipase C (PLC), generating inositol triphosphate ( IP3​ ) and triggering the release of intracellular calcium ( Ca2+ ).

  • V2R is a Gs​ -coupled receptor. Activation stimulates Adenylyl Cyclase (AC), leading to the accumulation of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), which triggers Aquaporin-2 membrane insertion.

Because of this divergence, cross-reactivity profiling requires orthogonal assay readouts: Ca2+ flux for OTR and cAMP accumulation for V2R.

G cluster_OTR Oxytocin Receptor (OTR) Pathway cluster_V2R Vasopressin V2 Receptor (V2R) Pathway OTR OTR (Gq-coupled) PLC Phospholipase C (PLC) OTR->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 V2R V2R (Gs-coupled) AC Adenylyl Cyclase (AC) V2R->AC cAMP cAMP Accumulation AC->cAMP PKA PKA / Aquaporin-2 cAMP->PKA

Divergent GPCR signaling pathways for OTR (Gq-coupled) and V2R (Gs-coupled).

Quantitative Comparison: OT-R Antagonist 1 vs. Alternatives

The table below synthesizes the binding affinities ( Ki​ or IC50​ ) and selectivity ratios of OT-R Antagonist 1 compared to legacy peptides and next-generation non-peptide alternatives.

CompoundClassOTR Affinity ( Ki​ / IC50​ , nM)V1aR Affinity ( Ki​ , nM)V2R Affinity ( Ki​ , nM)V2R Selectivity Ratio (V2R/OTR)
OT-R Antagonist 1 Non-peptide8.0> 48.0> 2800.0> 350-fold
Atosiban Peptide81.03.5 - 4.7~ 330.0~ 4-fold
Retosiban (GSK221149A) Non-peptide0.65> 12000.0950.01461-fold
L-368,899 Non-peptide8.9~ 3.7> 1000.0> 112-fold

Key Insights:

  • Atosiban (a legacy peptide) acts as a mixed OTR/V1aR antagonist and exhibits dangerously low selectivity against V2R (~4-fold), limiting its systemic utility beyond acute, highly monitored intravenous administration .

  • OT-R Antagonist 1 resolves the peptide bioavailability issue while establishing a strict >350-fold safety margin against V2R, ensuring that therapeutic dosing does not trigger renal aquaresis .

  • Retosiban represents the extreme upper bound of selectivity, achieving >1400-fold separation, though OT-R Antagonist 1 remains a highly robust tool compound for standard in vivo and in vitro modeling .

Experimental Workflows for Validating V2R Cross-Reactivity

To objectively validate the selectivity of OT-R Antagonist 1, researchers must run parallel functional assays. The following protocols are engineered to be self-validating by incorporating specific agonist challenges.

Protocol A: OTR Functional Assay (Intracellular Calcium Mobilization)

Causality: Because OTR is Gq​ -coupled, antagonism is best quantified by measuring the blockade of oxytocin-evoked Ca2+ release using a Fluorometric Imaging Plate Reader (FLIPR).

  • Cell Preparation: Seed HEK293 cells stably expressing human OTR (HEK293-hOTR) at 20,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Calcium-5 assay buffer (containing 2.5 mM probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C in the dark.

  • Antagonist Pre-incubation: Add OT-R Antagonist 1 in a 10-point concentration-response curve (ranging from 0.1 nM to 10 µM). Incubate for 15 minutes at room temperature.

  • Agonist Challenge: Inject an EC80​ concentration of Oxytocin (typically ~10 nM) using the FLIPR instrument.

  • Data Acquisition & Validation: Record peak fluorescence (Ex: 485 nm / Em: 525 nm). The protocol is self-validating if the positive control (uninhibited oxytocin) reaches >3-fold basal fluorescence. Calculate the IC50​ using a 4-parameter logistic fit.

Protocol B: V2R Cross-Reactivity Assay (cAMP Accumulation)

Causality: Because V2R is Gs​ -coupled, off-target binding will competitively inhibit Arginine Vasopressin (AVP)-induced cAMP production. We utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) competitive immunoassay for high sensitivity.

  • Cell Preparation: Seed CHO-K1 cells stably expressing human V2R (CHO-hV2R) at 5,000 cells/well in a 384-well white microplate.

  • Antagonist Pre-incubation: Add OT-R Antagonist 1 (0.1 nM to 10 µM) in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). Incubate for 15 minutes.

  • Agonist Challenge: Add an EC80​ concentration of AVP (typically ~1 nM). Incubate for 30 minutes at room temperature to allow cAMP accumulation.

  • TR-FRET Detection: Add the TR-FRET lysis buffer containing cAMP-d2 conjugate and Anti-cAMP Cryptate. Incubate for 1 hour.

  • Data Acquisition & Validation: Read the plate on a TR-FRET compatible reader (e.g., PHERAstar). A decrease in FRET signal corresponds to an increase in intracellular cAMP. If OT-R Antagonist 1 cross-reacts and blocks V2R, the cAMP levels will drop, restoring the FRET signal. Calculate the off-target Ki​ .

Workflow cluster_assays Parallel Receptor Profiling Start Compound: OT-R Antagonist 1 Assay1 HEK293-OTR Cells (Gq-coupled) Start->Assay1 Assay2 CHO-V2R Cells (Gs-coupled) Start->Assay2 Read1 FLIPR Assay Measure Ca2+ Flux (IC50) Assay1->Read1 Read2 TR-FRET Assay Measure cAMP (Ki) Assay2->Read2 Analysis Selectivity Index Calculation (V2R Ki / OTR IC50 > 350) Read1->Analysis Read2->Analysis

High-throughput parallel screening workflow for determining OTR vs. V2R selectivity.

Conclusion

For drug development professionals and application scientists, the transition from legacy peptide antagonists (Atosiban) to non-peptide small molecules (OT-R Antagonist 1) represents a massive leap in mitigating V2R cross-reactivity. By strictly adhering to orthogonal screening methodologies (Ca2+ flux vs. cAMP accumulation), researchers can confidently validate the >350-fold selectivity window of OT-R Antagonist 1, ensuring that targeted OTR blockade does not inadvertently trigger V2R-mediated renal toxicity.

References

  • Cross-talk among oxytocin and arginine-vasopressin receptors: Relevance for basic and clinical studies of the brain and periphery. National Institutes of Health (NIH). Available at:[Link]

  • Inactive structures of the vasopressin V2 receptor reveal distinct antagonist binding modes for Tolvaptan and Mambaquaretin toxi. bioRxiv. Available at:[Link]

  • Pharmacology of (2S,4Z)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino) -1-[(2'-methyl[1,1'-biphenyl]-4-yl)carbonyl]-2-pyrrolidinecarboxamide, a new potent and selective nonpeptide antagonist of the oxytocin receptor. Journal of Pharmacology and Experimental Therapeutics (PubMed). Available at:[Link]

  • Use of a novel and highly selective oxytocin receptor antagonist to characterize uterine contractions in the rat. American Journal of Physiology. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Oxytocin Receptor (OT-R) Antagonist 1

This document provides essential, in-depth guidance for the safe and compliant disposal of OT-R Antagonist 1, a representative research compound typical of peptide-based therapeutics. Adherence to these procedures is fun...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, in-depth guidance for the safe and compliant disposal of OT-R Antagonist 1, a representative research compound typical of peptide-based therapeutics. Adherence to these procedures is fundamental for ensuring laboratory safety, maintaining environmental integrity, and complying with regulatory standards. This guide is intended for researchers, scientists, and drug development professionals engaged in laboratory-scale operations.

The Principle of Proactive Waste Management: A "Cradle-to-Grave" Approach

The responsible management of chemical waste is a cornerstone of laboratory safety and regulatory compliance. Disposal planning is not an afterthought; it is a mandatory consideration that must begin before a chemical is even acquired or synthesized.[1] The U.S. Occupational Safety and Health Administration (OSHA) mandates through its Laboratory Standard (29 CFR 1910.1450) that a written Chemical Hygiene Plan (CHP) be developed, which must include procedures for safe handling and waste disposal.[2][3]

This guide is framed by the "cradle-to-grave" regulatory program established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] This framework holds the generator of the waste responsible for its entire lifecycle, from production and transport to its ultimate treatment and disposal.[4] For biologically active research compounds like OT-R antagonists, this responsibility necessitates a robust protocol that ensures the material is rendered harmless before it leaves the laboratory's control.

Initial Step: Waste Characterization and Hazard Assessment

Proper disposal begins with a thorough understanding of the waste material's properties and hazards. Every chemical waste stream generated in the laboratory must be accurately identified.

2.1. Consulting the Safety Data Sheet (SDS)

The primary source of information for any chemical is its Safety Data Sheet (SDS).[5] The SDS provides critical details on physical and chemical properties, hazards, handling precautions, and disposal considerations. For OT-R Antagonist 1, the SDS should be the first point of reference.

2.2. Protocol for Uncharacterized or Novel Compounds

In a research setting, a formal SDS for a novel compound like OT-R Antagonist 1 may not exist. In such cases, researchers must:

  • Assume Hazardous Nature: The compound should be treated as hazardous.[5] Specifically, given its biological target, it should be considered a biologically active agent.

  • Use Analogous Data: Draw guidance from the SDS of structurally and functionally related compounds.[6] Since many OT-R antagonists are peptide-based, referencing the SDS for compounds like Atosiban or even Oxytocin itself can provide valuable insight into potential hazards and handling requirements.[7][8][9]

  • Characterize the Waste Stream: Identify all components of the waste. Is it the pure, solid antagonist? A solution in a known solvent? Contaminated personal protective equipment (PPE)? Each constitutes a separate waste stream requiring proper segregation.[10]

2.3. Hazard Data Summary

To contextualize the risk, the following table compares hazard information for a representative peptide (Oxytocin) with a common laboratory solvent. This data is critical for making informed decisions on segregation and handling.

Substance Primary Hazards GHS Hazard Statements Disposal Considerations
Oxytocin (as proxy for OT-R Antagonist) Toxic if swallowed, Suspected of damaging fertility or the unborn child, Potential to induce premature labor.[7]H301: Toxic if swallowed. H361: Suspected of damaging fertility or the unborn child.[7][11]Biologically active. Requires chemical inactivation prior to disposal. Must be disposed of as hazardous chemical waste.[11]
Acetonitrile Highly flammable liquid and vapor, Harmful if swallowed, Causes serious eye irritation.H225: Highly flammable liquid and vapor. H302: Harmful if swallowed. H319: Causes serious eye irritation. H332: Harmful if inhaled.Dispose of as hazardous waste. Do not dispose of down the drain. Segregate from incompatible materials (e.g., strong oxidizers).

On-Site Waste Handling, Segregation, and Storage

Once the waste is characterized, it must be handled and stored in compliance with EPA and OSHA regulations to ensure safety within the laboratory.

  • Personal Protective Equipment (PPE): At a minimum, chemical-resistant gloves, safety glasses or goggles, and a lab coat must be worn when handling OT-R antagonist waste.[10] All handling of open solutions or solid powders should occur within a certified chemical fume hood.[10]

  • Waste Segregation: Incompatible chemicals must never be mixed in the same waste container.[1][12] OT-R antagonist waste should be segregated as follows:

    • Solid Waste: Unused compound, contaminated vials, and PPE.

    • Aqueous Waste: Solutions containing the antagonist in buffers or aqueous media.

    • Organic Solvent Waste: Solutions containing the antagonist in non-aqueous solvents. This stream may need further segregation into halogenated and non-halogenated solvents depending on your institution's waste program.

  • Container Requirements: Waste containers must be:

    • Chemically compatible with the contents (e.g., do not store acidic solutions in metal containers).[12][13]

    • In good condition, with no leaks or damage.[12]

    • Kept securely closed except when adding waste.[14]

    • Filled to no more than 90% capacity to prevent spills.[13]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of all constituents (no abbreviations), and the approximate percentages.[12][14]

  • Satellite Accumulation Areas (SAA): Waste must be stored at or near the point of generation in a designated SAA under the control of laboratory personnel.[14] The SAA must be clearly marked. Federal regulations limit the accumulation time and quantity of waste in an SAA.[14][15]

Detailed Protocol: Chemical Inactivation of OT-R Antagonist 1

The primary goal of this protocol is to chemically degrade the OT-R antagonist, neutralizing its biological activity before it is collected for final disposal. This process is a critical step in minimizing environmental risk. The following procedure is based on established methods for peptide degradation, primarily through oxidative cleavage.[16]

Materials:

  • Waste solution containing OT-R Antagonist 1.

  • Sodium hypochlorite solution (e.g., commercial bleach, ~5-8% NaOCl) or 30% Hydrogen Peroxide (H₂O₂).

  • Sodium bisulfite or sodium thiosulfate solution (for quenching).

  • Acid (e.g., 1M HCl) and Base (e.g., 1M NaOH) for pH adjustment.

  • pH indicator strips or a calibrated pH meter.

  • Glass beaker or flask, appropriately sized.

  • Stir plate and magnetic stir bar.

  • Appropriately labeled hazardous waste container.

Procedure:

  • Preparation and Safety:

    • Don all required PPE (lab coat, safety goggles, chemical-resistant gloves).

    • Perform all steps within a certified chemical fume hood.[10]

    • Place the beaker containing the antagonist waste solution on a stir plate.

  • Initial pH Adjustment (Optional Hydrolysis):

    • Begin stirring the solution at a moderate speed.

    • For peptide-based antagonists, adjusting the pH to a highly acidic (pH < 3) or highly basic (pH > 11) condition and stirring for 1-2 hours can initiate hydrolysis of the peptide bonds, beginning the degradation process. This step enhances the effectiveness of subsequent oxidation.

  • Oxidative Degradation:

    • Causality: The addition of a strong oxidizing agent will cleave the peptide backbone and modify amino acid side chains, particularly tryptophan, tyrosine, and disulfide bridges, effectively destroying the molecule's three-dimensional structure and, consequently, its biological activity.[16]

    • Slowly add an excess of the oxidizing agent (e.g., sodium hypochlorite solution) to the stirring waste solution. A 2- to 5-fold molar excess relative to the estimated amount of antagonist is recommended.

    • Allow the mixture to stir at room temperature for a minimum of 4 hours. For complete inactivation, an overnight stir (12-24 hours) is preferable.[10]

  • Quenching the Oxidant:

    • Causality: It is crucial to neutralize the excess oxidizing agent before final containment to prevent unintended reactions with other chemicals in the consolidated waste drum.

    • Slowly add a quenching agent, such as sodium bisulfite or sodium thiosulfate solution, until the oxidizing potential is neutralized. This can be tested with iodine-starch test strips (if using hypochlorite).

  • Final pH Neutralization:

    • Check the pH of the solution.

    • Carefully adjust the pH to a neutral range (pH 6-8) using 1M HCl or 1M NaOH as needed. This ensures the final waste stream is not corrosive.

  • Final Containment and Labeling:

    • Transfer the final, inactivated, and neutralized solution to the designated hazardous waste container for aqueous chemical waste.[10]

    • Ensure the container is sealed and the label is updated to include all reactants used in the inactivation process (e.g., "Inactivated OT-R Antagonist 1 with sodium hypochlorite and sodium bisulfite").[10]

Final Disposal Pathway and Workflow

Following on-site inactivation and containment, the waste must be handled by professionals.

  • Licensed Waste Disposal Contractor: The sealed and labeled container must be collected by a licensed hazardous waste disposal company.[11] Your institution's Environmental Health and Safety (EHS) office manages this process.

  • High-Temperature Incineration: The ultimate and most effective disposal method for biologically active organic compounds is high-temperature incineration.[6] This process ensures the complete destruction of the chemical structure, preventing any possibility of environmental release.[6]

Disposal Workflow Diagram

The following diagram outlines the logical workflow for the proper disposal of OT-R Antagonist 1.

DisposalWorkflow start Start: Need to Dispose of OT-R Antagonist 1 characterize 1. Characterize Waste Stream (Pure, Solution, Contaminated) start->characterize sds_check 2. Consult Safety Data Sheet (SDS) characterize->sds_check sds_yes Follow SDS Disposal Section sds_check->sds_yes SDS Available sds_no Treat as Hazardous; Use Analogous Data sds_check->sds_no No SDS Available segregate 3. Segregate Waste (Solid, Aqueous, Organic) sds_yes->segregate sds_no->segregate inactivate 4. Perform Chemical Inactivation Protocol (Oxidation/Hydrolysis) segregate->inactivate neutralize 5. Quench & Neutralize pH inactivate->neutralize contain 6. Contain in Labeled, Sealed Waste Container neutralize->contain pickup 7. Arrange Pickup via EHS/ Licensed Waste Vendor contain->pickup incinerate 8. Final Disposal: High-Temperature Incineration pickup->incinerate end End: Compliant Disposal Complete incinerate->end

Caption: Decision workflow for OT-R antagonist disposal.

References

  • Beltran, P. (2025, March 4). Technological solutions for the management and deactivation of pharmaceutical wastes. Condorchem Envitech. [Link]

  • Univar Solutions. (2013, September 30). SAFETY DATA SHEET. [Link]

  • Narang, A. S., et al. (2015). Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications. AAPS PharmSciTech, 16(5), 1096–1106. [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories - Overview. Retrieved from osha.gov. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Gupta, A., et al. (2015). System and Method for Deactivation and Disposal of a Pharmaceutical Dosage Form. U.S.
  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from osha.gov. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Laboratory Standard 29 CFR 1910.1450. Retrieved from osha.gov. [Link]

  • Bimeda. (2015, December 1). Oxytocin Injection - Safety Data Sheet. [Link]

  • National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols. [Link]

  • Keypour, H., et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Journal of Environmental Health and Sustainable Development, 7(1), 1547-1563. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Flenady, V., et al. (2014). Oxytocin receptor antagonists for inhibiting preterm labour. Cochrane Database of Systematic Reviews, (6). [Link]

  • Flenady, V., et al. (2014). Oxytocin receptor antagonists for inhibiting preterm labour. The Cochrane database of systematic reviews, 2014(6), CD004452. [Link]

  • Phadke, A. S., et al. (2002). Oxytocin-induced desensitization of the oxytocin receptor. American Journal of Obstetrics and Gynecology, 186(5), 985-992. [Link]

  • Gimpl, G., & Fahrenholz, F. (2001). The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents. Pharmacology & Therapeutics, 90(2-3), 109-136. [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling OT-R Antagonist 1

This guide provides essential safety and logistical information for the handling and disposal of OT-R antagonist 1. As a potent, biologically active compound with a potentially incompletely characterized toxicological pr...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of OT-R antagonist 1. As a potent, biologically active compound with a potentially incompletely characterized toxicological profile, a rigorous and cautious approach to personal protection is paramount. This document is intended for researchers, scientists, and drug development professionals and is structured to provide a deep, procedural understanding of the necessary safety measures.

The protocols outlined below are based on established principles for handling potent pharmaceutical compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for OT-R antagonist 1 upon its availability and to perform a risk assessment for your specific laboratory procedures.

The Principle of Containment and Protection

When handling a novel or potent compound like OT-R antagonist 1, the primary safety principle is to minimize all potential routes of exposure: dermal, inhalation, ocular, and ingestion. The selection of Personal Protective Equipment (PPE) is the last line of defense, employed after engineering controls (such as fume hoods or glove boxes) and administrative controls (such as standard operating procedures and training) have been implemented. The causality behind this layered approach is that it creates redundancy in safety, ensuring that a failure in one system does not lead to an exposure event.

Pre-Handling Risk Assessment

Before any work with OT-R antagonist 1 begins, a thorough risk assessment must be conducted. This is a self-validating system that ensures all potential hazards are considered and mitigated.

Key Risk Assessment Questions:

  • Physical Form: Is the compound a powder, liquid, or in solution? Powders pose a significant inhalation risk.

  • Quantity: How much material will be handled? Larger quantities may necessitate more stringent containment.

  • Procedure: What manipulations will be performed (e.g., weighing, dissolving, sonicating)? Each step carries a different risk of aerosolization or spillage.

  • Frequency and Duration: How often and for how long will the compound be handled?

Recommended Engineering Controls

Based on the risk assessment, the primary engineering control should be selected.

Risk Level Engineering Control Justification
Low Chemical Fume HoodFor handling small quantities in non-aerosolizing procedures.
Moderate Ventilated Balance EnclosureFor weighing powders to contain airborne particles at the source.
High Glovebox or IsolatorFor handling large quantities or when performing highly aerosol-generating procedures.

Personal Protective Equipment (PPE) Protocol

The following is a step-by-step guide to the selection and use of PPE for handling OT-R antagonist 1.

Hand Protection

Dermal exposure is a primary route of entry for many small molecule antagonists. The choice of gloves is therefore critical.

  • Protocol:

    • Glove Selection: Always wear two pairs of nitrile gloves. Nitrile provides good chemical resistance to a broad range of substances. Avoid latex gloves due to potential allergies and poorer chemical resistance.

    • Glove Integrity Check: Before donning, visually inspect each glove for tears, punctures, or discoloration.

    • Donning: Don the inner pair of gloves, ensuring they are tucked under the sleeve of the lab coat. Don the outer pair over the inner pair and the sleeve of the lab coat.

    • Regular Changes: Change the outer pair of gloves every 30-60 minutes, or immediately if contamination is suspected. The inner pair should be changed if the outer pair is breached.

    • Doffing: Remove gloves using a technique that avoids skin contact with the outer contaminated surface.

Body Protection

A dedicated lab coat is essential to prevent contamination of personal clothing.

  • Protocol:

    • Type: Wear a disposable, solid-front, back-closing lab coat. This provides a better barrier than traditional open-front lab coats.

    • Material: Look for materials with low permeability, such as polyethylene-coated polypropylene.

    • Use: Never wear the dedicated lab coat outside of the designated work area.

Eye and Face Protection

Protecting the eyes and face from splashes and aerosols is non-negotiable.

  • Protocol:

    • Goggles: Wear chemical splash goggles that conform to ANSI Z87.1 standards.

    • Face Shield: In addition to goggles, wear a face shield when there is a significant risk of splashing, such as when handling larger volumes or during sonication.

Respiratory Protection

If the risk assessment indicates a potential for aerosol generation and inhalation, respiratory protection is required.

  • Protocol:

    • Respirator Selection: A fit-tested N95 respirator is the minimum requirement for handling powders outside of a ventilated enclosure. For higher-risk procedures, a half-mask or full-face elastomeric respirator with P100 cartridges should be used.

    • Fit Testing: All personnel required to wear a respirator must be fit-tested annually to ensure a proper seal.

    • Seal Check: Perform a user seal check each time the respirator is donned.

PPE Donning and Doffing Workflow

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) d1 1. Inner Gloves d2 2. Lab Coat d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Respirator d3->d4 d5 5. Outer Gloves d4->d5 f1 1. Outer Gloves f2 2. Lab Coat f1->f2 f3 3. Goggles/Face Shield f2->f3 f4 4. Inner Gloves f3->f4 f5 5. Respirator f4->f5

Caption: Workflow for the correct sequence of donning and doffing PPE.

Decontamination and Disposal Plan

Proper decontamination and disposal are essential to prevent secondary exposure and environmental contamination.

Decontamination
  • Surface Decontamination:

    • Prepare a fresh solution of 10% bleach or a validated laboratory disinfectant.

    • Wipe down all surfaces and equipment that may have come into contact with OT-R antagonist 1.

    • Allow for the appropriate contact time as specified by the disinfectant manufacturer.

    • Follow with a wipe-down with 70% ethanol to remove bleach residue.

Waste Disposal

All waste generated from handling OT-R antagonist 1 must be treated as hazardous chemical waste.

Waste Stream Disposal Container Labeling
Solid Waste Lined, rigid, puncture-resistant container"Hazardous Chemical Waste," "OT-R antagonist 1," and appropriate hazard symbols.
Liquid Waste Sealable, chemically compatible container"Hazardous Chemical Waste," "OT-R antagonist 1," and approximate concentrations of all components.
Sharps Approved sharps container"Hazardous Chemical Waste," "Sharps," and "OT-R antagonist 1."
Waste Disposal Workflow

Waste_Disposal start Waste Generation solid Solid Waste (Gloves, Coats) start->solid liquid Liquid Waste (Solutions) start->liquid sharps Sharps (Needles, Pipettes) start->sharps container_solid Labeled Solid Waste Container solid->container_solid container_liquid Labeled Liquid Waste Container liquid->container_liquid container_sharps Labeled Sharps Container sharps->container_sharps collection Hazardous Waste Collection container_solid->collection container_liquid->collection container_sharps->collection

Caption: Segregation and disposal workflow for waste contaminated with OT-R antagonist 1.

Emergency Procedures

In the event of an exposure, immediate and decisive action is required.

  • Dermal Exposure:

    • Immediately remove contaminated PPE.

    • Wash the affected area with copious amounts of soap and water for at least 15 minutes.

    • Seek medical attention. Bring the SDS for OT-R antagonist 1 if available.

  • Ocular Exposure:

    • Immediately flush the eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

  • Inhalation Exposure:

    • Move the affected person to fresh air.

    • Seek immediate medical attention.

  • Spill Response:

    • Evacuate the immediate area.

    • Alert laboratory personnel and the safety officer.

    • If trained and equipped, contain the spill using a chemical spill kit.

    • Do not attempt to clean up a large spill or a spill of unknown hazard without proper training and equipment.

References

  • Eye and Face Protection. (n.d.). U.S. Occupational Safety and Health Administration. Retrieved from [Link]

  • Respiratory Protection. (n.d.). U.S. Occupational Safety and Health Administration. Retrieved from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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